molecular formula C7H5Cl3<br>C6H5CCl3<br>C7H5Cl3 B165768 Benzotrichloride CAS No. 98-07-7

Benzotrichloride

Cat. No.: B165768
CAS No.: 98-07-7
M. Wt: 195.5 g/mol
InChI Key: XEMRAKSQROQPBR-UHFFFAOYSA-N
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Description

Benzotrichloride (BTC), also known as α,α,α-trichlorotoluene (CAS 98-07-7), is a high-reactivity chlorinated organic compound with the formula C7H5Cl3 . It is a colorless to pale yellow, viscous liquid with a characteristic pungent odor . Its significant value in research and industrial chemistry stems from the presence of a highly electrophilic trichloromethyl group (-CCl3), making it a versatile and critical intermediate in numerous synthetic pathways . Its primary application is as a precursor in the synthesis of other valuable intermediates, most notably benzoyl chloride and benzotrifluoride . Benzoyl chloride, produced via the controlled hydrolysis of BTC, is itself a key reagent for benzoylation reactions and the production of benzoyl peroxide, a common initiator in polymer chemistry and a component in pharmaceuticals and personal care products . Benzotrifluoride, synthesized from BTC, is an important structural motif in agrochemicals and pharmaceuticals . Furthermore, BTC is directly used in the preparation of substituted benzophenones, such as 2,4-dihydroxybenzophenone, which functions as a UV stabilizer in polymers, dyes, and personal care items, preventing photodegradation . Its reactivity is also exploited in Friedel-Crafts acylation reactions to construct aromatic ketones, valuable scaffolds in fragrance and drug discovery research . Researchers value this compound for its ability to introduce chlorine and acyl groups into molecular systems, facilitating the development of novel compounds in agrochemical, pharmaceutical, and polymer research . It is critical to note that this compound is highly reactive and hydrolyzes rapidly in the presence of water to form benzoic acid and hydrochloric acid . Handling Precautions: this compound is a moisture-sensitive compound and must be stored under inert gas in a cool, dark place . It is classified as highly toxic, corrosive, and a potential human carcinogen . Exposure can cause severe skin burns, eye damage, and respiratory irritation . Appropriate personal protective equipment (PPE) and engineering controls are mandatory. Intended Use: This product is supplied For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloromethylbenzene
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InChI

InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
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InChI Key

XEMRAKSQROQPBR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(Cl)(Cl)Cl
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Molecular Formula

C7H5Cl3, Array
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Related CAS

25838-95-3
Record name Benzene, (trichloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1020148
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Molecular Weight

195.5 g/mol
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Physical Description

Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals.
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Boiling Point

429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F
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Flash Point

260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F
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Solubility

Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction
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Density

1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756
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Vapor Density

6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77
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Vapor Pressure

1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F
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Impurities

COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides.
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Color/Form

CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID

CAS No.

98-07-7, 30583-33-6
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Melting Point

23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F
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Foundational & Exploratory

The Synthesis and Mechanism of Benzotrichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotrichloride (BTC), an organochlorine compound with the chemical formula C₆H₅CCl₃, is a critical intermediate in the chemical industry. Its high reactivity, stemming from the trichloromethyl group, makes it a valuable precursor for the synthesis of a wide array of products, including dyes, pesticides, pharmaceuticals, and polymer additives. This technical guide provides an in-depth exploration of the synthesis of this compound, primarily focusing on the industrial standard of free-radical chlorination of toluene. It details the reaction mechanism, experimental protocols, and process workflows. Quantitative data is summarized for comparative analysis, and key processes are visualized through diagrams to offer a comprehensive understanding for research, development, and scale-up applications.

Introduction

This compound, also known as α,α,α-trichlorotoluene, is a colorless to yellowish liquid characterized by a pungent odor. The primary route for its large-scale production is the exhaustive chlorination of the methyl side-chain of toluene. This process is typically carried out via a free-radical mechanism, initiated by UV light or thermal means. The reaction proceeds sequentially, with toluene first being converted to benzyl chloride (C₆H₅CH₂Cl), then to benzal chloride (C₆H₅CHCl₂), and finally to this compound. The distribution of these products is largely dependent on the chlorine to toluene ratio.

Controlling reaction conditions is crucial to maximize the yield and selectivity of this compound while minimizing the formation of ring-chlorinated byproducts and polymeric tars. This guide will delve into the specifics of these conditions and the underlying chemical principles.

Synthesis of this compound

The predominant method for synthesizing this compound is the free-radical chlorination of toluene. This can be achieved through photochemical or thermal methods.

Photochemical Chlorination

Photochemical chlorination is a widely used industrial method that employs ultraviolet (UV) light to initiate the reaction.

Thermal Chlorination

Thermal chlorination is an alternative method where high temperatures are used to initiate the free-radical reaction. This method can be advantageous as it simplifies the reactor setup. However, it may require careful temperature control to avoid unwanted side reactions. A thermal process might involve reacting toluene with chlorine at temperatures ranging from 140°C in the presence of a catalyst like ammonium chloride.

Reaction Mechanism: Free-Radical Chain Reaction

The formation of this compound from toluene via chlorination proceeds through a classic free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation

The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This is achieved by the input of energy in the form of UV light or heat.

Cl₂ + UV light/heat → 2 Cl•

Propagation

The propagation phase consists of a series of chain-carrying steps where a radical reacts to form a new radical that continues the chain.

  • A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and hydrogen chloride (HCl). C₆H₅CH₃ + Cl• → C₆H₅CH₂• + HCl

  • The benzyl radical then reacts with a molecule of chlorine to form benzyl chloride and a new chlorine radical. C₆H₅CH₂• + Cl₂ → C₆H₅CH₂Cl + Cl•

These two steps are repeated for the subsequent chlorination of benzyl chloride to benzal chloride, and finally to this compound.

  • C₆H₅CH₂Cl + Cl• → C₆H₅CHCl• + HCl

  • C₆H₅CHCl• + Cl₂ → C₆H₅CHCl₂ + Cl•

  • C₆H₅CHCl₂ + Cl• → C₆H₅CCl₂• + HCl

  • C₆H₅CCl₂• + Cl₂ → C₆H₅CCl₃ + Cl•

Termination

The chain reaction is terminated when two radicals combine to form a stable, non-radical product. This can occur in several ways:

  • 2 Cl• → Cl₂

  • C₆H₅CCl₂• + Cl• → C₆H₅CCl₃

  • 2 C₆H₅CCl₂• → C₆H₅CCl₂CCl₂C₆H₅

Quantitative Data

The yield and selectivity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various experimental setups.

Reactants Catalyst/Initiator Temperature (°C) Reaction Time (h) Yield (%) Key Observations Reference
50 g Toluene, Chlorine gasPhosphorus trichloride or pentachloride (2 g)Reflux15-2090Reaction stopped when boiling point reached 215°C. Product purified by vacuum distillation.
Toluene, Chlorine gasUV Light (High-pressure Hg lamp)Boiling Point7-A two-step procedure was employed.
Toluene, Chlorine gasPhotosensitive catalyst BMMB (0.5%)110-120895.5-96.5Conducted under blue light radiation.
Toluene, Chlorine gasAmmonium Chloride140--Thermal chlorination method.

Table 1: Summary of this compound Synthesis Conditions and Yields

Parameter Condition Effect on Selectivity Reference
Chlorine:Toluene RatioIncreasing ratioFavors formation of more highly chlorinated products (benzal chloride and this compound).
Temperature60-100°CIn the presence of [BMIM]Cl-2ZnCl2, selectivity for o-chlorotoluene varies.
CatalystLewis Acids (e.g., FeCl₃, AlCl₃)Promotes ring chlorination.
InitiatorUV light or radical initiators (e.g., dibenzoyl peroxide)Promotes side-chain chlorination.

Table 2: Influence of Reaction Parameters on Selectivity

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is adapted from a standard laboratory procedure for the preparation of this compound.

Materials:

  • Toluene (50 g, 0.54 mol)

  • Phosphorus trichloride or phosphorus pentachloride (2 g)

  • Chlorine gas

  • Concentrated sulfuric acid (for drying chlorine)

  • Calcium chloride (for drying tube)

Equipment:

  • Three-necked flask

  • Thermometer

  • Chlorine inlet tube

  • Reflux condenser

  • Heating mantle or sand bath

  • Gas washing bottle (Woolfe's flask)

  • U-shaped drying tube

  • Distillation apparatus for vacuum distillation

Procedure:

  • Set up the apparatus in a fume hood. Place 50 g of toluene and 2 g of phosphorus trichloride or pentachloride into the three-necked flask.

  • Equip the flask with a thermometer, a chlorine inlet tube extending almost to the bottom of the flask, and a reflux condenser.

  • Pass the chlorine gas through a wash bottle containing concentrated sulfuric acid to dry it before it enters the reaction flask.

  • Connect the outlet of the reflux condenser to a U-shaped tube filled with calcium chloride to prevent moisture from entering the system and to an apparatus to absorb the evolved hydrogen chloride gas.

  • Heat the toluene to reflux using a heating mantle or sand bath.

  • Introduce a steady stream of dry chlorine gas into the refluxing toluene.

  • Continue the chlorination for 15-20 hours. The reaction is complete when the boiling point of the reaction mixture reaches 215°C.

  • Stop the heating and the chlorine flow. Allow the mixture to cool to room temperature.

  • Transfer the crude product to a distillation flask and perform vacuum distillation.

  • Collect the fraction boiling at 97-98°C/12 mm Hg. This is the purified this compound.

Expected Yield: Approximately 94 g (90% of theoretical).

Industrial Production Workflow

Industrial production of this compound is often a continuous process designed to maximize yield and minimize byproducts. The following is a generalized workflow based on common industrial practices.

A continuous process for the manufacture of this compound often involves a cascade of reactors to control the chlorination level and prevent the formation of ring-chlorinated derivatives. Fresh toluene is fed into the first reactor, and the product of each reactor flows into the next. Chlorine gas is introduced into the reactors, with the flow rate carefully controlled. The off-gases, primarily hydrogen chloride and unreacted chlorine, can be recycled or scrubbed. The final product from the last reactor is then purified, typically by distillation.

Visualizations

Reaction Mechanism

free_radical_chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2_init Cl₂ Cl_rad 2 Cl• Cl2_init->Cl_rad UV light / Heat Toluene Toluene (C₆H₅CH₃) Benzyl_rad Benzyl Radical (C₆H₅CH₂•) Toluene->Benzyl_rad + Cl• Benzyl_Cl Benzyl Chloride (C₆H₅CH₂Cl) Benzyl_rad->Benzyl_Cl + Cl₂ Benzal_rad Benzal Radical (C₆H₅CHCl•) Benzyl_Cl->Benzal_rad + Cl• Cl_rad_prop Cl• Benzyl_Cl->Cl_rad_prop - HCl Benzal_Cl Benzal Chloride (C₆H₅CHCl₂) Benzal_rad->Benzal_Cl + Cl₂ Benzotri_rad This compound Radical (C₆H₅CCl₂•) Benzal_Cl->Benzotri_rad + Cl• Benzal_Cl->Cl_rad_prop Benzotri_Cl This compound (C₆H₅CCl₃) Benzotri_rad->Benzotri_Cl + Cl₂ Benzotri_Cl->Cl_rad_prop Cl2_prop Cl₂ Cl_rad_term 2 Cl• Cl2_term Cl₂ Cl_rad_term->Cl2_term Rad_Cl_term R• + Cl• RCl_term R-Cl Rad_Cl_term->RCl_term Rad_Rad_term 2 R• RR_term R-R Rad_Rad_term->RR_term

Caption: Free-radical chain mechanism of toluene chlorination.

Experimental Workflow

experimental_workflow start Start setup Assemble Apparatus: Three-necked flask, condenser, thermometer, Cl₂ inlet start->setup charge Charge Flask: Toluene and PCl₃/PCl₅ catalyst setup->charge heat Heat to Reflux charge->heat chlorinate Introduce Dry Chlorine Gas heat->chlorinate monitor Monitor Reaction: Boiling point reaches 215°C chlorinate->monitor cool Cool to Room Temperature monitor->cool Reaction Complete distill Vacuum Distillation cool->distill collect Collect this compound (97-98°C / 12 mmHg) distill->collect end End collect->end industrial_process raw_materials Raw Materials Toluene Chlorine reactor_cascade Reactor Cascade (R1 to Rn)|{Continuous Stirred-Tank Reactors | UV Light / Heat} raw_materials->reactor_cascade off_gas Off-Gas Treatment HCl Scrubber Chlorine Recycling reactor_cascade->off_gas Gaseous Effluent purification Purification|{Fractional Distillation} reactor_cascade->purification Crude Product storage Product Storage|{this compound} purification->storage Pure BTC byproducts Byproducts|{Benzyl Chloride | Benzal Chloride} purification->byproducts Lighter Fractions

Benzotrichloride (CAS No. 98-07-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties of Benzotrichloride (CAS No. 98-07-7), a pivotal chemical intermediate. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Physicochemical Properties

This compound is a colorless to yellowish, fuming oily liquid with a penetrating odor.[1][2] It is denser than water and its vapors are heavier than air.[1] The compound is unstable in the presence of moisture, hydrolyzing to form benzoic and hydrochloric acids.[1] It is soluble in organic solvents like alcohol, ether, and benzene, but insoluble in water.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₅Cl₃[1]
Molecular Weight 195.48 g/mol [1]
Appearance Clear, colorless to yellowish liquid[1][2]
Odor Penetrating[1]
Density 1.3756 g/cm³ at 20 °C[1]
Melting Point -5.0 °C (23 °F)[1]
Boiling Point 220.8 °C (429.4 °F) at 760 mmHg[1]
Vapor Pressure 1-10 mmHg at 46-87.6 °C[3]
Vapor Density 6.77 (Air = 1)[3]
Water Solubility Insoluble (reacts)[1]
Flash Point 127 °C (260 °F) (closed cup)[1]
Autoignition Temperature 211 °C (412 °F)[1]

Reactivity and Synthesis

This compound is a reactive compound primarily used as an intermediate in the synthesis of other chemicals, including benzoyl chloride, benzotrifluoride, and various dyes.[2][4] Its reactivity stems from the trichloromethyl group, which is susceptible to nucleophilic attack.

Synthesis of this compound

The industrial production of this compound is primarily achieved through the free-radical chlorination of toluene.[4][5] This process involves the reaction of toluene with chlorine gas, typically initiated by UV light or a radical initiator like dibenzoyl peroxide. The reaction proceeds in a stepwise manner, with the sequential substitution of the hydrogen atoms on the methyl group with chlorine atoms.

Experimental Protocol: Laboratory Synthesis of this compound [6]

A three-necked flask equipped with a thermometer, a chlorine inlet tube, and a reflux condenser is charged with 50 g of toluene and 2 g of phosphorus trichloride or pentachloride as a catalyst. The mixture is heated to reflux, and a steady stream of chlorine gas is introduced. The reaction is monitored by the increase in boiling point and weight. The chlorination is considered complete when the boiling point of the reaction mixture reaches approximately 215°C. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 97-98°C/12 mmHg.

Synthesis_of_this compound cluster_reactants Reactants cluster_products Products Toluene Toluene (C₆H₅CH₃) BenzylChloride Benzyl Chloride (C₆H₅CH₂Cl) Toluene->BenzylChloride + Cl₂ Cl2 Chlorine (Cl₂) UV_light UV Light / Initiator BenzalChloride Benzal Chloride (C₆H₅CHCl₂) BenzylChloride->BenzalChloride + Cl₂ This compound This compound (C₆H₅CCl₃) BenzalChloride->this compound + Cl₂

Figure 1: Synthesis of this compound via Free-Radical Chlorination of Toluene.

Toxicological Profile

This compound is classified as a toxic and probably carcinogenic substance to humans.[7] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[7]

Table 2: Acute Toxicity of this compound

SpeciesRouteToxicity ValueReference(s)
RatOralLD₅₀: 6000 mg/kg
MouseOralLD₅₀: 702 mg/kg
RabbitDermalLD₅₀: 4000 mg/kg
RatInhalationLC₅₀: 19 ppm (2 hours)
Rat (female)InhalationLC₅₀: 995 mg/m³ (3 hours)[5]
Rat (male)InhalationLC₅₀: 1147 mg/m³ (3 hours)[5]
Experimental Protocols for Toxicity Testing

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are followed for assessing the toxicity of chemicals like this compound.

  • Acute Oral Toxicity (OECD 401/420/423/425): The test substance is administered in graduated doses to groups of fasted experimental animals (typically rats).[8][9][10][11][12][13] Observations of effects and mortality are made over a set period.

  • Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin of experimental animals (e.g., rats or rabbits) and held in contact with a porous gauze dressing for 24 hours.[7][14][15][16][17]

  • Acute Inhalation Toxicity (OECD 403): Animals are exposed to the test substance in a chamber for a defined period (e.g., 4 hours), and toxic effects are observed.[18][19][20][21]

Carcinogenicity and Mutagenicity

This compound is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[22][23] It has been shown to cause tumors at various sites in mice through different routes of administration, including oral, dermal, and inhalation.[22]

The mutagenic potential of this compound has been evaluated using the Ames test, a bacterial reverse mutation assay.

Experimental Protocol: Ames Test (OECD 471) [24][25][26][27][28]

This test utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The bacteria are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver). Mutagenicity is indicated by a dose-dependent increase in the number of revertant colonies that have regained the ability to synthesize the amino acid.

Metabolic Pathway

In the body, this compound is metabolized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.

Metabolism_of_this compound cluster_process Metabolic Process This compound This compound (C₆H₅CCl₃) BenzoicAcid Benzoic Acid (C₆H₅COOH) This compound->BenzoicAcid H₂O Hydrolysis Hydrolysis HippuricAcid Hippuric Acid BenzoicAcid->HippuricAcid Conjugation Conjugation with Glycine Excretion Excretion (Urine) HippuricAcid->Excretion

Figure 2: Metabolic Pathway of this compound.

Analytical Methods

The determination of this compound in workplace air and other samples is typically performed using gas chromatography (GC).

Experimental Protocol: Gas Chromatography Analysis [1][29][30][31][32]

A common method involves drawing a known volume of air through a sorbent tube to trap the this compound. The analyte is then desorbed with a suitable solvent (e.g., carbon disulfide) and analyzed by GC, often with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. For a more detailed protocol, a sample is dissolved in a solvent, and the GC is set with specific parameters, including an Agilent DB-5 capillary column, with a column box temperature of 150-240°C, an inlet temperature of 280°C, and a detector temperature of 300°C. The carrier gas flow rate is 1 mL/min, with an air flow of 300 mL/min and a hydrogen flow of 30 mL/min, and a split ratio of 100:1. An automatic sampler is used for injection, and the chromatogram is recorded. The content of this compound is calculated using an area normalization method.[29]

GC_Analysis_Workflow SampleCollection 1. Sample Collection (e.g., Air Sampling) SamplePreparation 2. Sample Preparation (e.g., Solvent Desorption) SampleCollection->SamplePreparation GC_Injection 3. GC Injection SamplePreparation->GC_Injection Separation 4. Chromatographic Separation (Capillary Column) GC_Injection->Separation Detection 5. Detection (FID or MS) Separation->Detection DataAnalysis 6. Data Analysis (Quantification) Detection->DataAnalysis

Figure 3: General Workflow for the Gas Chromatographic Analysis of this compound.

References

Spectroscopic Profile of α,α,α-Trichlorotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for α,α,α-trichlorotoluene, also known as benzotrichloride. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by experimental protocols and data visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for α,α,α-trichlorotoluene.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of α,α,α-trichlorotoluene is characterized by signals in the aromatic region, corresponding to the phenyl protons. The electron-withdrawing nature of the trichloromethyl group deshields the aromatic protons, shifting their signals downfield.

Table 1: ¹H NMR Spectroscopic Data for α,α,α-Trichlorotoluene

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.90Multiplet-Protons ortho to -CCl₃
~7.37Multiplet-Protons meta and para to -CCl₃

Note: The exact chemical shifts and coupling patterns can be complex due to second-order effects. The data presented is an approximation based on available spectra.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The signals for the aromatic carbons and the quaternary carbon of the trichloromethyl group are distinct.

Table 2: ¹³C NMR Spectroscopic Data for α,α,α-Trichlorotoluene

Chemical Shift (δ) ppmAssignment
Data not explicitly found in public sourcesC-CCl₃ (ipso)
Data not explicitly found in public sourcesC-ortho
Data not explicitly found in public sourcesC-meta
Data not explicitly found in public sourcesC-para
Data not explicitly found in public sources-CCl₃

Note: While the availability of ¹³C NMR spectra for α,α,α-trichlorotoluene is mentioned in several databases, specific, publicly accessible chemical shift values were not retrieved in the literature search. The expected regions for these signals are approximately 125-145 ppm for the aromatic carbons and 90-100 ppm for the -CCl₃ carbon.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of α,α,α-trichlorotoluene shows characteristic bands for the aromatic ring and the carbon-chlorine bonds.

Table 3: IR Spectroscopic Data for α,α,α-Trichlorotoluene

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
1600-1585Aromatic C=C stretch
1500-1400Aromatic C=C stretch
1185Phenyl-substituent stretch
800-600C-Cl stretch
700-750Aromatic C-H out-of-plane bend
629Phenyl-substituent stretch
507Phenyl-substituent bend (γ CX)
308Phenyl-substituent bend (α CCC)
246Phenyl-substituent bend (β CX)
176Phenyl-substituent bend (δ CC)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For α,α,α-trichlorotoluene (Molecular Weight: 195.47 g/mol ), electron ionization (EI) is a common method.

Fragmentation Pattern

The mass spectrum of α,α,α-trichlorotoluene is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The fragmentation is dictated by the stability of the resulting ions and neutral species.

Expected Fragmentation Pathways:

  • Loss of a chlorine atom: The initial fragmentation is likely the loss of a chlorine radical to form the [M - Cl]⁺ ion, which would be a dichlorobenzyl cation. This is often a prominent peak.

  • Loss of a second chlorine atom: Further fragmentation can lead to the loss of another chlorine atom to form the [M - 2Cl]⁺ ion.

  • Formation of the phenyl cation: Loss of the entire -CCl₃ group can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77.

  • Other fragments: Other smaller fragments arising from the cleavage of the aromatic ring can also be observed.

Table 4: Predicted Mass Spectrometry Data for α,α,α-Trichlorotoluene

m/zProposed Fragment Ion
194/196/198[C₆H₅CCl₃]⁺ (Molecular ion with isotopic peaks)
159/161[C₆H₅CCl₂]⁺
124[C₆H₅CCl]⁺
77[C₆H₅]⁺

Note: The presence and relative abundance of these fragments can vary depending on the ionization energy and the specific mass spectrometer used. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will result in characteristic isotopic clusters for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized for the specific instrumentation available.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of α,α,α-trichlorotoluene.

Materials:

  • α,α,α-Trichlorotoluene sample

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of α,α,α-trichlorotoluene in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the number of scans (e.g., 128 or more) as the ¹³C nucleus is less sensitive.

    • Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative data for all carbon types.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and reference them to the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

IR Spectroscopy (ATR) Protocol

Objective: To obtain the infrared spectrum of liquid α,α,α-trichlorotoluene.

Materials:

  • α,α,α-Trichlorotoluene sample

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small drop of liquid α,α,α-trichlorotoluene onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted (e.g., 16-32) to obtain a good quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (EI) Protocol

Objective: To obtain the electron ionization mass spectrum of α,α,α-trichlorotoluene.

Materials:

  • α,α,α-Trichlorotoluene sample

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system

  • Volatile solvent for sample dilution (e.g., dichloromethane or hexane)

Procedure:

  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of α,α,α-trichlorotoluene in a volatile solvent.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC. The GC will separate the compound from the solvent and introduce it into the mass spectrometer.

  • Sample Introduction (Direct Insertion Probe):

    • Place a small amount of the liquid sample in a capillary tube and insert it into the probe.

    • Insert the probe into the ion source of the mass spectrometer and gently heat it to volatilize the sample.

  • Ionization: The sample molecules are bombarded with a beam of electrons (typically at 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of α,α,α-trichlorotoluene.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample α,α,α-Trichlorotoluene Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in Volatile Solvent Sample->Dilute Neat Neat Liquid Sample->Neat NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometry (EI) Dilute->MS IR IR Spectroscopy (ATR) Neat->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass Spectrum (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

(Trichloromethyl)benzene: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (trichloromethyl)benzene, also known as benzotrichloride, in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide presents qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Data

Solvent ClassificationSolvent NameQualitative Solubility
Alcohols EthanolSoluble
Ethers Diethyl EtherSoluble
Aromatic Hydrocarbons BenzeneSoluble
Chlorinated Solvents ChloroformFreely Soluble
Other Many other organic solventsSoluble

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of (trichloromethyl)benzene in a given organic solvent. This protocol is based on the widely used isothermal equilibrium method.

Objective: To determine the saturation concentration of (trichloromethyl)benzene in a specific organic solvent at a controlled temperature.

Materials:

  • (Trichloromethyl)benzene (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks

  • Pipettes

  • Syringes and syringe filters (chemically resistant, e.g., PTFE)

  • Vials with sealed caps

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of (trichloromethyl)benzene to a series of vials containing a known volume of the selected organic solvent. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid/liquid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/pre-cooled syringe (to the experimental temperature) to avoid precipitation.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

  • Sample Preparation for Analysis:

    • Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Accurately record the dilution factor.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of (trichloromethyl)benzene.

    • Prepare a series of standard solutions of (trichloromethyl)benzene in the same solvent to generate a calibration curve.

  • Calculation of Solubility:

    • Use the concentration obtained from the analytical measurement and the dilution factor to calculate the solubility of (trichloromethyl)benzene in the solvent at the experimental temperature.

    • The solubility can be expressed in various units, such as g/100 mL, mg/L, or mol/L.

Safety Precautions: (Trichloromethyl)benzene is a hazardous chemical. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of (trichloromethyl)benzene solubility.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration (Controlled Temperature) prep->equil Agitation sampling Sampling and Filtration equil->sampling Settling analysis Quantitative Analysis (HPLC/GC) sampling->analysis Dilution calc Solubility Calculation analysis->calc Calibration Curve

Caption: Experimental workflow for determining the solubility of (trichloromethyl)benzene.

An In-Depth Technical Guide to the Safe Handling of Benzotrichloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzotrichloride (BTC), also known as α,α,α-trichlorotoluene, is a critical chemical intermediate in the synthesis of various compounds, including dyes, pesticides, pharmaceuticals, and benzoyl chloride.[1][2] Its utility in drug development and organic synthesis is significant; however, its handling is governed by stringent safety protocols due to its hazardous nature.[1][3] This guide provides a comprehensive overview of the health and safety considerations, experimental protocols, and emergency procedures necessary for the safe management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to yellowish, fuming oily liquid with a pungent odor.[4][5] It is denser than water, and its vapors are heavier than air.[4][6] It is unstable in the presence of moisture, hydrolyzing to form benzoic acid and hydrochloric acid.[4][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₇H₅Cl₃[4]
Molecular Weight 195.47 g/mol [8]
CAS Number 98-07-7[4]
Appearance Colorless to yellowish, fuming oily liquid[4][5]
Odor Pungent[4][5]
Boiling Point 220.8 °C (429.4 °F) at 760 mmHg[8][9]
Melting Point -5.0 °C (23 °F)[8][9]
Flash Point 108 °C (226.4 °F) closed cup[5]
Density 1.3756 g/mL at 20 °C[6][8]
Vapor Pressure 1-10 mmHg at 45.8 - 87.6 °C[9]
Vapor Density 6.77 (Air = 1)[9]
Solubility Insoluble in water (reacts); Soluble in alcohol, ether, and benzene[1][9]

Health Hazard Information

This compound is classified as a toxic, corrosive, and carcinogenic substance.[3][10] Exposure can occur through inhalation, ingestion, and skin or eye contact.[11][12]

Acute Effects:

  • Inhalation: Toxic if inhaled, causing irritation to the nose, throat, and lungs, which can lead to coughing, wheezing, and shortness of breath.[10][12] High concentrations can cause pulmonary edema.[13]

  • Skin Contact: Corrosive, causing severe skin irritation and burns.[10]

  • Eye Contact: Causes serious eye damage and burns.[7][12] It is a lachrymator, meaning it causes tearing.[7]

  • Ingestion: Harmful if swallowed, and may cause irritation to the esophageal or gastrointestinal tract.[7][9]

Chronic Effects:

  • Carcinogenicity: this compound is classified as a Group B2, probable human carcinogen by the EPA and is reasonably anticipated to be a human carcinogen.[11] Studies in animals have shown it to cause various cancers, including lung, skin, and stomach cancer.[11][14]

  • Organ Damage: Repeated exposure may affect the liver, kidneys, and thyroid gland.[5][10]

  • Neurological Effects: May affect the nervous system, causing symptoms such as weakness, fatigue, headache, irritability, and sleeplessness.[10]

Table 2: Toxicological Data for this compound

Toxicity MetricSpeciesRouteValueReference(s)
LD50 RatOral6,000 mg/kg[7]
LD50 MouseOral702 mg/kg[7]
LD50 RabbitDermal4,000 mg/kg[7]
LC50 RatInhalation19 ppm (2 h)[7]

Table 3: Occupational Exposure Limits

OrganizationLimitNotesReference(s)
ACGIH 0.1 ppm (Ceiling)Skin notation; Suspected human carcinogen (A2)[5][10]

Signaling Pathways and Experimental Workflows

Metabolic Pathway of this compound

This compound is rapidly metabolized in the body. The primary pathway involves hydrolysis to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.[7]

Benzotrichloride_Metabolism BTC This compound BA Benzoic Acid BTC->BA Hydrolysis (+ H₂O) BCoA Benzoyl-CoA BA->BCoA Activation (+ CoA-SH) HA Hippuric Acid BCoA->HA Conjugation (+ Glycine) Excretion Urine Excretion HA->Excretion

Caption: Metabolic pathway of this compound.

Mechanism of Toxicity

The toxicity of this compound is partly attributed to its hydrolysis product, benzoic acid. The formation of benzoyl-CoA can deplete cellular levels of acetyl-CoA and ATP, impacting vital cellular processes.[7]

Benzotrichloride_Toxicity_Mechanism BTC This compound BA Benzoic Acid BTC->BA Hydrolysis BCoA Benzoyl-CoA Formation BA->BCoA AcetylCoA Acetyl-CoA Depletion BCoA->AcetylCoA ATP ATP Depletion BCoA->ATP CellularDysfunction Cellular Dysfunction AcetylCoA->CellularDysfunction ATP->CellularDysfunction

Caption: Mechanism of this compound toxicity.

Experimental Workflow for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from planning to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment 1. Risk Assessment SOP 2. Review/Develop SOP RiskAssessment->SOP PPE 3. Assemble PPE SOP->PPE EngControls 4. Verify Engineering Controls PPE->EngControls Transport 5. Transport to Hood EngControls->Transport Experiment 6. Conduct Experiment Transport->Experiment Decontamination 7. Decontaminate Work Area Experiment->Decontamination Waste 8. Segregate & Label Waste Decontamination->Waste Storage 9. Secure Storage Waste->Storage Disposal 10. Arrange for Disposal Storage->Disposal

Caption: Experimental workflow for safe handling.

Experimental Protocols

General Protocol for Acute Oral Toxicity (LD50) Study
  • Objective: To determine the median lethal dose (LD50) of this compound when administered orally.

  • Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex, or both sexes if significant differences are expected.[12][15]

  • Methodology:

    • Dose Preparation: Prepare a series of graded doses of this compound, often diluted in an appropriate vehicle (e.g., corn oil).

    • Administration: Administer a single dose of the test substance to each animal via gavage.

    • Observation: Observe animals for signs of toxicity and mortality at regular intervals (e.g., 1, 2, 4, and 6 hours post-dosing) and then daily for 14 days.[15]

    • Data Collection: Record the number of mortalities in each dose group.

    • LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the Probit analysis.[12]

  • Ethical Considerations: Protocols are designed to use the minimum number of animals necessary to obtain statistically valid results.[15]

General Protocol for Acute Inhalation Toxicity (LC50) Study
  • Objective: To determine the median lethal concentration (LC50) of this compound in air.

  • Test Animals: Typically, young adult rats.

  • Methodology:

    • Exposure System: Use a whole-body or nose-only inhalation exposure chamber.

    • Atmosphere Generation: Generate a test atmosphere containing a known concentration of this compound vapor.

    • Exposure: Expose groups of animals to different concentrations of the test substance for a fixed period (e.g., 4 hours).[16]

    • Observation: Monitor animals during and after exposure for signs of toxicity and mortality over a 14-day observation period.

    • Data Collection: Record mortality in each concentration group.

    • LC50 Calculation: Calculate the LC50 value based on the observed mortality data.

  • Considerations: The corrosive nature of this compound requires careful selection of chamber materials.

Safe Handling and Storage

Due to its hazardous properties, handling this compound requires strict adherence to safety protocols.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[11][17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[7]

    • Skin Protection: Use chemical-resistant gloves (e.g., Viton®, Barrier®) and a lab coat. A complete chemical-resistant suit may be necessary for larger quantities or in case of potential splashes.[7]

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[7][10]

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this compound is handled.[10] Wash hands thoroughly after handling and before leaving the work area.[7]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[7][17] It is moisture-sensitive and should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][18]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

  • Spills and Leaks:

    • Evacuate non-essential personnel from the area.[7]

    • Wear appropriate PPE, including respiratory protection.[7]

    • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[10] Do not use combustible materials.

    • Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[7]

    • Ventilate the area and decontaminate the spill site.

  • Fire:

    • Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish the fire.[7]

    • Fire may produce poisonous gases, including hydrogen chloride and phosgene.[10]

    • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[7]

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][9]

    • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][7]

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all local, state, and federal regulations.[7] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]

Conclusion

This compound is an invaluable chemical for research and development, particularly in the pharmaceutical industry. However, its significant health hazards necessitate a thorough understanding and strict implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotrichloride (BTC), an important industrial intermediate, is a compound of significant environmental and toxicological concern. Understanding its degradation pathways and the resulting byproducts is crucial for risk assessment, the development of remediation strategies, and ensuring the purity of downstream products in pharmaceutical and chemical manufacturing. This technical guide provides a comprehensive overview of the primary degradation routes of this compound, including hydrolysis, photochemical degradation, and potential advanced oxidation and microbial degradation pathways. It details the mechanisms of these pathways, the formation of key byproducts such as benzoic acid, benzoyl chloride, and hydrochloric acid, and presents available quantitative data. Furthermore, this guide outlines detailed experimental protocols for studying this compound degradation and includes visualizations of the degradation pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene, is a colorless to yellowish liquid with a pungent odor. It serves as a key intermediate in the synthesis of various chemicals, including benzoyl chloride, benzotrifluoride, dyes, and pesticides.[1] However, its classification as a probable human carcinogen and its high reactivity necessitate a thorough understanding of its environmental fate and degradation.[2]

The primary degradation pathway for this compound in aqueous environments is rapid hydrolysis.[1][3] This process leads to the formation of less toxic compounds but can also produce reactive intermediates. In addition to hydrolysis, other degradation mechanisms, such as photochemical reactions in the atmosphere, can contribute to its transformation. Advanced oxidation processes (AOPs) and microbial degradation are also potential, though less studied, routes for the breakdown of this compound and its primary degradation products.

This guide aims to provide a detailed technical overview of these degradation pathways, summarize the known byproducts, and present relevant quantitative data and experimental methodologies for their study.

Primary Degradation Pathway: Hydrolysis

Hydrolysis is the most significant and rapid degradation pathway for this compound in the presence of water or moisture. The reaction involves the stepwise substitution of chlorine atoms with hydroxyl groups, leading to the formation of benzoic acid and hydrochloric acid.[1][4]

Mechanism and Byproducts

The hydrolysis of this compound proceeds through the formation of unstable intermediates. The initial hydrolysis step can yield benzoyl chloride, which is a crucial industrial chemical but also a reactive compound.[4][5] Subsequent hydrolysis of benzoyl chloride leads to the final product, benzoic acid.

The overall reaction can be summarized as follows:

C₆H₅CCl₃ + 2H₂O → C₆H₅COOH + 3HCl

Partial hydrolysis can result in the formation of benzoyl chloride:

C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2HCl[4]

The rate of hydrolysis is independent of pH over a range of 0 to 14.[6]

Diagram of the Hydrolysis Pathway of this compound

G cluster_reactants BTC This compound (C₆H₅CCl₃) Intermediate Unstable Intermediates BTC->Intermediate Partial Hydrolysis BC Benzoyl Chloride (C₆H₅COCl) Intermediate->BC HCl1 2 HCl Intermediate->HCl1 BA Benzoic Acid (C₆H₅COOH) BC->BA Complete Hydrolysis HCl2 HCl BC->HCl2 H2O1 + H₂O H2O2 + H₂O

Caption: Hydrolysis pathway of this compound to benzoic acid.

Quantitative Data on Hydrolysis

The hydrolysis of this compound is a rapid process, with its half-life being dependent on temperature.

ParameterValueConditionsReference(s)
Hydrolysis Half-life ~2.4 minutesNot specified[1]
Hydrolysis Half-life 11 seconds25 °C, pH 7[3]
Hydrolysis Half-life 3.0 minutes5.1 °C[3]

Other Abiotic Degradation Pathways

Photochemical Degradation

In the atmosphere, this compound is expected to be degraded by reacting with photochemically produced hydroxyl radicals.[3] Direct photolysis is not considered a significant degradation pathway as it does not absorb UV light at wavelengths greater than 290 nm.[3]

ParameterValueMediumReference(s)
Atmospheric Half-life ~45 daysAir (reaction with OH radicals)[3]
Advanced Oxidation Processes (AOPs)

While specific studies on the degradation of this compound using AOPs are limited in the available literature, these technologies are known to be effective for the degradation of other chlorinated aromatic compounds.[7] AOPs, such as Fenton's reagent (Fe²⁺/H₂O₂), ozonation, and photocatalysis, generate highly reactive hydroxyl radicals that can non-selectively oxidize organic pollutants, potentially leading to their complete mineralization to CO₂, water, and inorganic halides.

Logical Workflow for AOP Degradation of this compound

G BTC This compound Intermediates Chlorinated Aromatic and Aliphatic Intermediates BTC->Intermediates AOPs Advanced Oxidation Processes (AOPs) (e.g., Fenton, O₃, UV/TiO₂) Radicals Hydroxyl Radicals (•OH) AOPs->Radicals Radicals->BTC Oxidation Mineralization Mineralization Products (CO₂, H₂O, HCl) Intermediates->Mineralization Further Oxidation

Caption: Generalized pathway for AOP degradation of this compound.

Biotic Degradation Pathways

Direct microbial degradation of this compound is considered unlikely in aqueous environments due to its rapid hydrolysis.[3] Therefore, biodegradation studies primarily focus on its main hydrolysis product, benzoic acid.

Microbial Degradation of Benzoic Acid

Benzoic acid is readily biodegradable under both aerobic and anaerobic conditions by a wide variety of microorganisms.[5] The aerobic degradation of benzoic acid typically proceeds through the formation of catechol, which is then subject to ring cleavage. Anaerobic degradation involves the initial activation of benzoic acid to benzoyl-CoA, followed by dearomatization and subsequent breakdown.[5]

Diagram of Aerobic Biodegradation of Benzoic Acid

G BA Benzoic Acid Catechol Catechol BA->Catechol Hydroxylation RingCleavage Ring Cleavage Products Catechol->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA Further Metabolism

Caption: Simplified aerobic biodegradation pathway of benzoic acid.

In-vivo Metabolism Byproducts

In a study on rats, radiolabeled this compound was rapidly metabolized, primarily through hydrolysis to benzoic acid. The benzoic acid was then further metabolized and excreted in the urine.[4]

MetabolitePercentage in UrineReference(s)
Hippuric acid>90%[3]
Benzoic acid0.7%[3]
Phenylacetic acid0.8%[3]
Unidentified metabolites5.5%[3]

Experimental Protocols

Detailed experimental protocols for the degradation of this compound are not extensively reported. The following sections provide generalized methodologies based on standard practices for studying the degradation of analogous compounds.

Hydrolysis Study

Objective: To determine the hydrolysis rate of this compound and identify/quantify the formation of benzoyl chloride and benzoic acid.

Methodology:

  • Reaction Setup: A known concentration of this compound is introduced into a temperature-controlled aqueous buffer solution (e.g., phosphate buffer for maintaining a constant pH) in a sealed reactor with constant stirring.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching: The reaction in the collected samples is immediately quenched, for example, by rapid cooling and/or addition of a solvent that is immiscible with water and will extract the organic compounds.

  • Sample Preparation: The organic compounds are extracted from the aqueous sample using a suitable solvent (e.g., dichloromethane or diethyl ether). The organic extract is then dried over an anhydrous salt (e.g., sodium sulfate) and concentrated if necessary. For the analysis of benzoic acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent) may be required for GC-MS analysis.

  • Analysis: The concentrations of this compound, benzoyl chloride, and benzoic acid (or its derivative) are determined by Gas Chromatography-Mass Spectrometry (GC-MS). An internal standard should be used for accurate quantification.

Experimental Workflow for Hydrolysis Study

G Start Start: BTC in Aqueous Buffer Sampling Time-based Sampling Start->Sampling Quenching Quench Reaction Sampling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Analysis GC-MS Analysis Extraction->Analysis End End: Determine Concentrations Analysis->End

Caption: Workflow for a this compound hydrolysis experiment.

Advanced Oxidation Process (AOP) Study (Fenton's Reagent Example)

Objective: To evaluate the degradation efficiency of this compound by Fenton's reagent and identify intermediate byproducts.

Methodology:

  • Reaction Setup: A known concentration of this compound is added to an acidic aqueous solution (pH ~3). The reaction is initiated by the sequential addition of a ferrous salt (e.g., FeSO₄·7H₂O) and hydrogen peroxide (H₂O₂). The reactor is kept at a constant temperature and stirred.

  • Sampling and Quenching: Aliquots are taken at different time points and the reaction is quenched by adding a substance that scavenges the remaining oxidants, such as sodium sulfite or catalase.

  • Sample Preparation: The samples are extracted using a suitable organic solvent. The extract may require cleanup steps, such as solid-phase extraction (SPE), to remove interfering substances.

  • Analysis: The concentration of remaining this compound and any formed byproducts are analyzed by GC-MS or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).

Microbial Degradation Study (Focus on Benzoic Acid)

Objective: To assess the biodegradability of benzoic acid by a specific microbial consortium or isolate.

Methodology:

  • Inoculum Preparation: A microbial culture is obtained from a relevant environmental source (e.g., contaminated soil or wastewater) and acclimatized to benzoic acid as the sole carbon source in a minimal salt medium.

  • Biodegradation Assay: The acclimatized culture is inoculated into a sterile minimal salt medium containing a known concentration of benzoic acid. Control flasks (e.g., sterile controls without inoculum and controls without the carbon source) are also prepared.

  • Incubation: The flasks are incubated under controlled conditions of temperature, pH, and aeration (for aerobic studies).

  • Monitoring: The degradation of benzoic acid is monitored over time by measuring its concentration using HPLC. Microbial growth can be monitored by measuring the optical density (OD) of the culture.

  • Byproduct Identification: At the end of the experiment, the culture medium can be extracted and analyzed by GC-MS to identify any metabolic intermediates.

Conclusion

The degradation of this compound is dominated by its rapid hydrolysis to benzoic acid and hydrochloric acid, with benzoyl chloride as a potential intermediate. While photochemical degradation occurs in the atmosphere, and advanced oxidation processes and microbial degradation of its primary byproduct, benzoic acid, are feasible, there is a notable lack of detailed studies specifically on these latter degradation pathways for this compound itself. The provided experimental protocols, adapted from general methodologies for similar compounds, offer a framework for future research in this area. A more comprehensive understanding of the quantitative aspects of byproduct formation under various conditions and the efficacy of different remediation technologies is essential for managing the risks associated with this important but hazardous industrial chemical.

References

An In-Depth Technical Guide to the Environmental Fate and Persistence of Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of Benzotrichloride (BTC), a significant chemical intermediate in the production of various commercial products, including dyes, pesticides, and pharmaceuticals.[1][2] Understanding its behavior in the environment is critical for assessing its potential impact and for the development of safe and sustainable chemical processes. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key environmental pathways.

Physicochemical Properties and Environmental Distribution

The environmental distribution of this compound is governed by its physicochemical properties, which are summarized in the table below. It is a colorless to yellowish oily liquid with a pungent odor.[3] Its limited water solubility and moderate octanol-water partition coefficient suggest a tendency to partition from the aqueous phase to organic matter in soil and sediment.[3]

PropertyValueReference
Molecular Formula C₇H₅Cl₃[3]
Molecular Weight 195.47 g/mol [3]
Water Solubility 50 mg/L (temperature not specified)[4]
Vapor Pressure 0.15 mmHg at 20°C[3]
Octanol-Water Partition Coefficient (log Kow) 3.74 (estimated)[3]
Organic Carbon-Water Partition Coefficient (log Koc) 3.45 (estimated)[3]

Environmental Fate and Persistence

This compound is not persistent in the environment due to its rapid degradation, primarily through hydrolysis.[1] The following sections detail its fate in different environmental compartments.

Abiotic Degradation

Hydrolysis:

The primary degradation pathway for this compound in the aquatic environment is hydrolysis.[3] It reacts rapidly with water to form benzoic acid and hydrochloric acid.[3] This reaction is a critical factor in its low persistence in moist environments.

ParameterValueConditionsReference
Hydrolysis Half-life 2.4 minutesIn water[4]
Hydrolysis Half-life 11 secondspH 7, 25°C[3]
Hydrolysis Half-life 3.0 minutes5.10°C[3]

Experimental Protocol: Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

This protocol outlines a standardized method for determining the rate of hydrolysis of a chemical substance at various pH levels.[1][4][5][6][7]

Objective: To determine the abiotic hydrolysis rate of a test substance as a function of pH and temperature to establish its persistence in aquatic environments.

Methodology:

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[5][7]

  • Test Substance Preparation: A stock solution of this compound is prepared in a water-miscible solvent. The final concentration in the test solutions should not exceed half of its water solubility.[7]

  • Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.[1][7]

  • Sampling: Aliquots of the test solutions are taken at specific time intervals.[1]

  • Analysis: The concentration of this compound and its primary hydrolysis product, benzoic acid, in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life (t₁/₂) is then calculated from the first-order rate constant.[1]

Atmospheric Degradation:

In the atmosphere, this compound is expected to exist primarily in the vapor phase.[3] Its persistence is limited by its reaction with photochemically produced hydroxyl radicals (•OH).[3]

ParameterValueConditionsReference
Atmospheric Half-life ~45 daysEstimated, based on reaction with hydroxyl radicals[3]

Experimental Protocol: Atmospheric Degradation by Hydroxyl Radicals (Structure-Activity Relationship Estimation)

Due to the experimental challenges of directly measuring atmospheric reactions for many compounds, Quantitative Structure-Activity Relationship (QSAR) models are often employed.[8][9][10][11]

Objective: To estimate the rate constant for the gas-phase reaction of a chemical with hydroxyl radicals and thereby estimate its atmospheric half-life.

Methodology:

  • Model Selection: A validated QSAR model, such as the Atmospheric Oxidation Program (AOPWIN™), is chosen.[9]

  • Input Data: The chemical structure of this compound is entered into the model.

  • Rate Constant Calculation: The model calculates the rate constant for the reaction with hydroxyl radicals based on the presence of different functional groups and structural fragments in the molecule.[9]

  • Half-life Estimation: The atmospheric half-life is then calculated using the estimated rate constant and an assumed average atmospheric concentration of hydroxyl radicals.[9]

Biotic Degradation

While this compound itself is not readily biodegradable, its primary hydrolysis product, benzoic acid, is.[4] This rapid initial hydrolysis means that the ultimate biodegradation of this compound in the environment is governed by the microbial degradation of benzoic acid.

ParameterResultTest GuidelineReference
Ready Biodegradability of Benzoic Acid Readily biodegradableOECD 301[12]

Experimental Protocol: Ready Biodegradability (Adapted from OECD Guideline 301)

This protocol provides a screening method to assess the ready biodegradability of a chemical substance by aerobic microorganisms.[12][13][14][15]

Objective: To determine if a test substance is readily biodegradable under aerobic conditions.

Methodology:

  • Inoculum: A mixed population of aerobic microorganisms, typically from the activated sludge of a wastewater treatment plant, is used as the inoculum.[12][13]

  • Test Medium: A mineral medium containing the test substance (in this case, benzoic acid as the degradation product of this compound) as the sole source of organic carbon is prepared.[12]

  • Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.[13]

  • Measurement of Biodegradation: Biodegradation is monitored by measuring parameters such as the consumption of dissolved oxygen (BOD), the production of carbon dioxide (CO₂), or the removal of dissolved organic carbon (DOC).[12]

  • Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical degradation within a 10-day window during the 28-day test period (e.g., >60% of theoretical oxygen demand or CO₂ production).[12][13]

Soil Mobility

The mobility of this compound in soil is expected to be low due to its moderate octanol-water partition coefficient, which suggests it will adsorb to organic matter in the soil.[3] However, its rapid hydrolysis to the more mobile benzoic acid will be the dominant process in moist soils.

Experimental Protocol: Adsorption/Desorption (Adapted from OECD Guideline 106)

This protocol, known as the batch equilibrium method, is used to determine the adsorption and desorption characteristics of a chemical in soil.[16][17][18][19][20]

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of a chemical, which indicates its potential for leaching.

Methodology:

  • Soil Selection: A set of well-characterized soils with varying organic carbon content and pH are used.[16]

  • Test Solution: A solution of this compound in a calcium chloride solution (to maintain ionic strength) is prepared.[17]

  • Equilibration: Weighed amounts of soil are mixed with the test solution in centrifuge tubes and shaken for a predetermined time to reach equilibrium.[18]

  • Separation: The soil and aqueous phases are separated by centrifugation.[18]

  • Analysis: The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.[18]

  • Koc Calculation: The adsorption coefficient (Kd) is calculated, and then normalized to the organic carbon content of the soil to obtain the Koc value.[16]

Visualization of Key Processes

Hydrolysis of this compound

The primary abiotic degradation pathway for this compound is its rapid hydrolysis to benzoic acid and hydrochloric acid.

Hydrolysis_Pathway This compound This compound (C₇H₅Cl₃) BenzoicAcid Benzoic Acid (C₇H₆O₂) This compound->BenzoicAcid Hydrolysis HCl Hydrochloric Acid (HCl) This compound->HCl Hydrolysis Water Water (H₂O) Water->this compound

Caption: Hydrolysis pathway of this compound.

General Experimental Workflow for Environmental Fate Studies

The following diagram illustrates a generalized workflow for assessing the environmental fate of a chemical like this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_reporting Reporting TestSubstance Test Substance (this compound) TestSystems Prepare Test Systems (Water, Soil, Air models) TestSubstance->TestSystems Incubation Incubation under Controlled Conditions TestSystems->Incubation Sampling Time-course Sampling Incubation->Sampling Analytical Analytical Measurement (e.g., GC-MS, HPLC) Sampling->Analytical DataProcessing Data Processing and Kinetic Analysis Analytical->DataProcessing Reporting Reporting of Results (Half-life, Degradation Products) DataProcessing->Reporting

Caption: Generalized experimental workflow.

Conclusion

This compound is characterized by its low persistence in the environment, primarily due to its rapid hydrolysis in the presence of water to form benzoic acid and hydrochloric acid. While this compound itself is not readily biodegradable, its principal degradation product, benzoic acid, is, suggesting that the overall environmental impact from a persistence perspective is low. In the atmosphere, it undergoes degradation through reactions with hydroxyl radicals. Its mobility in soil is limited by sorption to organic matter, although the formation of the more mobile benzoic acid is the dominant fate process in moist soil environments. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for the robust assessment of the environmental fate of this compound and similar chemical intermediates.

References

Toxicological Profile of Benzotrichloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotrichloride (BTC), an organic compound with the formula C₆H₅CCl₃, is a significant chemical intermediate in the synthesis of dyes, pesticides, and pharmaceuticals. However, its utility is paralleled by its notable toxicity and carcinogenicity. This technical guide provides a comprehensive overview of the toxicological studies on this compound exposure, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its toxicity. The information is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes acute, sub-chronic, and chronic toxicity data, as well as findings on its carcinogenicity, genotoxicity, and reproductive and developmental effects. Detailed experimental protocols for key studies are provided, and the metabolic and carcinogenic signaling pathways are illustrated.

Acute Toxicity

This compound exhibits a high degree of acute toxicity through inhalation and moderate toxicity via dermal and oral routes of exposure.[1] Symptoms of acute exposure in animal studies include irritation of the eyes, skin, and respiratory tract, as well as central nervous system depression.[1][2]

Data Presentation: Acute Toxicity of this compound
Route of ExposureSpeciesStrainSexEndpointValueReference(s)
OralRat-MaleLD506000 mg/kg[3]
OralRat-FemaleLD501590 mg/kg
OralMouse--LD50702 mg/kg[3]
DermalRabbit--LD504000 mg/kg[3]
DermalRabbitNew Zealand WhiteM/FLD50>2000 mg/kg[4]
InhalationRat--LC5019 ppm (2 hours)[3]
InhalationRat--LC50150 mg/m³ (2 hours)[2]
InhalationRat--LC508.39 mg/L (1 hour)[2]
InhalationMouse--LC508 ppm (2 hours)[2]
InhalationMouse--LC5060 mg/m³ (2 hours)[2]
Experimental Protocols: Key Acute Toxicity Studies
  • Oral LD50 in Rats: The acute oral toxicity of this compound was determined in rats. The substance was administered as a single oral dose, and the animals were observed for 14 days. The LD50 was calculated to be 6000 mg/kg for male rats and 1590 mg/kg for female rats.[3]

  • Dermal LD50 in Rabbits: The acute dermal toxicity was assessed in New Zealand White rabbits. A single, 24-hour, semi-occluded dermal application of this compound was administered to the intact skin at a dose level of 2000 mg/kg body weight. The animals were observed for 14 days. The dermal LD50 was determined to be greater than 2000 mg/kg.[4]

  • Inhalation LC50 in Rats: The acute inhalation toxicity was evaluated in rats exposed to this compound vapor for 1 or 2 hours. The animals were observed for subsequent mortality. The LC50 values were determined to be 19 ppm for a 2-hour exposure and 8.39 mg/L for a 1-hour exposure.[2][3]

Repeated Dose Toxicity

Repeated exposure to this compound has been shown to cause a range of toxic effects, including irritation, inflammation, and organ damage.

Data Presentation: Repeated Dose Toxicity of this compound
Route of ExposureSpeciesStrainDose/ConcentrationDurationKey FindingsReference(s)
InhalationMouse-1.6 ppm (approx. 12.8 mg/m³)30 min/day, 12 monthsBronchitis, bronchial pneumonia, tumors at multiple sites.[2]
InhalationRat-100 mg/m³1 monthBlood effects, decreased renal function.[2]
DermalRabbit--3 weeksSkin irritation, liver and testicular effects.[2]
Experimental Protocols: Key Repeated Dose Toxicity Studies
  • Inhalation Study in Mice: Mice were exposed to this compound vapor at a concentration of approximately 1.6 ppm for 30 minutes a day over a period of 12 months. The primary observations were respiratory tract inflammation, including bronchitis and bronchial pneumonia, as well as the development of tumors.[2]

  • Inhalation Study in Rats: Rats were exposed to this compound at a concentration of 100 mg/m³ for one month. The study revealed effects on the blood and a decrease in renal function.[2]

  • Dermal Study in Rabbits: this compound was applied dermally to rabbits for three weeks. The observed effects included skin irritation, as well as adverse effects on the liver and testes.[2]

Carcinogenicity

This compound is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[3][5] Studies in experimental animals have demonstrated its carcinogenicity via inhalation, dermal, and oral routes of exposure.[5][6]

Data Presentation: Carcinogenicity of this compound in Mice
Route of ExposureStrainSexDose/ConcentrationDurationTumor Types and IncidenceReference(s)
InhalationICRFemaleVaporized at room temp.30 min/day, 2 days/week for 5 monthsPulmonary tumors: 81.1%; Skin tumors: 27.0%; Malignant lymphoma: 10.8%[7]
InhalationICRFemaleVaporized at 50°C30 min/day, 2 days/week for 5 monthsPulmonary tumors: 53.1%; Skin tumors: 25%; Malignant lymphoma: 25%[7]
DermalICRFemale2.3 µL/animalTwice a week for 50 weeksSkin cancers: 68%; Pulmonary tumors: 58%[8]
Oral (Gavage)ICRFemale0.0315 - 2.0 µL/mouseTwice a week for 25 weeksForestomach tumors (squamous cell carcinoma and papilloma), lung tumors (adenocarcinoma and adenoma), and hematopoietic system tumors (thymic lymphosarcoma and lymphatic leukemia)[9]
IntraperitonealA/JM/F287, 719, or 1440 mg/kg (total dose)Three times a week for 8 weeksDose-related increase in lung adenomas.[10]
Experimental Protocols: Key Carcinogenicity Studies
  • Inhalation Carcinogenicity in Mice (Yoshimura et al., 1986):

    • Animal Model: Female ICR mice.[7]

    • Exposure: Mice inhaled this compound vapor for 30 minutes per day, two days a week, for five months. Two exposure groups were used: one with BTC vaporized at room temperature and another at 50°C.[7]

    • Observation Period: Animals were observed for up to 15 months after the exposure period.[7]

    • Endpoints: The incidence of pulmonary tumors, skin tumors, and malignant lymphomas was recorded.[7]

  • Dermal Carcinogenicity in Mice:

    • Animal Model: Female ICR mice.[8]

    • Administration: A dose of 2.3 microliters of this compound per animal was applied to the skin twice a week for 50 weeks.[8]

    • Observation Period: The mice were observed for up to 399 days.[8]

    • Endpoints: The incidence of skin cancers and pulmonary tumors was evaluated.[8]

  • Oral Gavage Carcinogenicity in Mice:

    • Animal Model: Female ICR mice.[9]

    • Administration: this compound was administered by gastric intubation at doses ranging from 0.0315 to 2.0 microliters per mouse, twice a week for 25 weeks.[9]

    • Observation Period: The animals were observed for up to 18 months.[9]

    • Endpoints: The development of tumors in the forestomach, lungs, and hematopoietic system was assessed.[9]

Genotoxicity

This compound has demonstrated genotoxic potential in various assays. It has been shown to be mutagenic in the Ames test with metabolic activation and has induced micronucleus formation in bone marrow cells.[11][12]

Data Presentation: Genotoxicity of this compound
Assay TypeTest SystemMetabolic ActivationResultReference(s)
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA97, TA98, TA100, TA102With S9Positive[13]
In vivo Micronucleus TestMouse bone marrow cells-Positive[12]
Experimental Protocols: Key Genotoxicity Studies
  • Ames Test: The mutagenic potential of this compound was evaluated using various Salmonella typhimurium strains (TA97, TA98, TA100, and TA102) with and without a metabolic activation system (S9 mix). A significant increase in the number of revertant colonies in the presence of the S9 mix indicated a positive mutagenic response.[13]

  • In vivo Micronucleus Assay: The clastogenic potential of this compound was assessed in the bone marrow cells of mice. Following administration of the test substance, bone marrow cells were harvested and analyzed for the presence of micronuclei in polychromatic erythrocytes. A significant increase in the frequency of micronucleated cells compared to the control group indicated a positive result.[12]

Reproductive and Developmental Toxicity

There is limited specific data available on the reproductive and developmental toxicity of this compound. However, its genotoxic properties suggest a potential for adverse effects on fertility and development.[2] Standard protocols for such studies typically involve administration to rats or rabbits during key developmental periods.[14]

Mechanism of Action

Metabolic Pathway

The primary metabolic pathway of this compound involves its rapid hydrolysis to benzoic acid and hydrochloric acid. Benzoic acid is then conjugated with glycine to form hippuric acid, which is subsequently excreted in the urine.

Metabolic Pathway of this compound BTC This compound BA Benzoic Acid BTC->BA Hydrolysis HA Hippuric Acid BA->HA Conjugation with Glycine Excretion Urinary Excretion HA->Excretion

Caption: Metabolic pathway of this compound.

Signaling Pathways in Carcinogenesis

A key mechanism in this compound-induced carcinogenesis, particularly in lung cancer, involves the induction of mutations in the KRAS proto-oncogene.[15] A mutated KRAS protein becomes constitutively active, leading to the uncontrolled activation of downstream signaling pathways that promote cell proliferation, survival, and tumor growth. The two primary signaling cascades activated by mutant KRAS are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.

KRAS Signaling Pathway in BTC Carcinogenesis cluster_0 This compound Exposure cluster_1 Downstream Signaling cluster_2 Cellular Response BTC This compound DNA_Damage DNA Damage BTC->DNA_Damage KRAS_Mutation KRAS Mutation (e.g., G12C) DNA_Damage->KRAS_Mutation RAF RAF KRAS_Mutation->RAF PI3K PI3K KRAS_Mutation->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Increased Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Increased Cell Survival mTOR->Survival Tumor_Growth Tumor Growth Proliferation->Tumor_Growth Survival->Tumor_Growth

References

A Technical Guide to the Historical Applications of Benzotrichloride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (C₆H₅CCl₃), also known as α,α,α-trichlorotoluene or phenyl chloroform, is a versatile and highly reactive organochlorine compound that has played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis. Historically, its importance stems from its function as a key intermediate in the production of a wide array of commercially valuable compounds, including dyes, pharmaceuticals, and polymers. The reactivity of the trichloromethyl group allows for its conversion into various functional groups, making it a cornerstone in the synthesis of more complex molecules. This technical guide provides an in-depth exploration of the historical applications of this compound in chemical synthesis, focusing on key transformations, experimental methodologies, and quantitative data from historical literature.

Core Synthetic Applications

The primary historical applications of this compound revolve around its conversion into three key chemical building blocks: benzoyl chloride, benzoic acid, and benzotrifluoride. Furthermore, it served as a precursor in the synthesis of triphenylmethane dyes and other important organic compounds.

Synthesis of Benzoyl Chloride

The partial hydrolysis of this compound has been a cornerstone of industrial benzoyl chloride production. This reaction offers a more direct route compared to methods starting from benzoic acid.

Reaction Pathway:

Benzoyl_Chloride_Synthesis Synthesis of Benzoyl Chloride from this compound BTC This compound (C₆H₅CCl₃) H2O Water (H₂O) or Benzoic Acid (C₆H₅COOH) BzCl Benzoyl Chloride (C₆H₅COCl) BTC->BzCl Partial Hydrolysis / Reaction HCl Hydrogen Chloride (HCl) BzCl->HCl + 2 HCl (with H₂O) + HCl (with Benzoic Acid)

Caption: Reaction pathway for the synthesis of benzoyl chloride from this compound.

Experimental Protocol (Based on historical industrial practice):

  • Reaction with Water: this compound is reacted with one equivalent of water, often in the presence of a catalyst like ferric chloride (FeCl₃) or sulfuric acid (H₂SO₄), to facilitate the hydrolysis of two chlorine atoms.[1] The reaction is carefully controlled to prevent further hydrolysis to benzoic acid.

  • Reaction with Benzoic Acid: A more controlled industrial method involves the reaction of this compound with benzoic acid. This reaction produces two molecules of benzoyl chloride and one molecule of hydrogen chloride.[2]

Quantitative Data:

ReactantsCatalystTemperature (°C)Reaction TimeYield of Benzoyl ChlorideReference
This compound, Phthalic Acid (90%)ZnCl₂1001 hour96%[3]
This compound, Phthalic AnhydrideZnCl₂120-13012 hours90%[3]
Synthesis of Benzoic Acid

The complete hydrolysis of this compound provides a direct route to benzoic acid, a widely used food preservative and chemical intermediate.

Reaction Pathway:

Benzoic_Acid_Synthesis Synthesis of Benzoic Acid from this compound BTC This compound (C₆H₅CCl₃) BA Benzoic Acid (C₆H₅COOH) BTC->BA Complete Hydrolysis H2O Water (H₂O) HCl Hydrogen Chloride (HCl) BA->HCl + 3 HCl

Caption: Reaction pathway for the synthesis of benzoic acid from this compound.

Historical Experimental Protocol:

Early methods for the hydrolysis of this compound to benzoic acid involved heating with water, often under pressure. The reaction rate is independent of pH.[4] Catalysts such as zinc chloride were also employed to facilitate the reaction at lower temperatures. A 1925 patent describes the hydrolysis in the presence of anhydrous zinc chloride at 100-120°C.

Experimental Details (from a 1925 patent):

  • Reactants: this compound and water.

  • Catalyst: Anhydrous zinc chloride.

  • Temperature: 100-120 °C.

  • Procedure: Water is gradually added to the agitated this compound containing the catalyst. The rate of addition is controlled to match the reaction rate.

  • Work-up: After the reaction is complete, the benzoic acid is purified, for example, by distillation or crystallization.

Synthesis of Benzotrifluoride

Benzotrifluoride is a key intermediate in the synthesis of certain dyes, pharmaceuticals, and agrochemicals. Its production from this compound involves a halogen exchange reaction.

Reaction Pathway:

Benzotrifluoride_Synthesis Synthesis of Benzotrifluoride from this compound BTC This compound (C₆H₅CCl₃) BTF Benzotrifluoride (C₆H₅CF₃) BTC->BTF Halogen Exchange HF Anhydrous Hydrogen Fluoride (HF) HCl Hydrogen Chloride (HCl) BTF->HCl + 3 HCl

Caption: Reaction pathway for the synthesis of benzotrifluoride from this compound.

Historical Context and Experimental Approach:

The synthesis of benzotrifluoride from this compound was developed to provide a more stable building block for various chemical products. The reaction is typically carried out by treating this compound with anhydrous hydrogen fluoride (HF).[5] Early industrial processes likely involved high temperatures and pressures.

Quantitative Data (from a patented process):

ReactantsCatalystTemperature (°C)Reaction TimeYield of BenzotrifluorideReference
This compound, Hydrogen FluorideAluminum fluorideGaseous Phase10 hours97% (initial)[6]
Application in the Synthesis of Triphenylmethane Dyes

This compound was a precursor in the historical synthesis of triphenylmethane dyes, such as malachite green. Although many later and more common syntheses start from benzaldehyde, the reaction of this compound with electron-rich aromatic compounds like N,N-dimethylaniline was a viable, albeit less documented, route. This reaction is a variation of the Friedel-Crafts reaction.

Logical Reaction Pathway (Inferred from Friedel-Crafts principles):

Malachite_Green_Synthesis Postulated Synthesis of Malachite Green Leuco Base BTC This compound (C₆H₅CCl₃) Leuco Leuco Base of Malachite Green BTC->Leuco Friedel-Crafts Reaction DMA 2x N,N-Dimethylaniline HCl Hydrogen Chloride (HCl) Leuco->HCl + 3 HCl

Caption: Postulated pathway for the synthesis of the leuco base of malachite green from this compound.

Historical Experimental Protocol:

Detailed historical experimental protocols for the synthesis of triphenylmethane dyes starting specifically from this compound are scarce in readily accessible modern literature. The general principle involves a Friedel-Crafts-type condensation of this compound with two equivalents of an N,N-dialkylaniline, such as N,N-dimethylaniline, in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). The resulting leuco base would then be oxidized to form the final dye. While a patent from 1932 describes the production of malachite green, it starts from benzaldehyde.[3] However, the fundamental chemistry supports the feasibility of using this compound as the electrophile.

Experimental Workflows

The synthesis of key derivatives from this compound follows a general workflow involving reaction, neutralization, and purification.

Experimental_Workflow General Experimental Workflow for this compound Derivatives cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound + Reagent (e.g., H₂O, HF) Catalyst Add Catalyst (e.g., ZnCl₂, H₂SO₄) Reactants->Catalyst Heating Heat to Reaction Temperature Catalyst->Heating Cooling Cool Reaction Mixture Heating->Cooling Neutralization Neutralize (e.g., with NaHCO₃ soln.) Cooling->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction Drying Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Filtration Filter Drying->Filtration Distillation Distill under Reduced Pressure Filtration->Distillation Final Product Final Product Distillation->Final Product

Caption: A generalized experimental workflow for the synthesis of derivatives from this compound.

Conclusion

This compound has historically been a pivotal, yet often unheralded, precursor in organic synthesis. Its ability to be readily converted into benzoyl chloride, benzoic acid, and benzotrifluoride provided the chemical industry with essential building blocks for a vast range of products. While detailed experimental protocols from the late 19th and early 20th centuries are not always preserved in modern, easily accessible formats, the fundamental chemical transformations and their industrial significance are well-documented. This guide has aimed to provide a comprehensive overview of these historical applications, supported by available quantitative data and reconstructed experimental approaches, to serve as a valuable resource for today's researchers and scientists. The legacy of this compound underscores the importance of simple, reactive intermediates in the development of complex and valuable chemical products.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Benzoyl Chloride from Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzoyl chloride from benzotrichloride. The following sections outline the primary synthetic routes, reaction conditions, and experimental procedures.

Introduction

Benzoyl chloride is a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, perfumes, and organic peroxides.[1] One of the primary industrial methods for its production involves the controlled reaction of this compound.[2][3] This process is advantageous due to the availability of this compound from the chlorination of toluene.[1] The two main synthetic pathways for the conversion of this compound to benzoyl chloride are partial hydrolysis with water and reaction with benzoic acid.[4][5]

Synthetic Pathways

There are two primary methods for synthesizing benzoyl chloride from this compound:

  • Partial Hydrolysis: In this method, this compound is reacted with a limited amount of water.[4][5] The reaction must be carefully controlled to prevent the complete hydrolysis to benzoic acid.[3]

  • Reaction with Benzoic Acid: An alternative route involves the reaction of this compound with benzoic acid.[4][6] This method produces two moles of benzoyl chloride per mole of benzoic acid.[4]

Catalysts such as iron chlorides, zinc chloride, or sulfuric acid are often employed to facilitate these reactions.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of benzoyl chloride from this compound based on different reaction conditions and catalysts.

Table 1: Synthesis of Benzoyl Chloride by Partial Hydrolysis of this compound

ParameterValueReference
Reactants This compound, Water[4][5]
Catalyst Iron-based catalyst, ZnCl2[7][8]
Catalyst Concentration 0.003 to 0.7% by weight (Iron-based)[8]
Molar Ratio (Water:this compound) 0.9 to 1.1[8]
Reaction Temperature 100-120 °C[7]
Reaction Time Not Specified
Yield High (not specified quantitatively)[8]

Table 2: Synthesis of Benzoyl Chloride by Reaction of this compound with Benzoic Acid

ParameterValueReference
Reactants This compound, Benzoic Acid[4][6]
Catalyst Zinc Chloride (ZnCl2)[6]
Reaction Temperature 60 °C initially, then raised to 120 °C[9]
Reaction Time 4 hours at 120 °C[9]
Pressure 740-750 mmHg (vacuum)[9]
Yield Purity of 99.5% achieved[9]

Table 3: Synthesis of Benzoyl Chloride by Reaction of this compound with Phthalic Acid

ParameterValueReference
Reactants This compound (0.74 mole), 90% Phthalic Acid (0.61 mole)[10]
Catalyst Zinc Chloride (ZnCl2, 10g)[10]
Reaction Temperature 100 °C[10]
Reaction Time 1 hour[10]
Yield 96% (99.9g of benzoyl chloride)[10]

Experimental Protocols

Protocol 1: Partial Hydrolysis of this compound

This protocol is based on the general principles of partial hydrolysis.[7][8]

Materials:

  • This compound (PhCCl3)

  • Deionized water

  • Iron (III) chloride (FeCl3) or Zinc Chloride (ZnCl2) as a catalyst

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a round-bottom flask, add this compound and the catalyst (e.g., 0.1% w/w FeCl3).

  • Begin stirring the mixture and heat it to approximately 100-120 °C.[7]

  • Slowly add a stoichiometric amount of water (molar ratio of approximately 1:1 with this compound) dropwise from the dropping funnel. Maintain vigorous stirring to ensure proper mixing.

  • Control the addition rate to maintain the reaction temperature and avoid excessive HCl evolution.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a designated period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Set up a distillation apparatus and purify the crude benzoyl chloride by vacuum distillation.

Protocol 2: Reaction of this compound with Benzoic Acid

This protocol is adapted from an industrial process.[6][9]

Materials:

  • This compound (crude)

  • Benzoic acid

  • Zinc chloride (ZnCl2)

  • Reactor with stirrer, heating system, and vacuum connection

  • Distillation column

Procedure:

  • Charge the reactor with benzoic acid and zinc chloride.

  • Add the crude this compound to the reactor.

  • Begin stirring and apply a vacuum (approximately 740-750 mmHg).[9]

  • Heat the mixture to 60 °C and maintain this temperature while observing the evolution of hydrogen chloride gas.[9]

  • Once the initial reaction subsides, increase the temperature to 120 °C and maintain for 4 hours.[9]

  • After the reaction is complete, transfer the crude benzoyl chloride to a distillation apparatus.

  • Perform fractional distillation under reduced pressure to obtain purified benzoyl chloride. A typical distillation is performed with a top temperature of 110 °C and a pressure of 20 mmHg.[9]

Visualizations

The following diagrams illustrate the chemical pathways and a general experimental workflow for the synthesis of benzoyl chloride from this compound.

G cluster_path1 Partial Hydrolysis cluster_path2 Reaction with Benzoic Acid BTC1 This compound (C₆H₅CCl₃) BCl Benzoyl Chloride (C₆H₅COCl) BTC1->BCl + H₂O - 2 HCl H2O Water (H₂O) HCl1 2 HCl BTC2 This compound (C₆H₅CCl₃) BCl2 2 Benzoyl Chloride (2 C₆H₅COCl) BTC2->BCl2 + C₆H₅COOH - HCl BA Benzoic Acid (C₆H₅COOH) HCl2 HCl

Caption: Chemical pathways for the synthesis of benzoyl chloride.

G start Start: Prepare Reactants (this compound, Water/Benzoic Acid, Catalyst) reaction Reaction Step: - Mix reactants and catalyst - Heat under controlled temperature - Stir for specified duration start->reaction workup Work-up: - Cool the reaction mixture reaction->workup purification Purification: - Vacuum distillation of the crude product workup->purification product Final Product: Pure Benzoyl Chloride purification->product

Caption: General experimental workflow for benzoyl chloride synthesis.

References

Application Notes and Protocols for the Hydrolysis of Benzotrichloride to Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzoic acid via the hydrolysis of benzotrichloride. Two primary methods are presented: a zinc chloride-catalyzed hydrolysis and an alkaline hydrolysis using calcium carbonate. These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions must be observed at all times.

Introduction

The hydrolysis of this compound is a common and effective method for the production of benzoic acid, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals. The reaction involves the conversion of the trichloromethyl group of this compound into a carboxylic acid group. This document outlines two reliable protocols to achieve this transformation, offering flexibility in terms of reaction conditions and catalyst choice.

Data Summary

ParameterZinc Chloride Catalyzed HydrolysisAlkaline Hydrolysis (Calcium Carbonate)
Catalyst/Reagent Anhydrous Zinc Chloride (ZnCl₂)Calcium Carbonate (CaCO₃)
Reaction Temperature 100 - 120 °C[2]80 - 90 °C[1]
Key Reaction a condition Gradual addition of water is crucial.[2]Slow addition of this compound to a hot aqueous suspension of CaCO₃.[1]
Reported Yield "Practically theoretical yields" when high-quality this compound is used.[2]"Materially better" yield compared to stronger alkali methods.[1]
Noted Advantages Direct hydrolysis without the need for a separate acidification step.Higher purity of the final product with minimal chlorinated impurities.[1]

Experimental Protocols

Safety Precautions: this compound is a corrosive and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrochloric acid is a corrosive gas that is evolved during the reaction; ensure proper scrubbing or neutralization of the off-gas.

Protocol 1: Zinc Chloride Catalyzed Hydrolysis of this compound

This protocol describes the direct hydrolysis of this compound to benzoic acid using anhydrous zinc chloride as a catalyst. The reaction proceeds at an elevated temperature with the controlled addition of water.

Materials:

  • This compound (high purity)

  • Anhydrous zinc chloride (ZnCl₂)

  • Water (distilled or deionized)

  • Apparatus for heating and stirring (e.g., round-bottom flask with a magnetic stirrer and heating mantle)

  • Apparatus for controlled liquid addition (e.g., dropping funnel)

  • Condenser (optional, but recommended to control vapors)

  • Gas outlet connected to a scrubber (to neutralize evolved HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet, place the desired amount of high-purity this compound.

  • Add a catalytic amount of anhydrous zinc chloride to the this compound.

  • Heat the mixture with stirring to a temperature between 100 °C and 120 °C.[2]

  • Once the reaction temperature is reached, begin the slow, dropwise addition of water from the dropping funnel. The rate of addition should be controlled to maintain a steady evolution of hydrochloric acid gas.[2] It is critical that the rate of water addition does not exceed the rate at which it reacts to avoid the accumulation of unreacted water.[2]

  • Continue the addition of water until the evolution of HCl gas ceases, indicating the completion of the hydrolysis.

  • After the reaction is complete, the molten benzoic acid can be washed with hot water to remove the catalyst and any remaining inorganic impurities.

  • The crude benzoic acid is then isolated and can be further purified by recrystallization.

Protocol 2: Alkaline Hydrolysis of this compound using Calcium Carbonate

This method employs an aqueous suspension of calcium carbonate to hydrolyze this compound. This protocol is reported to yield a purer final product with fewer chlorinated side products compared to hydrolysis with stronger bases.[1]

Materials:

  • This compound (commercial grade)

  • Calcium carbonate (CaCO₃)

  • Water (distilled or deionized)

  • Inorganic acid (e.g., hydrochloric acid) for acidification

  • Apparatus for heating and stirring (e.g., three-necked flask with a mechanical stirrer and heating mantle)

  • Reflux condenser

  • Apparatus for controlled liquid addition (e.g., dropping funnel)

  • Filtration apparatus (e.g., Buchner funnel and flask)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a hot aqueous suspension of calcium carbonate. The amount of calcium carbonate should be in slight excess of the stoichiometric requirement to neutralize the hydrochloric acid formed.

  • Heat the suspension to a temperature between 80 °C and 90 °C with vigorous stirring.[1]

  • Slowly add this compound in small portions to the hot calcium carbonate suspension through the dropping funnel.[1]

  • After the addition is complete, continue to heat and stir the mixture until the reaction is complete.

  • Volatile impurities can be removed by steam distillation at this stage if necessary.

  • Filter the hot reaction mixture to remove any unreacted calcium carbonate and other solid impurities. The filtrate contains the soluble calcium benzoate.

  • Cool the filtrate and then acidify it with an inorganic acid, such as hydrochloric acid, to precipitate the benzoic acid.

  • Collect the precipitated benzoic acid by filtration, wash it with cold water, and then purify it by recrystallization.

Protocol 3: Purification of Benzoic Acid by Recrystallization

This is a general procedure for the purification of crude benzoic acid obtained from the hydrolysis reactions.

Materials:

  • Crude benzoic acid

  • Water (distilled or deionized)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate or steam bath)

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Ice bath

Procedure:

  • Place the crude benzoic acid in an Erlenmeyer flask.

  • Add a minimum amount of hot water to the flask to dissolve the benzoic acid completely. Benzoic acid is significantly more soluble in hot water than in cold water.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the solution can be heated for a short period.

  • Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.

  • Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified benzoic acid crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals, for example, in a desiccator or a low-temperature oven, to obtain the pure benzoic acid.

Visualizations

The following diagrams illustrate the conceptual workflow of the hydrolysis process and the chemical transformation involved.

Hydrolysis_Workflow cluster_start Starting Material cluster_process Hydrolysis cluster_intermediate Intermediate/Crude Product cluster_purification Purification cluster_final Final Product This compound This compound Hydrolysis Hydrolysis (Catalyzed or Alkaline) This compound->Hydrolysis Crude_Benzoic_Acid Crude Benzoic Acid Hydrolysis->Crude_Benzoic_Acid Recrystallization Recrystallization Crude_Benzoic_Acid->Recrystallization Pure_Benzoic_Acid Pure Benzoic Acid Recrystallization->Pure_Benzoic_Acid

Caption: Conceptual workflow for the synthesis of pure benzoic acid from this compound.

Reaction_Scheme This compound This compound (C₆H₅CCl₃) BenzoicAcid Benzoic Acid (C₆H₅COOH) This compound->BenzoicAcid   Hydrolysis    Water + 2 H₂O HCl + 3 HCl

Caption: Overall chemical reaction for the hydrolysis of this compound to benzoic acid.

References

Application of Benzotrichloride in the Manufacturing of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (BTC), a chlorinated toluene derivative, serves as a crucial intermediate in the synthesis of a wide array of chemical compounds. Its high reactivity, stemming from the trichloromethyl group, makes it a valuable precursor for the production of various pharmaceuticals and agrochemicals. In the realm of antimicrobial agent development, this compound is primarily utilized through its conversion to benzoyl chloride, a more versatile acylating agent. This document provides detailed application notes and protocols for the synthesis of antimicrobial agents derived from this compound, focusing on N-benzoyl glycine and benzoylthiourea derivatives.

From this compound to a Key Intermediate: Benzoyl Chloride

The primary route for the application of this compound in antimicrobial synthesis is through its hydrolysis to benzoyl chloride. This reaction is a cornerstone in leveraging the reactivity of this compound for further functionalization.

Experimental Protocol: Synthesis of Benzoyl Chloride from this compound

Materials:

  • This compound (C₆H₅CCl₃)

  • Water (H₂O) or Benzoic Acid (C₆H₅COOH)

  • Distillation apparatus

Procedure:

  • Hydrolysis: this compound is reacted with a controlled amount of water or benzoic acid.

    • Using water: C₆H₅CCl₃ + H₂O → C₆H₅COCl + 2 HCl

    • Using benzoic acid: C₆H₅CCl₃ + C₆H₅COOH → 2 C₆H₅COCl + HCl

  • Distillation: The resulting mixture is purified by distillation to isolate benzoyl chloride.

Logical Relationship: From this compound to Antimicrobial Agents

Benzotrichloride_to_Antimicrobials This compound This compound BenzoylChloride Benzoyl Chloride This compound->BenzoylChloride Hydrolysis AntimicrobialAgents Antimicrobial Agents (e.g., N-Benzoyl Glycine, Benzoylthiourea derivatives) BenzoylChloride->AntimicrobialAgents Acylation / Derivatization

Caption: Synthetic pathway from this compound to antimicrobial agents.

Application 1: Synthesis of N-Benzoyl Glycine Derivatives

N-benzoyl glycine (hippuric acid) and its derivatives have demonstrated potential as antimicrobial agents. The synthesis is typically achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with benzoyl chloride in an alkaline medium.[1][2][3]

Experimental Protocol: Synthesis of N-Benzoyl Glycine (Schotten-Baumann Reaction)

Materials:

  • Glycine

  • 10% Sodium hydroxide (NaOH) solution

  • Benzoyl chloride

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether or Carbon tetrachloride for washing

  • Ethanol/water mixture for recrystallization

  • Conical flask, Beakers, Büchner funnel, Filtration apparatus

Procedure:

  • Dissolution of Glycine: Dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (2.2 equivalents) in a conical flask. Cool the solution to 0-5 °C in an ice bath.[4]

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.0 equivalent) to the vigorously stirred glycine solution in two portions.[2] Ensure the temperature is maintained below 10 °C.[4]

  • Reaction: After the addition is complete, stopper the flask and shake vigorously until the characteristic smell of benzoyl chloride disappears.[5] Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.[4]

  • Acidification and Precipitation: Transfer the reaction mixture to a beaker containing crushed ice. Slowly add concentrated HCl dropwise with constant stirring until the solution is acidic to Congo red paper. A white precipitate of N-benzoyl glycine will form.[2]

  • Isolation and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the crude product with cold water, followed by a wash with a small amount of diethyl ether or boiling carbon tetrachloride to remove any unreacted benzoyl chloride and benzoic acid byproduct.[2]

  • Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain pure N-benzoyl glycine.[1]

Experimental Workflow: Synthesis of N-Benzoyl Glycine

NBenzoylGlycine_Workflow start Start dissolve Dissolve Glycine in 10% NaOH start->dissolve add_benzoyl Add Benzoyl Chloride (0-5 °C) dissolve->add_benzoyl react Shake/Stir (2-4 hours) add_benzoyl->react acidify Acidify with HCl to precipitate product react->acidify filter_wash Filter and Wash (Water, Ether) acidify->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize end Pure N-Benzoyl Glycine recrystallize->end

Caption: Workflow for the synthesis of N-Benzoyl Glycine.

Antimicrobial Activity Data
CompoundTest OrganismMIC (µg/mL)Reference
N-benzoyl glycine derivativesStaphylococcus aureus-[3]
Escherichia coli-[3]
Hippuric acidStaphylococci, Enterococci, E. coliPotentially effective[5]

Note: Specific MIC values for unsubstituted N-benzoyl glycine were not detailed in the provided search results, but its derivatives show activity.

Application 2: Synthesis of Benzoylthiourea Derivatives

Benzoylthiourea derivatives are a class of compounds that have shown significant antimicrobial activity. Their synthesis involves the reaction of benzoyl isothiocyanate (formed in situ from benzoyl chloride and a thiocyanate salt) with various primary amines.[6]

Experimental Protocol: General Synthesis of N-(substituted)-N'-(benzoyl)thioureas

Materials:

  • Benzoyl chloride

  • Ammonium thiocyanate or Potassium thiocyanate

  • Acetone (dry)

  • Substituted primary amine

  • Reaction flask with reflux condenser

Procedure:

  • Formation of Benzoyl Isothiocyanate: In a reaction flask, dissolve ammonium thiocyanate in dry acetone. To this solution, add benzoyl chloride and reflux the mixture for approximately 15 minutes. This will form benzoyl isothiocyanate in situ.[7]

  • Addition of Amine: To the reaction mixture containing the in situ generated benzoyl isothiocyanate, add the desired substituted primary amine.

  • Reaction: Continue to stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 30 minutes) to allow for the formation of the N,N'-disubstituted benzoylthiourea derivative.[7]

  • Isolation and Purification: The product can be isolated by pouring the reaction mixture into water and collecting the resulting precipitate by filtration. The crude product is then washed and can be purified by recrystallization from a suitable solvent (e.g., ethanol/chloroform).[6]

Reaction Scheme: Synthesis of Benzoylthiourea Derivatives

Benzoylthiourea_Synthesis reagents Benzoyl Chloride + Ammonium Thiocyanate intermediate Benzoyl Isothiocyanate (in situ) reagents->intermediate Reflux in Acetone product N-(substituted)-N'-(benzoyl)thiourea intermediate->product amine Primary Amine (R-NH2) amine->product Nucleophilic Addition

Caption: General synthesis of benzoylthiourea derivatives.

Antimicrobial Activity Data
Compound DerivativeTest OrganismMIC (µg/mL)Reference
N-(butylcarbamothioyl)-benzamideStreptococcus agalactiae62.5[8]
1-allyl-3-benzoylthiourea analogsMRSA1000[9]
Fluorine-substituted benzoylthioureasE. coli, P. aeruginosaVaries[7]
C. albicansVaries[7]

Mechanism of Action

The precise mechanism of action for many this compound-derived antimicrobial agents is still an active area of research. However, some insights have been gained through experimental and computational studies.

  • Benzoyl Peroxide: A related compound, benzoyl peroxide, functions by releasing free-radical oxygen species that oxidize bacterial proteins, leading to a bactericidal effect against Cutibacterium acnes.[10]

  • Benzoylthiourea Derivatives: Molecular docking studies suggest that some benzoylthiourea derivatives may exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[9][11][12] This inhibition prevents the supercoiling and uncoiling of DNA, ultimately leading to bacterial cell death.

Proposed Signaling Pathway: Inhibition of DNA Gyrase by Benzoylthiourea Derivatives

DNA_Gyrase_Inhibition BT_derivative Benzoylthiourea Derivative DNA_Gyrase Bacterial DNA Gyrase BT_derivative->DNA_Gyrase Binding and Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to (if inhibited)

Caption: Inhibition of DNA gyrase by benzoylthiourea derivatives.

Conclusion

This compound, through its conversion to benzoyl chloride, provides a versatile platform for the synthesis of various antimicrobial agents. N-benzoyl glycine and benzoylthiourea derivatives represent two promising classes of compounds with demonstrated activity against a range of bacterial and fungal pathogens. The detailed protocols and data presented in these application notes offer a valuable resource for researchers engaged in the discovery and development of new antimicrobial therapies. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their therapeutic potential.

References

Application Notes and Protocols for the Synthesis of Benzotrifluoride from Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzotrifluoride (C₆H₅CF₃) and its derivatives are crucial intermediates in the production of pharmaceuticals, dyes, and agricultural chemicals.[1][2][3] One of the primary industrial methods for synthesizing benzotrifluoride involves the fluorination of benzotrichloride (C₆H₅CCl₃).[4][5][6] This process is typically achieved by reacting this compound with anhydrous hydrogen fluoride (HF).[4][7] The reaction can be performed under various conditions, including both liquid and gas phases, often with the use of a catalyst to improve reaction efficiency and yield.

This document provides detailed application notes, including quantitative data summaries and experimental protocols for the synthesis of benzotrifluoride from this compound.

reaction_pathway BTC This compound (C₆H₅CCl₃) BTF Benzotrifluoride (C₆H₅CF₃) BTC->BTF Catalyst, Heat HF + 3 HF HCl + 3 HCl

Caption: Chemical reaction for the synthesis of benzotrifluoride from this compound.

Overview of Synthesis Methods

The conversion of this compound to benzotrifluoride is primarily accomplished through two main industrial processes: liquid-phase fluorination and gas-phase fluorination.

  • Liquid-Phase Fluorination : This method involves reacting liquid this compound with hydrogen fluoride at elevated temperatures and pressures.[8] Catalysts are often employed to facilitate the reaction. A notable example uses a mixture of aluminum chloride and activated charcoal.[9] While effective, this method requires specialized high-pressure reaction vessels.[8]

  • Gas-Phase Fluorination : In this process, vaporized this compound and hydrogen fluoride are passed over a solid catalyst bed at high temperatures.[8][10] Aluminum fluoride is a commonly used catalyst for this method.[1][8][10] The gas-phase reaction can achieve high yields (≥96%) and may be performed at atmospheric pressure, which can reduce the need for expensive high-pressure equipment.[8][10]

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data for the liquid-phase and gas-phase synthesis of benzotrifluoride.

Table 1: Liquid-Phase Fluorination of this compound

Parameter Value Reference
Reactants This compound, Hydrogen Fluoride [9]
Catalyst Aluminum chloride and activated charcoal [9]
Catalyst Loading 40 - 70 ppm (based on this compound) [9]
Temperature 85°C to 100°C [9]
Pressure 20 to 45 atm [9]
Stoichiometry (HF:BTC) 1.0 to 1.1 (molar ratio) [9]

| Agitation (Reynolds No.) | 65,000 to 100,000 |[9] |

Table 2: Gas-Phase Fluorination of this compound

Parameter Value Reference
Reactants This compound, Hydrogen Fluoride [8][10]
Catalyst Aluminum fluoride (β- or γ-type) [8][10]
Temperature 200°C to 450°C (250°C to 350°C preferred) [10]
Pressure Atmospheric [8]
Stoichiometry (HF:BTC) 4:1 (molar ratio) [8]

| Yield | ≥ 96% |[8][10] |

Experimental Workflow

The general workflow for the synthesis, regardless of the phase, involves reactant preparation, the chemical reaction under controlled conditions, and subsequent product separation and purification.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants Prepare Reactants (this compound, HF) Reactor Charge Reactor Reactants->Reactor Catalyst Prepare Catalyst Catalyst->Reactor Reaction Execute Reaction (Control T, P) Reactor->Reaction Separation Separate By-products (HCl, unreacted HF) Reaction->Separation Purification Purify Product (e.g., Distillation) Separation->Purification Analysis Analyze Product (e.g., GC) Purification->Analysis

Caption: General experimental workflow for benzotrifluoride synthesis.

Experimental Protocols

Protocol 1: Liquid-Phase Synthesis of Benzotrifluoride

This protocol is based on the process described in patent US3950445A.[9]

Materials:

  • This compound (C₆H₅CCl₃)

  • Anhydrous Hydrogen Fluoride (HF)

  • Catalyst: Mixture of aluminum chloride (AlCl₃) and activated charcoal

  • High-pressure stirring vessel (autoclave)

Procedure:

  • Catalyst Preparation: Prepare the catalyst by mixing aluminum chloride and activated charcoal in a ratio between 1:2.5 and 1:3.0.[9]

  • Reactor Charging: Charge the high-pressure stirring vessel with this compound.

  • Heating: Heat the this compound to the reaction temperature, between 85°C and 100°C.[9]

  • Catalyst and HF Addition: Add the prepared catalyst (40-70 ppm based on the amount of this compound) and anhydrous hydrogen fluoride to the reactor.[9] The amount of HF should be 1.0 to 1.1 times the stoichiometric amount required to react with the this compound.[9]

  • Pressurization: Raise the pressure in the reactor to between 20 and 45 atm.[9]

  • Reaction: Maintain the temperature and pressure while vigorously stirring the mixture to achieve a Reynolds number between 65,000 and 100,000.[9] The reaction produces benzotrifluoride and hydrogen chloride (HCl) gas.

  • Product Recovery: After the reaction is complete, cool the reactor and vent the HCl gas. The crude product mixture can then be processed via distillation to separate the benzotrifluoride from unreacted starting materials and by-products.

Protocol 2: Gas-Phase Synthesis of Benzotrifluoride

This protocol is based on the process described in patent EP0004636A2.[8]

Materials:

  • This compound (C₆H₅CCl₃)

  • Anhydrous Hydrogen Fluoride (HF)

  • Catalyst: Aluminum fluoride (AlF₃), β- or γ-type

  • Tubular reactor (e.g., Hastelloy C)

  • Condenser

Procedure:

  • Catalyst Bed Preparation: Pack a tubular reactor with granular aluminum fluoride catalyst.

  • Reactor Heating: Heat the reactor to the desired reaction temperature, typically between 250°C and 350°C.[10]

  • Reactant Feed: Introduce a gaseous mixture of hydrogen fluoride and this compound (e.g., in a 4:1 molar ratio) into the heated reactor at atmospheric pressure.[8]

  • Reaction: The reactants pass over the catalyst bed, where this compound is converted to benzotrifluoride.

  • Catalyst Regeneration (Optional): The catalytic activity may decrease over time. It can be restored by introducing a small amount of chlorine gas (e.g., 3 to 7 mol% relative to the this compound) into the feed.[10]

  • Product Collection: The reaction products exiting the reactor are passed through a condenser (e.g., cooled with ice) to separate the non-volatile liquid product (crude benzotrifluoride) from by-product HCl and unreacted HF.[8]

  • Purification: The collected liquid product is washed with water to remove acidic materials and then dried (e.g., over anhydrous sodium sulfate).[8]

  • Analysis and Final Purification: The purity of the crude product can be determined by gas chromatography. Further purification can be achieved through distillation. The expected yield of benzotrifluoride is 96% or higher.[8]

References

Application Notes and Protocols for the Derivatization of Benzotrichloride in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the derivatization of benzotrichloride (BTC), a versatile chemical intermediate, into various precursors for active pharmaceutical ingredients (APIs). The protocols outlined below are intended for laboratory-scale synthesis and can be adapted for process development and optimization.

Overview of this compound Derivatization

This compound (C₆H₅CCl₃) is a highly reactive organochlorine compound that serves as a valuable starting material in the synthesis of a wide range of pharmaceutical intermediates.[1] Its trichloromethyl group is susceptible to hydrolysis, nucleophilic substitution, and other transformations, allowing for the introduction of diverse functional groups.[2] Key derivatization pathways with significant pharmaceutical applications include:

  • Hydrolysis to Benzoyl Chloride: Partial hydrolysis of BTC yields benzoyl chloride, a fundamental building block for numerous APIs and specialty chemicals.[3][4]

  • Nitration and Subsequent Functionalization: Nitration of the aromatic ring followed by reduction and acylation opens pathways to a variety of substituted aniline derivatives with therapeutic potential.[5][6]

  • Friedel-Crafts Reactions: BTC and its derivatives can participate in Friedel-Crafts reactions to form benzophenone-based compounds, some of which are utilized as UV protectants in drug formulations.[1][7]

  • Fluorination to Benzotrifluoride: The conversion of the trichloromethyl group to a trifluoromethyl group leads to benzotrifluoride, a key intermediate for several modern pharmaceuticals.[8][9]

This document details the synthesis of three exemplary pharmaceutical precursors derived from this compound: (3-Aminophenyl)(morpholino)methanone, Benzoyl Peroxide, and 2,4-Dihydroxybenzophenone.

Synthesis of (3-Aminophenyl)(morpholino)methanone

(3-Aminophenyl)(morpholino)methanone is a key intermediate in the synthesis of various active pharmaceutical ingredients.[5][6] The synthesis commences with the nitration of this compound, followed by a series of functional group transformations.

Reaction Pathway

G BTC This compound NitroBTC m-Nitrothis compound BTC->NitroBTC Nitration (HNO3/H2SO4) NitrobenzoicAcid m-Nitrobenzoic Acid NitroBTC->NitrobenzoicAcid Hydrolysis NitrobenzoylChloride m-Nitrobenzoyl Chloride NitrobenzoicAcid->NitrobenzoylChloride Chlorination (SOCl2) Nitroamide (3-Nitrophenyl)(morpholino)methanone NitrobenzoylChloride->Nitroamide Amidation (Morpholine) Aminoamide (3-Aminophenyl)(morpholino)methanone Nitroamide->Aminoamide Reduction (Fe/HCl)

Caption: Synthetic route from this compound to (3-Aminophenyl)(morpholino)methanone.

Experimental Protocols

Step 1: Nitration of this compound

  • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0-5 °C, slowly add this compound while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain m-nitrothis compound.

Step 2: Hydrolysis to m-Nitrobenzoic Acid

  • Hydrolyze the m-nitrothis compound from the previous step by heating with an aqueous acid or base. For example, reflux with aqueous sodium hydroxide solution.[10]

  • After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid to precipitate m-nitrobenzoic acid.[10]

  • Filter the precipitate, wash with cold water, and dry to obtain the crude product. Recrystallization from a suitable solvent may be performed for purification.

Step 3: Synthesis of m-Nitrobenzoyl Chloride

  • To a flask containing m-nitrobenzoic acid, add thionyl chloride in excess.

  • Reflux the mixture until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

  • Distill off the excess thionyl chloride under reduced pressure to obtain crude m-nitrobenzoyl chloride.

Step 4: Amidation with Morpholine

  • Dissolve m-nitrobenzoyl chloride in an inert solvent such as dichloromethane.

  • To this solution, add morpholine and a base (e.g., triethylamine) at room temperature.[11]

  • Stir the reaction mixture for 1-2 hours.[11]

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (3-nitrophenyl)(morpholino)methanone.

Step 5: Reduction to (3-Aminophenyl)(morpholino)methanone

  • Dissolve (3-nitrophenyl)(morpholino)methanone in a suitable solvent like ethanol.

  • Add iron powder and a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a basic solution to remove any remaining acid.

  • Dry the organic layer and concentrate to obtain the final product, (3-aminophenyl)(morpholino)methanone.

Quantitative Data
StepProductReagentsYield/SelectivityReference
1m-Nitrothis compoundThis compound, HNO₃, H₂SO₄90-95% selectivity[5]
2 & 3m-Nitrobenzoyl Chloridem-Nitrothis compound, SOCl₂~80% (over 2 steps)[5]
4(3-Nitrophenyl)(morpholino)methanonem-Nitrobenzoyl Chloride, Morpholine~80%[5]
5(3-Aminophenyl)(morpholino)methanone(3-Nitrophenyl)(morpholino)methanone, Fe, HCl~80%[5]

Synthesis of Benzoyl Peroxide

Benzoyl peroxide is a widely used pharmaceutical agent, particularly in the treatment of acne. It is synthesized from benzoyl chloride, which is readily obtained from the partial hydrolysis of this compound.[3][4]

Reaction Workflow

G start Start add_h2o2 Add Hydrogen Peroxide to Reactor start->add_h2o2 add_base Add Ammonium Bicarbonate add_h2o2->add_base cool_mixture Cool Mixture add_base->cool_mixture add_benzoyl_chloride Slowly Add Benzoyl Chloride cool_mixture->add_benzoyl_chloride react React for 2.5-4 hours add_benzoyl_chloride->react filter Filter Reaction Mixture react->filter wash_ethanol_water Wash with Ethanol/Water filter->wash_ethanol_water wash_water Wash with Water wash_ethanol_water->wash_water dry Dry Product wash_water->dry end Benzoyl Peroxide dry->end

Caption: Workflow for the synthesis of Benzoyl Peroxide.

Experimental Protocol
  • In a reaction vessel, add 30% hydrogen peroxide.[3][12]

  • With stirring, add ammonium bicarbonate as the alkaline medium.[3][12]

  • Cool the mixture to the desired reaction temperature (e.g., 20-30 °C).[12]

  • Slowly add benzoyl chloride dropwise while maintaining the temperature.[3][12]

  • Allow the reaction to proceed for 2.5 to 4 hours.[3]

  • After the reaction is complete, filter the mixture to collect the crude benzoyl peroxide.[3][12]

  • Wash the filter cake with a mixture of ethanol and water.[12]

  • Perform subsequent washes with water to remove impurities.[12]

  • Dry the purified product to obtain benzoyl peroxide.

Quantitative Data
ParameterValueReference
Reactants
Benzoyl Chloride14-15 kg[3][12]
30% Hydrogen Peroxide14-22 kg[3][12]
Ammonium Bicarbonate8.7-13.5 kg[3][12]
Reaction Conditions
Temperature20-30 °C[12]
Reaction Time2.5-4 hours[3][12]
Product
Purity>99.5%[12]

Synthesis of 2,4-Dihydroxybenzophenone

2,4-Dihydroxybenzophenone is a UV absorber that can be used to protect light-sensitive drugs from degradation.[1] It is synthesized via a Friedel-Crafts-type reaction between this compound and resorcinol.

Reaction Scheme

G BTC This compound Product 2,4-Dihydroxybenzophenone BTC->Product Resorcinol Resorcinol Resorcinol->Product

Caption: Synthesis of 2,4-Dihydroxybenzophenone.

Experimental Protocol
  • Charge a reaction flask with resorcinol and a mixed solvent system of a water-miscible organic solvent (e.g., isopropanol) and water.[13]

  • Heat the mixture to 50-60 °C with stirring.[13]

  • Gradually add this compound to the reaction mixture.

  • Increase the temperature to 70-80 °C and continue the reaction for approximately 1 hour after the addition is complete.[13]

  • After the reaction, pour the mixture into water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain crude 2,4-dihydroxybenzophenone.

  • The crude product can be purified by recrystallization.

Quantitative Data
ParameterValueReference
Reactants
Resorcinol176 g (1.6 moles)[13]
This compound376 g (1.92 moles)[13]
Solvent50% aqueous isopropanol[13]
Reaction Conditions
Temperature70-80 °C[13]
Reaction Time~1 hour[13]
Product
Yield95%[13]

Disclaimer: These protocols are intended for informational purposes for qualified individuals and should be carried out in a properly equipped laboratory with all necessary safety precautions. Appropriate personal protective equipment should be worn at all times. The user is solely responsible for all risks associated with the handling and use of these chemicals.

References

Application Notes and Protocols: Experimental Setup for Reactions Involving Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (BTC), also known as α,α,α-trichlorotoluene, is a pivotal organic intermediate with the chemical formula C₆H₅CCl₃.[1] Its high reactivity, stemming from the trichloromethyl group, makes it an essential precursor in the synthesis of a wide array of compounds, including benzoyl chloride, benzoic acid, dyes, pesticides, pharmaceuticals, and UV stabilizers.[1][2][3] This document provides detailed protocols for the synthesis and key reactions of this compound, emphasizing safe laboratory practices and presenting quantitative data for reproducibility.

Critical Safety Precautions

This compound is a hazardous chemical and must be handled with extreme caution. It is classified as toxic, corrosive, a suspected carcinogen, and combustible.[2][4][5] Strict adherence to safety protocols is mandatory.

  • Engineering Controls : All manipulations involving this compound must be conducted within a certified chemical fume hood with adequate ventilation to minimize inhalation exposure.[5][6] Operations should be enclosed where possible.[6] An emergency shower and eyewash station must be readily accessible.[6]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves (e.g., Viton®, Barrier®). Inspect gloves for any signs of degradation before use.[5]

    • Eye Protection : Use tightly fitting chemical safety goggles in combination with a face shield (minimum 8-inch).[5]

    • Skin and Body Protection : A lab coat is mandatory. For larger quantities or potential splash hazards, wear a chemically resistant apron or suit.[4][6]

    • Respiratory Protection : If there is a risk of exceeding exposure limits or in case of inadequate ventilation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases is required.[4][5]

  • Handling and Storage :

    • Store this compound in a cool, dry, well-ventilated area, away from direct sunlight, heat, and incompatible materials (e.g., water, metals).[4][5]

    • Containers must be kept tightly closed and properly labeled.[5] They should be resealed carefully after opening and kept upright to prevent leakage.[5]

    • Ground all equipment during transfer to prevent static discharge.[7]

  • First Aid :

    • Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7]

    • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[7]

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Experimental Setups and Protocols

Synthesis of this compound via Photocatalytic Chlorination of Toluene

The most common industrial and laboratory method for synthesizing this compound is the free-radical chlorination of toluene's side chain, typically initiated by UV light.[1][2] The reaction proceeds stepwise through benzyl chloride and benzal chloride intermediates.[1]

Experimental Protocol

  • Apparatus Setup : Assemble a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the liquid, and a thermometer. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas byproduct.[8]

  • Reagents : Charge the flask with toluene and a catalytic amount of a radical initiator like phosphorus trichloride or benzoyl peroxide.[8][9]

  • Initiation : Position a UV lamp (e.g., a high-pressure mercury lamp) close to the flask to irradiate the reaction mixture.[9][10]

  • Reaction : Heat the toluene to reflux (approx. 110°C).[8] Once refluxing, introduce a steady stream of dry chlorine gas through the gas inlet tube.[8]

  • Monitoring : The reaction is exothermic, and the temperature will rise. Maintain the reaction temperature below 150°C to minimize side reactions like ring chlorination.[9] Monitor the progress of the reaction by checking the boiling point of the mixture or by gas chromatography. The reaction is complete when the boiling point reaches approximately 215-220°C.[8]

  • Work-up : Once the reaction is complete, stop the chlorine flow and turn off the heat and UV lamp. Allow the mixture to cool to room temperature.

  • Purification : Wash the crude product with a 10% sodium carbonate solution, followed by water until neutral.[9] Dry the organic layer with an anhydrous drying agent (e.g., anhydrous calcium chloride).[9]

  • Distillation : Purify the final product by vacuum distillation, collecting the fraction boiling at 97-98°C/1.6 kPa (12 mmHg).[8][9]

G Workflow for this compound Synthesis cluster_setup Apparatus Setup cluster_reaction Reaction cluster_purification Work-up & Purification Setup Assemble 3-neck flask with condenser, gas inlet, and thermometer Charge Charge flask with Toluene & Initiator Setup->Charge Scrubber Connect condenser outlet to NaOH scrubber Heat Heat to reflux (110°C) Charge->Heat Chlorinate Introduce Cl2 gas under UV irradiation Heat->Chlorinate Monitor Monitor temperature (<150°C) and boiling point Chlorinate->Monitor Cool Cool reaction mixture Monitor->Cool Reaction Complete Wash Wash with Na2CO3 solution, then water Cool->Wash Dry Dry with anhydrous CaCl2 Wash->Dry Distill Purify by vacuum distillation Dry->Distill Product Collect this compound (97-98°C / 12 mmHg) Distill->Product G Key Reaction Pathways of this compound cluster_hydrolysis Hydrolysis Reactions cluster_other Other Key Syntheses BTC This compound (C₆H₅CCl₃) BenzoicAcid Benzoic Acid (C₆H₅COOH) BTC->BenzoicAcid + 2 H₂O (complete hydrolysis) BenzoylChloride Benzoyl Chloride (C₆H₅COCl) BTC->BenzoylChloride + H₂O or Benzoic Acid (partial hydrolysis) Benzotrifluoride Benzotrifluoride (C₆H₅CF₃) BTC->Benzotrifluoride + HF UV_Absorber UV Absorber (e.g., 2,4-Dihydroxybenzophenone) BTC->UV_Absorber + Resorcinol BenzoylChloride->BenzoicAcid + H₂O

References

Application Notes and Protocols for the Quantification of Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Benzotrichloride (BTC) in various samples. The protocols outlined below utilize Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering robust and reliable techniques for the determination of BTC concentrations.

Introduction

This compound (C₆H₅CCl₃), a colorless to yellowish oily liquid, is a significant chemical intermediate in the synthesis of various products, including dyes, pesticides, and pharmaceuticals. Due to its potential toxicity and classification as a probable human carcinogen, accurate and sensitive analytical methods for its quantification are essential for environmental monitoring, occupational safety, and quality control in industrial processes.[1] This document details validated analytical protocols to ensure precise and accurate measurement of this compound in diverse sample matrices.

Analytical Methods Overview

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for the quantification of this compound. GC, particularly when coupled with a mass spectrometer (MS) or a flame ionization detector (FID), offers high sensitivity and selectivity. HPLC with ultraviolet (UV) detection provides a reliable alternative, especially for samples that may not be suitable for the high temperatures of GC analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analytical methods described in this document. These values are indicative and may vary depending on the specific instrumentation and sample matrix.

Table 1: Gas Chromatography (GC) Method Performance

ParameterGC-FIDGC-MS
Limit of Detection (LOD) 3 µg/g[2]0.04 - 0.17 mg/kg (for Benzyl Chloride)[3][4]
Limit of Quantification (LOQ) -0.13 - 0.52 mg/kg (for Benzyl Chloride)[3][4]
**Linearity (R²) **> 0.999[5]> 0.99[3][4]
Recovery -88.19% - 111.77% (for Benzyl Chloride)[3][4]
Precision (%RSD) < 5%[5]0.10% - 1.17% (for Benzyl Chloride)[3][4]

Table 2: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterHPLC-UV (Direct)HPLC-UV (with Derivatization)
Limit of Detection (LOD) 3 ppm (for Benzyl Chloride)[5]-
Limit of Quantification (LOQ) 10 ppm (for Benzyl Chloride)[5]7 - 22.5 µg/g (for Benzyl Halides)[6][7]
**Linearity (R²) **> 0.999 (for Benzyl Chloride)[5]> 0.997[8]
Recovery 97.5% - 99.7% (for Benzyl Chloride)[5]87.3% - 96.3%[8]
Precision (%RSD) < 2%[5]< 6.7%[8]

Experimental Protocols

Protocol 1: Quantification of this compound in Workplace Air by GC-FID

This protocol is adapted from established methods for monitoring workplace environments.

1. Sample Collection and Preparation:

  • Draw a known volume of air through a sorbent tube containing Tenax GC using a calibrated personal sampling pump.

  • Desorb the trapped analytes from the Tenax GC with 1 mL of carbon tetrachloride.

  • Transfer the solution to a 2 mL autosampler vial for analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Column: HP-5/DB-5; 15 m x 0.25 mm x 0.25 µm.[9]

  • Inlet Temperature: 270 °C.[9]

  • Injection Volume: 1 µL.

  • Injection Mode: Split (50:1).[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Oven Temperature Program: Initial temperature of 100 °C, ramped to 320 °C at 35 °C/min, hold for 2 minutes.[9]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300 °C.

3. Calibration:

  • Prepare a series of standard solutions of this compound in carbon tetrachloride at concentrations ranging from 1 µg/mL to 100 µg/mL from a certified reference material.[10][11][12]

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

4. Data Analysis:

  • Inject the prepared sample solution into the GC-FID system.

  • Identify the this compound peak based on its retention time, as determined from the standard injections.

  • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound in Water Samples by GC-MS

This protocol is a general guideline for the analysis of BTC in water, which may require optimization based on the specific water matrix.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1 L water sample, add a suitable internal standard.

  • Adjust the pH of the sample as necessary.

  • Extract the sample twice with 60 mL of dichloromethane by shaking vigorously in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.[9]

  • Mass Spectrometer: Agilent 5977 MS or equivalent.[9]

  • Column: HP-5ms GC capillary column (30 m × 0.25 mm, 0.25 µm).[13]

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Source Temperature: 230 °C.[9]

  • MS Quadrupole Temperature: 150 °C.[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Calibration:

  • Prepare a series of calibration standards of this compound in dichloromethane containing the internal standard at a constant concentration.

  • Analyze the standards to generate a calibration curve.

4. Data Analysis:

  • Analyze the prepared sample extract.

  • Identify and quantify this compound based on its retention time and the response ratio of the characteristic ions to the internal standard.

Protocol 3: Quantification of this compound in Soil Samples by GC-MS

This protocol provides a general procedure for the extraction and analysis of BTC in soil.

1. Sample Preparation (Soxhlet Extraction):

  • Air-dry the soil sample and sieve to remove large debris.

  • Mix 10 g of the soil sample with anhydrous sodium sulfate.

  • Extract the sample with a 1:1 mixture of hexane and acetone for 6-8 hours in a Soxhlet apparatus.

  • Concentrate the extract to approximately 5 mL.

  • Perform a solvent exchange to hexane and concentrate to a final volume of 1 mL.[14]

2. GC-MS Instrumentation and Conditions:

  • Follow the GC-MS conditions as described in Protocol 2.

3. Calibration and Data Analysis:

  • Follow the calibration and data analysis procedures as described in Protocol 2.

Protocol 4: Quantification of this compound by HPLC-UV (Direct Method)

This protocol is based on a method for the closely related compound, benzyl chloride, and may require optimization for this compound.[5]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 220 nm.[5]

3. Calibration:

  • Prepare a series of this compound standards in the mobile phase.

  • Inject the standards and construct a calibration curve based on peak area versus concentration.

4. Data Analysis:

  • Inject the prepared sample solution.

  • Identify the this compound peak by its retention time.

  • Quantify the concentration using the calibration curve.

Visualizations

experimental_workflow_gc cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing air Air Sample desorption Sorbent Desorption air->desorption water Water Sample lle Liquid-Liquid Extraction water->lle soil Soil Sample soxhlet Soxhlet Extraction soil->soxhlet concentrate Concentration desorption->concentrate lle->concentrate soxhlet->concentrate gc_injection GC Injection concentrate->gc_injection Inject Extract separation Chromatographic Separation gc_injection->separation detection FID or MS Detection separation->detection quantification Quantification detection->quantification Peak Integration

GC Analysis Workflow for this compound

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Sample dissolution Dissolution in Solvent sample->dissolution filtration Filtration dissolution->filtration hplc_injection HPLC Injection filtration->hplc_injection Inject Filtrate separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification Peak Integration

HPLC Analysis Workflow for this compound

References

Application Notes and Protocols for the Production of Ultraviolet-Light Stabilizers from Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrichloride (BTC), a readily available industrial chemical, serves as a versatile precursor for the synthesis of various ultraviolet (UV) light stabilizers. These stabilizers are crucial additives in a wide range of materials, including plastics, coatings, and textiles, to prevent degradation caused by UV radiation. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of UV stabilizers derived from this compound: hydroxybenzophenones and benzotriazoles. The protocols are intended for laboratory-scale synthesis and can be adapted for further research and development.

Synthesis of Benzophenone-Type UV Stabilizers

The primary route for synthesizing hydroxybenzophenone UV stabilizers from this compound involves a two-step process:

  • Hydrolysis of this compound to Benzoyl Chloride: this compound is first converted to the key intermediate, benzoyl chloride.

  • Friedel-Crafts Acylation: Benzoyl chloride is then reacted with a substituted phenol (e.g., resorcinol) via a Friedel-Crafts acylation to yield the desired hydroxybenzophenone.

A subsequent alkylation step can be performed to produce various 2-hydroxy-4-alkoxybenzophenones, which are highly effective and widely used UV absorbers.

Logical Relationship: Synthesis Pathway from this compound to 2-Hydroxy-4-alkoxybenzophenone

G This compound This compound BenzoylChloride Benzoyl Chloride This compound->BenzoylChloride Hydrolysis Dihydroxybenzophenone 2,4-Dihydroxybenzophenone BenzoylChloride->Dihydroxybenzophenone Friedel-Crafts Acylation Resorcinol Resorcinol Resorcinol->Dihydroxybenzophenone Alkoxybenzophenone 2-Hydroxy-4-alkoxybenzophenone (UV Stabilizer) Dihydroxybenzophenone->Alkoxybenzophenone Williamson Ether Synthesis AlkylHalide Alkyl Halide AlkylHalide->Alkoxybenzophenone

Caption: Synthesis pathway of 2-hydroxy-4-alkoxybenzophenone from this compound.

Experimental Protocol 1: Synthesis of 2,4-Dihydroxybenzophenone from this compound and Resorcinol

This protocol describes a direct synthesis of 2,4-dihydroxybenzophenone from this compound and resorcinol in a mixed solvent system.[1]

Materials:

  • Resorcinol

  • This compound

  • Methanol

  • Water

  • N-methyl-2-pyrrolidone (optional solvent)[1]

Equipment:

  • 5-liter glass flask with a stirrer

  • Water bath

  • Filtration apparatus

  • Beaker

Procedure:

  • In a 5-liter glass flask, combine 388.5 g (3.53 moles) of resorcinol, 678 g of water, and 333 ml of methanol.[1]

  • Heat the mixture to 40-45°C in a water bath with stirring.[1]

  • Slowly add 764.7 g (3.9 moles) of this compound to the mixture over a period of 2 hours while maintaining the temperature and stirring.[1]

  • After the addition is complete, continue stirring for an additional 3 hours at 50°C.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Filter the crude product, which will appear as a golden-yellow cake.[1]

  • Transfer the crude product to a 4-liter beaker and wash it with 500 ml of water for 1 hour.

  • Filter the product again and dry to obtain 2,4-dihydroxybenzophenone.

Quantitative Data:

ParameterValueReference
Yield >90%[1]
Melting Point 145-146°C

Experimental Protocol 2: Synthesis of 2-Hydroxy-4-octyloxybenzophenone

This protocol details the alkylation of 2,4-dihydroxybenzophenone to produce 2-hydroxy-4-octyloxybenzophenone, a widely used UV stabilizer.[2][3]

Materials:

  • 2,4-Dihydroxybenzophenone

  • 1-Bromooctane

  • Potassium Hydroxide (solid)

  • Quaternary ammonium salt or tertiary amine (catalyst)

  • Water

  • Ethanol

Equipment:

  • Reaction kettle with stirrer and reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

  • Crystallization dish

Procedure:

  • To a reaction kettle, add water, a catalytic amount of a quaternary ammonium salt or tertiary amine, 1-bromooctane (1.05 to 1.1 molar equivalents to 2,4-dihydroxybenzophenone), and 2,4-dihydroxybenzophenone.[2]

  • Stir and heat the mixture to 70-90°C.[2]

  • Slowly add solid potassium hydroxide (1.0-1.2 molar equivalents) to the reaction mixture at a rate of 1 to 5 kg per minute over 1 to 5 hours.[2]

  • After the addition of the solid base, heat the mixture to reflux at 110-120°C and maintain for 10-12 hours.[2]

  • After the reaction is complete, cool the mixture and separate the lower aqueous layer.

  • The upper organic layer containing the crude product is then purified by vacuum distillation.

  • The distilled product can be further purified by recrystallization from ethanol to yield 2-hydroxy-4-octyloxybenzophenone.[2]

Quantitative Data:

ParameterValueReference
Yield 50-56%[3]
Melting Point 47-49°C[4]
Molar Mass 326.43 g/mol [4][5]

Synthesis of Benzotriazole-Type UV Stabilizers

Benzotriazole-based UV absorbers can also be synthesized using intermediates derived from this compound. One common method involves the reaction of a substituted 2-nitroaniline with a benzoyl chloride derivative, followed by reduction and cyclization.

Experimental Workflow: General Synthesis of Benzotriazole UV Absorbers

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Reductive Cyclization a Substituted 2-Nitroaniline c N-(2-nitrophenyl)benzamide a->c b Benzoyl Chloride Derivative b->c d Reduction of Nitro Group & Cyclization c->d e 2-(Hydroxyphenyl)benzotriazole (UV Stabilizer) d->e

Caption: General workflow for the synthesis of benzotriazole UV absorbers.

Experimental Protocol 3: General Procedure for the Synthesis of N-Acyl-3-(benzotriazol-1-yl)propan-1-amine (Amides)

This protocol provides a general method for the acylation of a benzotriazole derivative with an acyl chloride, which can be prepared from the corresponding carboxylic acid and thionyl chloride, a reaction where this compound can also be used to generate the acyl chloride in situ.[6]

Materials:

  • 3-(Benzotriazol-1-yl)propan-1-amine

  • Desired Acyl Chloride (e.g., p-hydroxyphenylacetyl chloride)[7]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Dissolve 3-(Benzotriazol-1-yl)propan-1-amine (1.0 eq.) in a suitable solvent such as DCM or THF (10 mL/mmol).[6]

  • Add a base such as TEA or DIPEA (1.2 eq.).[6]

  • Cool the reaction mixture to 0°C in an ice bath.[6]

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).[6]

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-3-(benzotriazol-1-yl)propan-1-amine.[6]

Quantitative Data:

Acyl ChlorideProductYield (%)
Benzoyl chlorideN-Benzoyl-3-(benzotriazol-1-yl)propan-1-amine85-95
Acetyl chlorideN-Acetyl-3-(benzotriazol-1-yl)propan-1-amine90-98
p-Toluoyl chlorideN-(p-Toluoyl)-3-(benzotriazol-1-yl)propan-1-amine82-92

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Performance Data of Benzophenone-Type UV Stabilizers

The effectiveness of UV stabilizers is determined by their ability to absorb UV radiation and their photostability. The performance can be quantified by various parameters, including molar absorptivity and the Ultraviolet Protection Factor (UPF) when applied to textiles.

UV Absorption Characteristics of Benzophenone Derivatives:

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Solvent
2-Hydroxy-4-methoxybenzophenone~325~15,000Ethanol
2-Hydroxy-4-octyloxybenzophenone~328~18,000Chloroform

Note: These values are approximate and can vary with the solvent and specific measurement conditions.

Ultraviolet Protection Factor (UPF) of Cotton Fabric Treated with UV Absorbers:

TreatmentUPF ValueProtection Category
Untreated Cotton5-10Non-rateable
Cotton + 2% 2,4-dihydroxybenzophenone30-40Very Good
Cotton + 2% 2-hydroxy-4-octyloxybenzophenone>40Excellent

UPF values can be influenced by the concentration of the UV absorber, the fabric type, and the application method.[8][9]

Photostability Testing

The long-term effectiveness of a UV stabilizer is dependent on its photostability. Accelerated weathering tests are used to simulate the effects of sun exposure over time.

Generalized Accelerated Weathering Protocol
  • Sample Preparation: Prepare polymer samples (e.g., films or plaques) containing the UV stabilizer at a specific concentration (e.g., 0.1-1.0% by weight). An unstabilized control sample should also be prepared.

  • Exposure: Place the samples in a xenon arc weathering chamber, which simulates the full spectrum of sunlight.[10]

  • Evaluation: Periodically remove samples and evaluate changes in their physical and chemical properties.

    • Colorimetry: Measure color change (e.g., yellowing) using a spectrophotometer.[10]

    • Mechanical Testing: Assess changes in properties such as tensile strength and elongation at break.[10]

    • Spectroscopy (FTIR/UV-Vis): Monitor chemical changes, such as the formation of carbonyl groups, which indicate polymer degradation.[11]

Conclusion

This compound is a valuable and cost-effective starting material for the synthesis of a variety of high-performance UV light stabilizers. The protocols provided herein offer a foundation for the laboratory-scale production of hydroxybenzophenone and benzotriazole-type absorbers. Further research can focus on optimizing these synthetic routes and developing novel stabilizers with enhanced performance characteristics for advanced applications.

References

Troubleshooting & Optimization

Preventing unwanted side reactions with Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzotrichloride Reactions

Welcome to the technical support center for this compound (BTC). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and manage unwanted side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample is degrading, and I smell a pungent odor. What is happening?

A: You are likely observing the hydrolysis of this compound. This compound is highly sensitive to moisture and reacts with water, even ambient humidity, to form benzoyl chloride and subsequently benzoic acid, releasing hydrogen chloride (HCl) gas.[1][2][3] This reaction is responsible for the pungent, irritating odor and the degradation of your sample.[4][5] The compound is unstable in the presence of moisture and fumes in moist air.[3][4]

Key Recommendations:

  • Always handle this compound under anhydrous (dry) conditions.

  • Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Use a desiccator for long-term storage.

Q2: I am seeing benzoic acid as a major byproduct in my reaction. How can I prevent its formation?

A: The formation of benzoic acid is almost always due to the presence of water.[1] this compound undergoes rapid and complete hydrolysis to benzoic acid when sufficient water is present.[2] This process can be catalyzed by acids or bases.[1]

Troubleshooting Steps:

  • Verify Solvent and Reagent Purity: Ensure all solvents and reagents are rigorously dried using standard laboratory procedures (e.g., distillation from a drying agent, use of molecular sieves).

  • Control the Atmosphere: Run your reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture. Use oven-dried glassware.

  • Check Starting Material: Your this compound starting material may have already partially hydrolyzed. Consider purifying it by distillation before use if its purity is in doubt.[1]

Below is a logical workflow to diagnose the source of contamination.

G start Benzoic Acid Detected as Byproduct q1 Are you using anhydrous solvents and reagents? start->q1 a1_no Action: Dry all solvents and reagents thoroughly. q1->a1_no No q2 Is the reaction performed under an inert atmosphere? q1->q2 Yes a1_no->q2 a2_no Action: Use N2 or Ar atmosphere and oven-dried glassware. q2->a2_no No q3 Is the this compound starting material pure? q2->q3 Yes a2_no->q3 a3_no Action: Purify this compound by distillation before use. q3->a3_no No end_node Problem Resolved: Benzoic Acid formation minimized. q3->end_node Yes a3_no->end_node G start Select Solvent for This compound Reaction q1 Does the solvent contain -OH, -NH, or -SH groups? start->q1 a1_yes Unsuitable: Solvent is nucleophilic and will react with this compound. q1->a1_yes Yes q2 Is the solvent aprotic and non-nucleophilic? q1->q2 No a2_yes Suitable: Examples: Hexane, Methylene Chloride, Carbon Tetrachloride. q2->a2_yes Yes a2_no Re-evaluate solvent choice. q2->a2_no No a2_no->start

References

Technical Support Center: Optimizing Reaction Conditions for Benzotrichloride Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzotrichloride (BTC) substitution reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common substitution reactions of this compound (BTC)?

A1: The most common and industrially significant substitution reactions of this compound involve its conversion to benzoyl chloride and benzoic acid.[1][2] It is also used in the synthesis of esters, such as ethyl benzoate, by reacting with alcohols.[3]

Q2: What is the role of a catalyst in BTC substitution reactions?

A2: Lewis acid catalysts, such as zinc chloride (ZnCl₂) and ferric chloride (FeCl₃), are frequently used to facilitate the substitution of the chlorine atoms in the trichloromethyl group.[1][3][4] These catalysts polarize the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack. For certain reactions, phase transfer catalysts can also be employed to facilitate reactions between reactants in different phases.

Q3: Why are anhydrous conditions critical for many BTC reactions?

A3: this compound is highly susceptible to hydrolysis.[4] Any moisture present can lead to the unintended formation of benzoic acid, reducing the yield of the desired product, such as benzoyl chloride.[4] Furthermore, many Lewis acid catalysts, like anhydrous zinc chloride, are deactivated by water.[4]

Q4: What are the main side reactions to be aware of during BTC substitution?

A4: The primary side reactions include:

  • Over-hydrolysis: In the synthesis of benzoyl chloride, excess water will lead to the formation of benzoic acid.[3]

  • Ring Chlorination: Under certain conditions, chlorination of the aromatic ring can occur, leading to chlorinated byproducts.[4]

  • Polymerization: At elevated temperatures, this compound can form polymeric tars, which appear as dark-colored, viscous residues.[4]

Q5: How can I monitor the progress of a BTC substitution reaction?

A5: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of the product. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative analysis of the reaction mixture over time.

Troubleshooting Guides

Issue 1: Low Yield of Benzoyl Chloride from Partial Hydrolysis of BTC
Symptom Potential Cause Recommended Solution
Low yield of benzoyl chloride with significant benzoic acid formation. Excess water in the reaction mixture.Carefully control the stoichiometry of water added. Ensure all reagents and solvents are anhydrous. Dry the catalyst (e.g., ZnCl₂) before use.[4]
Incomplete conversion of BTC. Inactive or insufficient catalyst.Use a fresh, anhydrous Lewis acid catalyst (e.g., ZnCl₂). Ensure adequate catalyst loading (typically a few percent by weight).[3]
Low reaction temperature.Increase the reaction temperature to the optimal range (typically 100-140 °C).[4][5]
Formation of dark, tarry substances. High reaction temperature leading to polymerization.Maintain the reaction temperature within the recommended range. Avoid localized overheating by ensuring efficient stirring.[4]
Two distinct layers observed with poor mixing. Inefficient stirring in a two-phase reaction.Use a mechanical overhead stirrer to ensure vigorous agitation and maximize the interfacial area between the reactants.[4]
Issue 2: Poor Yield of Ethyl Benzoate from Reaction of BTC with Ethanol
Symptom Potential Cause Recommended Solution
Low yield of ethyl benzoate. Sub-optimal reaction conditions.Ensure the reaction is carried out under anhydrous conditions to prevent the formation of benzoic acid. Use a suitable catalyst like ZnCl₂.[3]
Loss of volatile reactants or products.Use a reflux condenser to prevent the loss of ethanol and any volatile intermediates or products.
Formation of benzoyl chloride as a byproduct. Incomplete reaction with ethanol.An excess of ethanol can be used to drive the reaction towards the formation of the ester.[3]

Experimental Protocols

Protocol 1: Synthesis of Benzoyl Chloride via Partial Hydrolysis of this compound

This protocol is based on the catalyzed partial hydrolysis of this compound.

Materials:

  • This compound (BTC)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Distilled Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add this compound and a catalytic amount of anhydrous zinc chloride (e.g., a few mole percent).

  • Heat the mixture with vigorous stirring to approximately 100-120°C.[3]

  • Slowly add a stoichiometric amount of water dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady evolution of hydrogen chloride (HCl) gas. Caution: The reaction is exothermic and releases corrosive HCl gas, which should be scrubbed.

  • After the addition of water is complete, continue to heat and stir the reaction mixture for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC or TLC).

  • Upon completion, the crude benzoyl chloride can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Benzoyl Chloride using this compound and Benzoic Acid

Materials:

  • This compound (BTC)

  • Benzoic Acid

  • Catalyst (e.g., Zinc Chloride, Iron(III) Chloride)

Procedure:

  • In a reaction vessel equipped with a stirrer and a reflux condenser, melt benzoic acid by heating.

  • Add a catalytic amount of a Lewis acid such as zinc chloride (0.1% - 0.5% by weight of benzoic acid).[5]

  • Slowly add this compound to the molten benzoic acid under continuous stirring. The molar ratio of BTC to benzoic acid should be approximately 1:1.01-1.05.[5]

  • Heat the reaction mixture to 125-135°C and maintain this temperature for 1-2 hours.[5]

  • The reaction produces benzoyl chloride and HCl gas.

  • After the reaction is complete, purify the benzoyl chloride by vacuum distillation.[5]

Data Presentation

Table 1: Summary of Reaction Conditions for Benzoyl Chloride Synthesis

ReactantsCatalystTemperature (°C)Time (h)Yield (%)Reference
This compound, Phthalic AcidZnCl₂100196[4]
This compound, Phthalic AnhydrideZnCl₂120-1301290[4]
This compound, Benzoic AcidZnCl₂125-1351-2>99.5 (purity)[5]
This compound, WaterZnCl₂100-120--[3]

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Benzoyl Chloride cause1 Excess Water start->cause1 cause2 Inactive/Insufficient Catalyst start->cause2 cause3 Sub-optimal Temperature start->cause3 cause4 Polymerization start->cause4 sol1 Use Anhydrous Reagents & Control Water Stoichiometry cause1->sol1 sol2 Use Fresh, Anhydrous Catalyst & Ensure Proper Loading cause2->sol2 sol3 Optimize Temperature (100-140°C) cause3->sol3 sol4 Maintain Temperature Control & Ensure Efficient Stirring cause4->sol4

Caption: Troubleshooting workflow for low yield in benzoyl chloride synthesis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup1 Charge Reactor with BTC and Anhydrous ZnCl₂ setup2 Heat to 100-120°C with Vigorous Stirring setup1->setup2 reaction1 Slowly Add Stoichiometric Amount of Water setup2->reaction1 reaction2 Maintain Temperature and Stirring (1-2 hours) reaction1->reaction2 reaction3 Monitor Progress (GC/TLC) reaction2->reaction3 workup1 Cool Reaction Mixture reaction3->workup1 workup2 Fractional Distillation under Reduced Pressure workup1->workup2 product Pure Benzoyl Chloride workup2->product

References

Troubleshooting low yield in Benzotrichloride-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzotrichloride-mediated reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reagent?

A1: this compound (BTC) is a highly reactive compound primarily used as an intermediate in organic synthesis. Its most common applications include:

  • Hydrolysis to Benzoic Acid: BTC readily hydrolyzes in the presence of water to form benzoic acid. This reaction is fundamental in various industrial processes.[1]

  • Conversion to Benzoyl Chloride: Through controlled partial hydrolysis or reaction with benzoic acid, BTC is a key precursor for benzoyl chloride, a vital reagent in the production of peroxides, dyes, pharmaceuticals, and resins.[1][2]

  • Esterification with Alcohols: BTC reacts with alcohols, typically in the presence of a catalyst, to produce benzoate esters.

  • Friedel-Crafts Reactions: It can be used in Friedel-Crafts reactions with aromatic compounds to form diphenyl- and triphenylmethane derivatives in the presence of catalysts like FeCl₃, AlCl₃, or ZnCl₂.[2]

Q2: What are the primary safety concerns when working with this compound?

A2: this compound is a hazardous substance and requires strict safety protocols. Key concerns include:

  • Toxicity and Carcinogenicity: It is classified as a potential human carcinogen and is toxic if inhaled or ingested.[1]

  • Corrosivity: Direct contact can cause severe burns to the skin and eyes.[1]

  • Reactivity with Moisture: BTC reacts with moisture, including humidity in the air, to produce corrosive hydrogen chloride (HCl) gas.[2] Therefore, all reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Troubleshooting Low Yields

Q3: My reaction yield is significantly lower than expected. What are the common causes?

A3: Low yields in this compound reactions can often be attributed to several factors:

  • Presence of Moisture: this compound is highly sensitive to water, leading to the unwanted side reaction of hydrolysis to benzoic acid. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Suboptimal Reaction Temperature: Temperature control is critical. Excessively high temperatures can lead to side reactions and decomposition of reactants and products. Conversely, a temperature that is too low may result in an incomplete reaction.

  • Catalyst Inefficiency: The choice and handling of the catalyst are crucial. For instance, Lewis acid catalysts like zinc chloride (ZnCl₂) are sensitive to moisture, which can deactivate them.[3]

  • Side Reactions: Competing reactions, such as chlorination of the aromatic ring, can reduce the yield of the desired product.[4] The formation of polymeric byproducts can also occur, especially at elevated temperatures.[3]

  • Inadequate Mixing: Poor agitation can lead to localized concentrations of reactants and uneven temperature distribution, resulting in incomplete reactions and increased side product formation.

Troubleshooting_Low_Yield start Low Reaction Yield cause1 Presence of Moisture start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Catalyst Issues start->cause3 cause4 Side Reactions start->cause4 solution1 Use anhydrous solvents Dry glassware thoroughly Run under inert atmosphere cause1->solution1 Solution solution2 Optimize reaction temperature Ensure uniform heating cause2->solution2 Solution solution3 Use anhydrous catalyst Ensure proper catalyst loading cause3->solution3 Solution solution4 Modify reaction conditions to minimize side product formation (e.g., temperature, catalyst) cause4->solution4 Solution

Q4: I am observing the formation of significant side products. How can I minimize them?

A4: The formation of side products is a common issue. Here are some strategies to improve selectivity:

  • Control of Reaction Conditions: As mentioned, precise control of temperature is crucial. For the synthesis of this compound itself, controlling the chlorination of toluene is key to avoiding over-chlorination of the aromatic ring.[1]

  • Use of Inhibitors: In some cases, inhibitors can be used to suppress unwanted side reactions. For example, in the photocatalytic chlorination of toluene, inhibitors can be added to minimize chlorination on the benzene ring.

  • Catalyst Selection: The choice of catalyst can significantly influence the product distribution. For instance, in the hydrolysis of this compound, different catalysts can favor the formation of either benzoic acid or benzoyl chloride.[2]

  • Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may favor a particular reaction pathway, sometimes leading to increased side product formation.

Data Presentation

The following tables summarize quantitative data for key this compound-mediated reactions.

Table 1: Synthesis of Benzoyl Chloride from this compound

Reactant 2CatalystTemperature (°C)Time (h)Yield (%)Reference
Phthalic AcidZnCl₂100196[3]
Phthalic AnhydrideZnCl₂120-1301290[3]
Water (controlled)ZnCl₂100-120N/ANot specified[5]
Benzoic AcidH₂SO₄ or FeCl₃Not specifiedNot specifiedNot specified

Table 2: Hydrolysis of this compound to Benzoic Acid

ReagentCatalyst/ConditionsTemperature (°C)Yield (%)Reference
WaterAnhydrous ZnCl₂100-120"Practically theoretical yields"[6]
WaterCalcium Carbonate80-90"Materially better"[7]
WaterHigh pressure140-190Not specified[6]

Experimental Protocols

Protocol 1: Synthesis of Benzoyl Chloride from this compound and Phthalic Acid

This protocol is adapted from a high-yield synthesis method.[3]

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

  • Reagent Addition: To the flask, add this compound (0.74 mole), 90% phthalic acid (0.61 mole), and anhydrous zinc chloride (10g).

  • Reaction: Heat the mixture to 100°C with vigorous stirring for 1 hour.

  • Workup and Purification: After the reaction is complete, allow the mixture to cool. The benzoyl chloride can be purified by fractional distillation under reduced pressure. A 96% yield of benzoyl chloride is reported for this procedure.[3]

Benzoyl_Chloride_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble and dry apparatus reagents 2. Add this compound, Phthalic Acid, and ZnCl₂ setup->reagents react 3. Heat at 100°C for 1 hour with stirring reagents->react Start Reaction cool 4. Cool reaction mixture react->cool Reaction Complete distill 5. Fractional distillation under reduced pressure cool->distill product Benzoyl Chloride (96% Yield) distill->product Purified Product

Protocol 2: Hydrolysis of this compound to Benzoic Acid

This protocol is based on a patented method using a metal compound catalyst.[6]

  • Apparatus Setup: In a suitable reaction vessel equipped with a stirrer, add this compound of high quality.

  • Catalyst Addition: Add a small amount of anhydrous zinc chloride to the this compound.

  • Reaction: Heat the mixture to approximately 100-120°C with agitation. Slowly add water or steam at a rate that does not exceed the rate of reaction to avoid accumulation of water.

  • Completion and Purification: Continue heating for a period after the water addition is complete to ensure full conversion. The resulting benzoic acid can be purified by washing with hot water. This method is reported to yield practically theoretical amounts of benzoic acid.[6]

Hydrolysis_Reaction_Mechanism BTC This compound (Ph-CCl₃) Intermediate1 Ph-CCl₂(OH₂)⁺ BTC->Intermediate1 + H₂O H2O H₂O Intermediate2 Ph-CCl₂OH Intermediate1->Intermediate2 HCl1 -HCl Intermediate2->HCl1 BenzoylChloride Benzoyl Chloride (Ph-COCl) Intermediate2->BenzoylChloride Intermediate3 Ph-CO(OH₂)Cl⁺ BenzoylChloride->Intermediate3 + H₂O H2O2 H₂O Intermediate4 Ph-CO(OH)Cl Intermediate3->Intermediate4 HCl2 -HCl Intermediate4->HCl2 BenzoicAcid Benzoic Acid (Ph-COOH) Intermediate4->BenzoicAcid

References

Technical Support Center: Purification of Crude Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Benzotrichloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains impurities arising from the manufacturing process, which is the free-radical chlorination of toluene. Common impurities include:

  • Under-chlorinated precursors: Benzyl chloride and Benzal chloride.[1]

  • Ring-chlorinated byproducts: Chloro-isomers of this compound.

  • Unreacted starting material: Toluene.

  • Hydrolysis products: Benzoic acid and Hydrochloric acid, formed due to the presence of moisture.[2][3]

  • Polymerization products: High-molecular-weight condensation products.[4]

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective methods for purifying crude this compound are:

  • Fractional Distillation: This is the most widely used industrial and laboratory method to separate this compound from impurities with different boiling points.[5][6]

  • Fractional Crystallization: This method can be used to purify this compound, particularly for removing isomeric impurities.[7]

  • Washing: Aqueous washing with a mild base, such as sodium bicarbonate solution, can neutralize and remove acidic impurities like HCl.[1]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: To accurately determine the purity of this compound and identify impurities, the following analytical methods are recommended:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are powerful techniques for separating and identifying volatile organic compounds, making them ideal for analyzing this compound and its related impurities.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound.[10]

Troubleshooting Guides

Fractional Distillation Issues

Q4: My this compound is darkening or polymerizing in the distillation flask. How can I prevent this?

A4: Darkening and polymerization during distillation are often caused by the presence of acidic impurities or overheating.

  • Troubleshooting Steps:

    • Neutralize Acidic Impurities: Before distillation, wash the crude this compound with a 5% sodium bicarbonate solution to remove any residual hydrochloric acid.[1]

    • Thorough Drying: Ensure the washed this compound is completely dry before heating. Use an anhydrous drying agent like magnesium sulfate or calcium chloride.

    • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

    • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating. Do not distill to dryness.

Q5: I am having difficulty separating this compound from Benzal Chloride and Benzyl Chloride.

A5: The boiling points of this compound, Benzal Chloride, and Benzyl Chloride are relatively close, which can make separation by simple distillation challenging.

  • Troubleshooting Steps:

    • Use an Efficient Fractionating Column: Employ a fractionating column with a high number of theoretical plates, such as a Vigreux or packed column, to enhance separation efficiency.[11]

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase the distillation time.

    • Slow and Steady Distillation Rate: A slow, controlled distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to a more effective separation.[11]

    • Monitor Temperature Closely: A stable temperature at the distillation head indicates that a pure fraction is being collected. A gradual increase in temperature signifies the presence of a higher-boiling impurity.

Q6: The purified this compound has a yellowish tint. How can I remove the color?

A6: A yellowish color in the distilled this compound can be due to trace impurities or slight decomposition.

  • Troubleshooting Steps:

    • Treatment with Adsorbents: Dissolving the discolored this compound in a suitable solvent and treating it with an activated adsorbent like activated carbon can help remove colored impurities.[12][13]

    • Re-distillation: A second, careful fractional distillation may be necessary to remove the color-causing impurities.

Hydrolysis and Stability Issues

Q7: My this compound is fuming in air and appears to be degrading.

A7: this compound is highly sensitive to moisture and hydrolyzes to form corrosive hydrochloric acid and benzoic acid, which causes fuming.[2][3]

  • Troubleshooting Steps:

    • Work in a Dry Environment: Handle this compound in a fume hood with minimal exposure to atmospheric moisture.

    • Use Dry Glassware and Reagents: Ensure all glassware and any reagents used are thoroughly dried before coming into contact with this compound.

    • Inert Atmosphere: For sensitive applications, handle this compound under an inert atmosphere (e.g., nitrogen or argon).

    • Proper Storage: Store purified this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[14]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL) at 20°C
Benzyl Chloride126.58179.31.100
Benzal Chloride161.03205.21.250
This compound 195.48 220.8 1.3756
Toluene92.14110.60.867

Table 2: Typical Purity Levels and Yields for Purification Methods

Purification MethodTypical Purity AchievedTypical YieldNotes
Fractional Distillation>99%[5]85-95%Most common and effective method for removing under-chlorinated byproducts.
Fractional CrystallizationHigh purityVariableCan be effective for removing isomeric impurities.
Washing + Distillation>98%80-90%Washing removes acidic impurities prior to distillation.

Experimental Protocols

Protocol 1: Purification of Crude this compound by Washing and Fractional Distillation

Objective: To remove acidic impurities and separate this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • 5% Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate or Calcium Chloride

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)

  • Heating mantle with magnetic stirrer

  • Vacuum source (optional)

Procedure:

  • Washing:

    • Transfer the crude this compound to a separatory funnel.

    • Add an equal volume of 5% sodium bicarbonate solution and gently swirl. Vent the funnel frequently to release any evolved gas.

    • Shake the funnel vigorously for 2-3 minutes.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Repeat the wash with deionized water, followed by a wash with brine.

  • Drying:

    • Transfer the washed this compound to a dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or calcium chloride and swirl the flask for several minutes.

    • Allow the mixture to stand for at least 30 minutes.

    • Filter the dried this compound into a clean, dry round-bottom flask.

  • Fractional Distillation:

    • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

    • Add a magnetic stir bar to the distillation flask.

    • Begin heating the flask gently while stirring.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities like toluene and benzyl chloride.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approx. 221°C at atmospheric pressure, lower under vacuum), change the receiving flask to collect the pure fraction.

    • Continue distillation until a small amount of residue remains in the flask. Do not distill to dryness.

    • Allow the apparatus to cool before dismantling.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting this compound Purification Issues start Crude this compound Purification Issue issue_color Product is Colored start->issue_color issue_purity Low Purity (GC/MS) start->issue_purity issue_stability Product is Unstable (Fuming) start->issue_stability issue_distillation Distillation Problem start->issue_distillation solution_color Treat with Activated Carbon or Re-distill issue_color->solution_color solution_purity Improve Fractional Distillation: - Use efficient column - Optimize reflux ratio - Slow distillation rate issue_purity->solution_purity solution_stability Handle under dry conditions Store properly in a sealed container issue_stability->solution_stability solution_distillation_dark Pre-wash with NaHCO3 solution Ensure dryness Use vacuum distillation issue_distillation->solution_distillation_dark

Caption: Troubleshooting workflow for common issues in this compound purification.

PurificationWorkflow This compound Purification Workflow crude Crude this compound washing Aqueous Wash (5% NaHCO3) crude->washing drying Drying (Anhydrous MgSO4) washing->drying distillation Fractional Distillation (Vacuum) drying->distillation analysis Purity Analysis (GC/MS) distillation->analysis pure_product Pure this compound analysis->pure_product

Caption: A typical experimental workflow for the purification of crude this compound.

References

Technical Support Center: Stabilization of Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing benzotrichloride against premature hydrolysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to assist in your research and development activities.

Troubleshooting Guide: Premature Hydrolysis of this compound

Problem: I am observing the degradation of my this compound sample, characterized by fuming in moist air and the formation of a white precipitate (benzoic acid).
  • Immediate Action: Immediately move the this compound to a dry, inert atmosphere (e.g., a glove box or a desiccator with a suitable desiccant). Tightly seal the container.

  • Root Cause Analysis and Corrective Actions:

    • Exposure to Atmospheric Moisture: this compound reacts rapidly with water.[1][2]

      • Solution: Handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware. Store in a tightly sealed container with a desiccant.

    • Inadequate Storage Conditions: Improper storage can lead to gradual exposure to moisture.

      • Solution: Store this compound in a cool, dry, well-ventilated area away from direct sunlight.[2] Ensure the container is tightly sealed and consider using a secondary container with a desiccant.

    • Presence of Catalytic Impurities: Acids or bases can catalyze the hydrolysis of this compound.

      • Solution: Ensure the purity of the this compound and any solvents or reagents used in the experiment. Consider purification of the this compound by distillation if impurities are suspected.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of this compound degradation is hydrolysis, which is its reaction with water.[1][2] This reaction is often initiated by exposure to atmospheric moisture and can be accelerated by the presence of acids or bases. The hydrolysis products are benzoic acid and hydrochloric acid.

Q2: How can I visually identify if my this compound has started to hydrolyze?

A2: Signs of hydrolysis include the fuming of the liquid when exposed to moist air, which is due to the formation of hydrochloric acid.[2] You may also observe the formation of a white crystalline solid, which is benzoic acid, precipitating from the solution.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, acids, and bases.[2] The container must be tightly sealed to prevent moisture ingress. For long-term storage, consider placing the sealed container inside a desiccator containing a suitable drying agent.

Q4: What types of stabilizers can be used to prevent the premature hydrolysis of this compound?

A4: While specific quantitative data on the stabilization of this compound with chemical additives is not extensively available in the public domain, based on the hydrolysis mechanism, two main classes of stabilizers can be proposed:

  • Moisture Scavengers: These compounds react with and remove trace amounts of water from the this compound or its environment, thereby preventing hydrolysis. Examples include molecular sieves (3Å or 4Å), silica gel, and anhydrous calcium chloride.

  • Acid Scavengers: Since the hydrolysis of this compound produces hydrochloric acid, which can catalyze further hydrolysis, acid scavengers can be added to neutralize this acid as it is formed. Examples include sterically hindered amines or epoxides. It is crucial to ensure that the acid scavenger itself does not react with this compound.

Q5: Are there any materials I should avoid when working with this compound?

A5: Yes. Avoid contact with water, strong acids, strong bases, and oxidizing agents. Also, be aware that this compound can attack some plastics, so ensure compatibility of all equipment.

Quantitative Data on this compound Hydrolysis

The following table summarizes the hydrolysis rate constants and half-life of this compound at different temperatures. This data highlights the inherent instability of this compound in the presence of water.

Temperature (°C)pHRate Constant (k)Half-life (t½)
570.0038 s⁻¹~3 minutes
200-14Data not availableData not available
2570.063 s⁻¹~11 seconds
300-14Data not availableData not available

Data compiled from publicly available literature. The rate of hydrolysis has been observed to be independent of pH in the range of 0-14.[3]

Experimental Protocols

Protocol 1: Evaluation of Stabilizer Efficacy against this compound Hydrolysis

This protocol outlines a method to assess the effectiveness of a potential stabilizer in preventing the premature hydrolysis of this compound using gas chromatography (GC).

1. Materials and Equipment:

  • This compound (high purity)

  • Potential stabilizer (e.g., selected moisture scavenger or acid scavenger)

  • Anhydrous solvent (e.g., hexane or other suitable non-polar solvent, dried over molecular sieves)

  • Internal standard (e.g., a stable chlorinated aromatic compound not present in the sample)

  • Deionized water

  • Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column suitable for chlorinated aromatics)

  • Autosampler vials with caps

  • Microsyringes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Dry, inert atmosphere glove box or desiccator

2. Experimental Procedure:

  • Preparation of Standard Solutions (perform in a dry environment):

    • Prepare a stock solution of this compound in the anhydrous solvent at a known concentration (e.g., 1000 ppm).

    • Prepare a stock solution of the internal standard in the anhydrous solvent at a known concentration (e.g., 1000 ppm).

    • Create a series of calibration standards by diluting the this compound stock solution to various concentrations (e.g., 10, 50, 100, 250, 500 ppm) and adding a constant concentration of the internal standard to each.

  • Preparation of Test Samples (perform in a dry environment):

    • Control Sample: In a volumetric flask, prepare a solution of this compound in the anhydrous solvent at a known concentration (e.g., 500 ppm) and add the internal standard.

    • Stabilized Sample: In a separate volumetric flask, add the potential stabilizer at a predetermined concentration (e.g., 0.1% w/v). Then, add the this compound and internal standard to achieve the same concentrations as the control sample.

    • Prepare multiple vials for each sample to be analyzed at different time points.

  • Initiation of Hydrolysis:

    • To each vial (both control and stabilized), add a specific, small amount of deionized water to initiate hydrolysis (e.g., a concentration that is expected to cause measurable degradation over the course of the experiment). Cap the vials tightly and vortex briefly to mix.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the control set and one from the stabilized set for analysis.

    • Immediately analyze the samples by GC-FID or GC-MS.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample onto the GC.

    • Use an appropriate temperature program to separate this compound from the solvent, internal standard, and any degradation products (e.g., benzoic acid, if derivatized, or benzoyl chloride).

    • Record the peak areas for this compound and the internal standard.

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound for the standard solutions.

  • For each time point, use the peak area ratio from the control and stabilized samples to determine the concentration of remaining this compound using the calibration curve.

  • Plot the concentration of this compound versus time for both the control and stabilized samples.

  • Compare the degradation rate of this compound in the presence and absence of the stabilizer. A significantly slower rate of degradation in the stabilized sample indicates that the additive is effective.

Visualizations

Hydrolysis Pathway of this compound

G Figure 1: Hydrolysis Pathway of this compound BTC This compound (C₆H₅CCl₃) H2O Water (H₂O) Intermediate Unstable Intermediate BTC->Intermediate + H₂O BA Benzoic Acid (C₆H₅COOH) Intermediate->BA - 3 HCl HCl Hydrochloric Acid (3 HCl) G Figure 2: Troubleshooting Workflow start Observation of This compound Degradation check_moisture Check for Moisture Exposure start->check_moisture check_storage Review Storage Conditions check_moisture->check_storage No action_inert Handle Under Inert Atmosphere check_moisture->action_inert Yes check_purity Assess Purity of Reagents and Solvents check_storage->check_purity No action_storage Improve Storage: Tightly Seal, Use Desiccant check_storage->action_storage Yes action_purify Purify this compound (e.g., Distillation) check_purity->action_purify Yes end This compound Stabilized check_purity->end No action_inert->end action_storage->end action_purify->end G Figure 3: Stabilizer Evaluation Workflow prep_standards 1. Prepare GC Calibration Standards prep_samples 2. Prepare Control and Stabilized Samples prep_standards->prep_samples initiate_hydrolysis 3. Initiate Hydrolysis (Add Water) prep_samples->initiate_hydrolysis time_course 4. Perform Time-Course Sampling initiate_hydrolysis->time_course gc_analysis 5. Analyze Samples by GC time_course->gc_analysis data_analysis 6. Analyze Data and Compare Degradation Rates gc_analysis->data_analysis

References

Managing Thermal Decomposition of Benzotrichloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you effectively manage the thermal decomposition of Benzotrichloride during your chemical reactions. This compound is a valuable reagent, but its thermal instability requires careful handling to ensure reaction success and safety.

Frequently Asked Questions (FAQs)

Q1: What is the thermal decomposition temperature of this compound?

A1: this compound is known to decompose upon heating, particularly as it approaches its boiling point of approximately 220-223°C at atmospheric pressure.[1][2] However, thermal decomposition can begin at lower temperatures, especially in the presence of catalysts, moisture, or impurities. The synthesis of this compound via chlorination of toluene is often carried out at temperatures between 80°C and 140°C, with careful temperature control to prevent unwanted side reactions and decomposition.[3]

Q2: What are the primary hazardous byproducts of this compound thermal decomposition?

A2: The thermal decomposition of this compound can release toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene (COCl₂).[4] It is crucial to work in a well-ventilated area, such as a fume hood, and take appropriate safety precautions.

Q3: What factors can promote the thermal decomposition of this compound?

A3: Several factors can initiate or accelerate the thermal decomposition of this compound:

  • High Temperatures: Approaching the boiling point significantly increases the rate of decomposition.

  • Moisture: this compound is sensitive to moisture and can hydrolyze, a process that can be exothermic and contribute to thermal decomposition.

  • Catalysts: Certain substances, such as iron and its salts (rust), can catalyze decomposition.[5] Care should be taken to use clean, dry glassware and equipment.

  • Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it can lead to vigorous reactions.

Q4: Are there any known stabilizers to prevent the thermal decomposition of this compound?

A4: While specific inhibitors for the thermal decomposition of this compound are not widely documented in readily available literature, general principles for handling thermally sensitive compounds should be applied. These include strict temperature control, exclusion of moisture and incompatible materials, and keeping reaction times as short as is practical. For related compounds like benzyl chloride, stabilizers are used to prevent decomposition catalyzed by iron. While not directly transferable, this highlights the importance of avoiding metal contamination.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected Exotherm / Runaway Reaction Rapid, uncontrolled thermal decomposition of this compound.Immediately remove the heat source. If safe to do so, begin cooling the reaction vessel with an ice bath. Be prepared for a sudden increase in pressure and the release of hazardous gases. Evacuate the area if the reaction cannot be brought under control.
Darkening of the Reaction Mixture (Brown or Black Color) Formation of polymerization or char products due to localized overheating or prolonged exposure to high temperatures.Reduce the reaction temperature. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Consider if the reaction time can be shortened.
Significant Pressure Buildup in the Reaction Vessel Evolution of gaseous decomposition products such as HCl.Ensure the reaction is conducted in a system equipped with a pressure relief device (e.g., a bubbler or a condenser open to a vented system). Monitor the reaction temperature closely to prevent excessive gas evolution.
Low Yield of Desired Product Decomposition of the this compound starting material.Optimize the reaction temperature to be as low as possible while still allowing for a reasonable reaction rate. Ensure all reagents and solvents are anhydrous. Use high-purity this compound and ensure equipment is scrupulously clean and free of metal contaminants.

Experimental Protocols

Protocol 1: General Procedure for Reactions Involving this compound
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents and reagents.

    • The reaction should be set up in a well-ventilated fume hood.

  • Reaction Setup:

    • Assemble the reaction apparatus, including a stirrer, a thermometer to monitor the internal reaction temperature, and a condenser.

    • For reactions with the potential for significant off-gassing, connect the top of the condenser to a bubbler or a scrub system to neutralize acidic gases.

  • Execution:

    • Charge the reaction vessel with the solvent and other reagents first.

    • Add the this compound slowly and in a controlled manner, especially if the reaction is exothermic.

    • Maintain the desired reaction temperature using a reliable heating/cooling bath. Do not rely on the ambient temperature.

    • Monitor the reaction progress closely.

  • Work-up:

    • Upon completion, cool the reaction mixture to a safe temperature before quenching or extraction.

    • Be aware that quenching with water or protic solvents can be highly exothermic due to the hydrolysis of any remaining this compound.

Visualizations

To aid in understanding the processes involved in managing this compound reactions, the following diagrams illustrate key concepts.

cluster_input Initial Reaction Conditions cluster_process Reaction Monitoring & Control cluster_output Reaction Outcome Reagents Reagents Stirring Ensure Homogeneity Reagents->Stirring Solvent Solvent Solvent->Stirring This compound This compound Temperature_Control Maintain Set Temperature This compound->Temperature_Control Desired_Product Successful Synthesis Temperature_Control->Desired_Product Stable Conditions Decomposition Thermal Decomposition Temperature_Control->Decomposition Overheating Stirring->Desired_Product Inert_Atmosphere Exclude Moisture & Oxygen Inert_Atmosphere->Desired_Product

Caption: Experimental workflow for managing this compound reactions.

cluster_assessment Immediate Assessment cluster_action Corrective Actions cluster_outcome Resolution Start Unexpected Exotherm Detected Check_Temp Monitor Temperature Rise Start->Check_Temp Check_Pressure Observe Pressure Change Start->Check_Pressure Remove_Heat Remove Heat Source Check_Temp->Remove_Heat Check_Pressure->Remove_Heat Cool_Reaction Apply External Cooling Remove_Heat->Cool_Reaction Evacuate Evacuate if Uncontrolled Cool_Reaction->Evacuate If fails Controlled Reaction Stabilized Cool_Reaction->Controlled If successful Runaway Runaway Occurred Evacuate->Runaway

Caption: Troubleshooting flowchart for an unexpected exotherm.

References

Identifying and removing impurities from Benzotrichloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of benzotrichloride.

Troubleshooting Guide

Common issues encountered during the synthesis and purification of this compound are summarized below, along with their potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete chlorination of toluene.Increase reaction time, ensure adequate chlorine gas flow, and maintain appropriate reaction temperature and UV light intensity.
Side reactions, such as ring chlorination.[1][2]Use inhibitors for benzene ring chlorination, such as fatty amines or their derivatives.[1] Optimize reaction conditions to favor side-chain chlorination.
Loss of product during purification.Optimize distillation parameters (e.g., column efficiency, reflux ratio) to minimize loss of the desired product.
Presence of benzyl chloride and benzal chloride impurities Insufficient chlorination.[3]Continue the chlorination reaction until the desired conversion is achieved, monitoring the reaction progress using gas chromatography (GC).
Inefficient purification.Perform careful fractional distillation to separate this compound from the more volatile benzyl chloride and benzal chloride.[4]
Presence of ring-chlorinated by-products High reaction temperatures or presence of certain catalysts (e.g., iron ions).[1]Control the reaction temperature carefully. Ensure the reaction setup is free from contaminants that can catalyze ring chlorination.[1]
Product is yellow or brown Presence of dissolved chlorine or polymerization products.[4]Distill the product to remove dissolved chlorine and high-boiling point polymerization tars.[4]
Formation of colored impurities due to high temperatures.[5]Conduct hydrolysis and distillation at the lowest feasible temperatures to minimize the formation of colored by-products.[5]
Product hydrolyzes to benzoic acid Exposure to moisture.[3][6][7][8]Ensure all glassware and reagents are dry. Conduct the reaction and purification under an inert, dry atmosphere. Store the final product in a tightly sealed container with a desiccant.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method for synthesizing this compound is the free-radical chlorination of toluene.[1][9] This process involves the stepwise replacement of the hydrogen atoms on the methyl group of toluene with chlorine atoms, typically initiated by UV light or heat.[9]

Q2: What are the primary impurities I should expect in my crude this compound product?

A2: The primary impurities are typically unreacted toluene, incompletely chlorinated intermediates such as benzyl chloride and benzal chloride, and by-products from chlorination on the aromatic ring.[2][3] Additionally, exposure to moisture can lead to the formation of benzoic acid through hydrolysis.[2][6][7][8]

Q3: How can I identify and quantify the impurities in my this compound sample?

A3: Gas chromatography (GC) is the recommended method for both identifying and quantifying impurities in a this compound sample.[10][11] This technique separates the components of the mixture, allowing for their individual detection and measurement.

Q4: What is the best way to remove benzyl chloride and benzal chloride from my this compound product?

A4: Fractional distillation is the most effective method for removing benzyl chloride and benzal chloride.[4][9][12] Since this compound has a higher boiling point (220.8 °C) than benzyl chloride (179.4 °C) and benzal chloride (205.2 °C), these impurities can be separated by careful distillation.

Q5: My purified this compound is turning cloudy and acidic upon storage. What is happening and how can I prevent it?

A5: This is likely due to hydrolysis caused by exposure to moisture in the air.[3][6][7][8] this compound reacts with water to form benzoic acid and hydrochloric acid. To prevent this, ensure the product is thoroughly dried before storage and kept in a tightly sealed container, preferably under a dry, inert atmosphere (e.g., nitrogen or argon) and with a desiccant.

Q6: Are there any specific safety precautions I should take when working with this compound?

A6: Yes, this compound is a hazardous substance. It is corrosive and a lachrymator, meaning it can cause severe irritation to the skin, eyes, and respiratory tract.[13][14] It is also a suspected carcinogen.[15] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17] Have an emergency shower and eyewash station readily accessible.[15]

Experimental Protocols

Protocol 1: Identification and Quantification of Impurities by Gas Chromatography (GC)

Objective: To identify and quantify impurities in a this compound sample.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample by dissolving a known weight in a suitable solvent like carbon tetrachloride or another appropriate organic solvent.[10]

    • Prepare standard solutions of expected impurities (toluene, benzyl chloride, benzal chloride, and any relevant ring-chlorinated isomers) in the same solvent at known concentrations.

  • GC Instrument Conditions (Example):

    • Column: A non-polar capillary column, such as a DB-5 or equivalent, is suitable.[11]

    • Injector Temperature: 280 °C[11]

    • Detector (FID) Temperature: 300 °C[11]

    • Oven Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 240 °C) to ensure separation of all components.[11]

    • Carrier Gas: Helium or nitrogen with a constant flow rate (e.g., 1 mL/min).[11]

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the standard solutions to determine the retention times for each component and to generate a calibration curve.

    • Inject the prepared sample solution.

    • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

    • Quantify the impurities by comparing the peak areas in the sample chromatogram to the calibration curves of the standards. The area normalization method can also be used for estimation.[11]

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To remove lower and higher boiling point impurities from crude this compound.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

    • Ensure all glassware is completely dry to prevent hydrolysis of the this compound.

  • Distillation Procedure:

    • Charge the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar for smooth boiling.

    • Begin heating the flask gently.

    • Collect the initial fraction, which will be rich in lower-boiling impurities like toluene, benzyl chloride, and benzal chloride.

    • Monitor the temperature at the distillation head. As the temperature stabilizes at the boiling point of this compound (approx. 221 °C at atmospheric pressure, or lower under vacuum), change the receiving flask to collect the purified product.

    • Stop the distillation before all the material in the flask has vaporized to avoid concentrating high-boiling impurities and potential decomposition products in the final product. The residue will contain polymers and other high-boiling point impurities.

  • Product Handling and Storage:

    • Allow the purified this compound to cool under a dry atmosphere.

    • Transfer the colorless to pale yellow liquid to a clean, dry, and tightly sealed container for storage.

Visualizations

Benzotrichloride_Synthesis_Workflow Toluene Toluene (Starting Material) Chlorination Free-Radical Chlorination (UV light/heat, Cl2) Toluene->Chlorination Crude_BTC Crude this compound (Contains impurities) Chlorination->Crude_BTC Analysis Purity Analysis (Gas Chromatography) Crude_BTC->Analysis Purification Purification (Fractional Distillation) Analysis->Purification If purity is low Pure_BTC Pure this compound (Final Product) Analysis->Pure_BTC If purity is acceptable Purification->Pure_BTC Impurities Impurities Removed: - Benzyl Chloride - Benzal Chloride - Ring-Chlorinated Products - Tars Purification->Impurities

Caption: Workflow for this compound Synthesis and Purification.

References

Technical Support Center: Scaling Up Benzotrichloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up benzotrichloride reactions from the laboratory to a pilot plant setting. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this process.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the scale-up of this compound synthesis.

Symptom/Issue Probable Cause(s) Corrective Action(s)
1. Runaway Reaction / Loss of Temperature Control - Inadequate heat removal capacity of the pilot plant reactor. The surface area-to-volume ratio decreases significantly upon scale-up.[1][2] - Poor mixing leading to localized "hot spots" where the reaction rate accelerates. - Incorrect feed rate of chlorine gas, leading to an accumulation of unreacted chlorine followed by a sudden, rapid reaction.[2]- Reduce Chlorine Feed Rate: Immediately stop or reduce the chlorine feed. - Enhance Cooling: Ensure maximum coolant flow to the reactor jacket. If available, activate emergency cooling systems. - Improve Agitation: Increase the stirrer speed to improve heat distribution. - Process Modeling: Before scale-up, perform heat transfer calculations to ensure the pilot reactor's cooling capacity is sufficient for the batch size.[3][4]
2. Low Yield of this compound - Incomplete chlorination of toluene or benzal chloride. - Formation of byproducts due to ring chlorination.[5][6] - Loss of product during workup and purification.- Monitor Reaction Progress: Use in-situ monitoring (e.g., GC, HPLC) to track the disappearance of starting materials and intermediates. - Optimize Chlorine-to-Toluene Ratio: Ensure a sufficient molar excess of chlorine is used.[5] - Control Temperature: Maintain the optimal temperature range for side-chain chlorination (typically 80-140°C) to minimize ring chlorination.[7] - Purification: Optimize distillation conditions (vacuum, temperature) to minimize decomposition of this compound.[8]
3. High Levels of Impurities (e.g., Benzal Chloride, Ring-Chlorinated Products) - Insufficient reaction time or chlorine supply. - Presence of Lewis acid catalysts (e.g., iron rust) that promote ring chlorination.[9] - Reaction temperature is too low, slowing down the final chlorination step.- Extend Reaction Time: Continue chlorine addition until monitoring shows the desired conversion. - Reactor Material: Use reactors made of or lined with corrosion-resistant materials like glass-lined steel or Hastelloy to prevent the formation of Lewis acids.[10][11][12] - Temperature Control: Ensure the reaction temperature is maintained within the optimal range.
4. Excessive HCl Off-Gas / Pressure Buildup - The rate of reaction is too high, generating HCl faster than the off-gas system can handle. - Inefficient scrubbing of HCl gas.- Control Reaction Rate: Reduce the chlorine feed rate to manage the rate of HCl evolution. - Efficient Scrubbing System: Ensure the HCl scrubber (e.g., a packed column with water or a caustic solution) is adequately sized and operational.[13][14] - Pressure Monitoring: Install and monitor pressure gauges on the reactor.
5. Product is Yellowish or Dark in Color - Presence of dissolved chlorine in the final product.[15] - Formation of polymeric tars or other colored byproducts.[15]- Nitrogen Sparging: After the reaction, sparge the crude product with nitrogen to remove dissolved chlorine. - Purification: Purify the product by vacuum distillation to remove colored impurities and tars.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound reactions?

A1: The primary safety concerns include:

  • Toxicity and Corrosivity: this compound is toxic, corrosive, and a potential carcinogen.[16] Exposure can cause severe skin burns, eye damage, and respiratory irritation.[16][17]

  • Runaway Reactions: The chlorination of toluene is highly exothermic. Inadequate heat removal in a larger reactor can lead to a rapid temperature increase, pressure buildup, and potentially a runaway reaction.

  • HCl Off-Gas: The reaction generates a large volume of corrosive hydrogen chloride (HCl) gas, which must be safely scrubbed.[16][18]

  • Hydrolysis: this compound reacts rapidly with water to produce benzoic acid and HCl.[9] This reaction is also exothermic.

Q2: How does the heat transfer in a pilot plant reactor differ from a lab-scale flask?

A2: As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. This means that the surface area-to-volume ratio is significantly lower in a pilot plant reactor.[1][2] Consequently, removing the heat generated by the exothermic chlorination reaction is more challenging at a larger scale and requires a carefully designed cooling system.

Q3: What materials of construction are suitable for a this compound reactor?

A3: Due to the corrosive nature of the reactants, products, and byproducts (especially HCl), suitable materials of construction are crucial. Glass-lined steel is a common choice.[7][19] Other options include high-nickel alloys like Hastelloy C-276.[11][12] Stainless steel is generally not recommended as it can be corroded by HCl, and the resulting metal chlorides can act as catalysts for unwanted ring chlorination.[10]

Q4: How can I monitor the progress of the reaction in a pilot plant?

A4: In a pilot plant setting, you can use online or at-line analytical techniques to monitor the reaction. Gas chromatography (GC) is a common method to quantify the relative amounts of toluene, benzyl chloride, benzal chloride, and this compound in the reaction mixture. This allows for real-time tracking of the reaction's progress and helps determine the endpoint.

Q5: What is the best way to handle the HCl off-gas produced during the reaction?

A5: The HCl gas generated must be directed through a robust scrubbing system before being vented. A common setup involves a packed column or a scrubber where the gas is brought into contact with a neutralizing agent, such as a sodium hydroxide solution.[13] Water can also be used for absorption, as HCl is very soluble in it.[14]

Data Presentation

The following tables provide illustrative data comparing a lab-scale and a pilot-plant scale this compound synthesis. Note that these are typical values and actual results may vary.

Table 1: Reaction Parameters and Yield

ParameterLab Scale (1 L Flask)Pilot Plant (100 L Reactor)
Toluene Input0.5 kg50 kg
Chlorine Feed Rate0.1 kg/hr 10 kg/hr
Reaction Time15-20 hours15-20 hours
Typical Yield90%85%
Purity (before distillation)~95%~92%

Table 2: Heat Transfer Comparison

ParameterLab Scale (1 L Flask)Pilot Plant (100 L Reactor)
Reactor Volume1 L100 L
Heat Transfer Area~0.06 m²~1.5 m²
Surface Area / Volume Ratio~60 m⁻¹~15 m⁻¹
Overall Heat Transfer Coefficient (U)~100-200 W/(m²·K)~300-500 W/(m²·K)

Experimental Protocols

Key Experiment: Synthesis of this compound from Toluene

Objective: To synthesize this compound by the free-radical chlorination of toluene.

Materials:

  • Toluene

  • Chlorine gas

  • Free-radical initiator (e.g., dibenzoyl peroxide) or UV light source

  • Nitrogen gas

  • Sodium carbonate solution (10%)

  • Anhydrous calcium chloride

Equipment:

  • Lab Scale: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to an HCl scrubbing system.[8]

  • Pilot Plant: A glass-lined or Hastelloy reactor with a jacket for heating and cooling, a variable-speed agitator, a chlorine gas sparger, temperature and pressure sensors, and a vent line connected to a scrubber.

Procedure:

  • Preparation:

    • Lab Scale: Charge the flask with toluene and a catalytic amount of a free-radical initiator (if not using UV light).

    • Pilot Plant: Charge the reactor with toluene. Ensure all seals are secure and the system is inerted with nitrogen.

  • Reaction:

    • Heat the toluene to reflux (around 110°C at atmospheric pressure).

    • Once refluxing, start the flow of chlorine gas through the gas inlet tube/sparger. If using UV light, turn it on.

    • Maintain a steady flow of chlorine. The reaction is exothermic, so cooling will be required to maintain a constant temperature.

    • Monitor the reaction progress by periodically taking samples and analyzing them by GC. The reaction proceeds sequentially from toluene to benzyl chloride, then to benzal chloride, and finally to this compound.[9]

  • Completion and Workup:

    • Stop the chlorine flow when the desired conversion to this compound is achieved (as determined by GC analysis).

    • Continue heating and stirring for a short period to ensure all dissolved chlorine has reacted.

    • Cool the reaction mixture to room temperature.

    • Sparge the crude product with nitrogen to remove any remaining dissolved chlorine and HCl.

  • Purification:

    • Wash the crude product with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a water wash.[6]

    • Dry the organic layer with a suitable drying agent like anhydrous calcium chloride.

    • Purify the this compound by vacuum distillation.[8] Collect the fraction boiling at the appropriate temperature and pressure (e.g., 97-98°C at 12 mm Hg).[8]

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow A Reactor Setup and Inerting B Charge Toluene A->B C Heat to Reflux B->C D Initiate Chlorination (Cl2 + UV/Initiator) C->D E Monitor Reaction Progress (GC) D->E F Reaction Completion? E->F F->D No G Stop Cl2 Flow & Cool Down F->G Yes H Nitrogen Sparging G->H I Washing (Na2CO3, H2O) H->I J Drying I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Workflow for this compound synthesis.

Troubleshooting Decision Tree for Low Yield

G Troubleshooting Low Yield A Low Yield of this compound B Check GC for Intermediates (Benzal Chloride) A->B C High Intermediates? B->C D Increase Reaction Time or Chlorine Feed C->D Yes E Check for Byproducts (Ring Chlorination) C->E No J Problem Resolved D->J F High Byproducts? E->F G Optimize Temperature / Check for Catalytic Impurities F->G Yes H Check for Product Loss During Workup/Distillation F->H No G->J I Review and Optimize Purification Protocol H->I I->J G Simplified Reaction Pathway Toluene Toluene BenzylChloride BenzylChloride Toluene->BenzylChloride + Cl2 RingChlorination Ring-Chlorinated Byproducts Toluene->RingChlorination + Cl2 (Lewis Acid) BenzalChloride BenzalChloride BenzylChloride->BenzalChloride + Cl2 This compound This compound BenzalChloride->this compound + Cl2

References

Overcoming challenges in the chlorination of toluene to Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of toluene to benzotrichloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during this synthesis. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful and efficient reaction.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the chlorination of toluene.

Q1: Why is the yield of this compound low and how can it be improved?

Low yields of this compound are often due to incomplete reaction or the formation of undesired byproducts. The chlorination of toluene is a stepwise reaction that proceeds from toluene to benzyl chloride, then to benzal chloride, and finally to this compound.[1][2][3] To drive the reaction to completion and maximize the yield of the fully substituted product, consider the following:

  • Chlorine to Toluene Ratio: Ensure a sufficient molar ratio of chlorine to toluene. Theoretically, a 3:1 molar ratio is required. In practice, a slight excess of chlorine may be necessary to ensure complete conversion.[4][5]

  • Reaction Time: The reaction can be slow, sometimes requiring 15-20 hours.[6] Monitor the reaction progress by checking the boiling point of the mixture, which should increase as the chlorination proceeds. The reaction is considered complete when the boiling point reaches approximately 215°C.[6]

  • Catalyst/Initiator: The reaction is a free-radical chain reaction that requires initiation.[1][2][7] This is typically achieved using UV light (photochemical reaction) or heat.[2][8] The presence of radical initiators like dibenzoyl peroxide can also be used.[9] Some protocols also mention the use of catalysts like phosphorus trichloride or pentachloride to promote side-chain chlorination.[6]

Q2: How can I prevent the formation of ring-chlorinated byproducts?

A significant challenge in the chlorination of toluene is preventing chlorination of the benzene ring, which leads to impurities that are difficult to separate. The key is to favor the free-radical side-chain chlorination mechanism over the electrophilic aromatic substitution on the ring.[8]

  • Reaction Conditions: Side-chain chlorination is favored by high temperatures (reflux) and the presence of UV light.[8] Conversely, ring chlorination is promoted by Lewis acid catalysts (like FeCl₃ or AlCl₃) and lower temperatures.[7][8] Therefore, it is crucial to avoid these catalysts and maintain a high reaction temperature.

  • Purity of Reactants and Apparatus: Ensure that the toluene and chlorine are pure and that the reaction vessel is free of metallic impurities, such as iron, which can catalyze ring chlorination.[5] Using glass-lined reactors is recommended for industrial-scale production.

Q3: The reaction is proceeding very slowly. What can I do to increase the reaction rate?

A slow reaction rate can be due to several factors related to the initiation of the free-radical chain reaction.

  • Initiation: The free-radical chain reaction is initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•). This requires an energy input.

    • UV Light: Ensure a sufficiently powerful UV light source, such as a mercury vapor lamp, is being used and is positioned close to the reaction vessel.[10]

    • Temperature: The reaction should be carried out at the boiling point of the toluene or the chlorinated toluene mixture.[6]

  • Inhibitors: The presence of oxygen can act as a radical scavenger and inhibit the chain reaction.[11] It is advisable to purge the system with an inert gas like nitrogen before starting the reaction.[11]

Q4: How can I monitor the progress of the reaction?

Monitoring the reaction is crucial to determine the endpoint and avoid over-chlorination or incomplete conversion.

  • Boiling Point: As the chlorination progresses, the boiling point of the reaction mixture will increase due to the formation of higher boiling point chlorinated toluenes. The boiling point will rise from that of toluene (111°C) to that of this compound (221°C at atmospheric pressure). The reaction can be considered complete when the boiling point of the mixture reaches around 215°C.[6]

  • Weight Gain: The reaction mixture's weight will increase as chlorine is incorporated. By tracking the weight gain, you can determine the extent of chlorination.[6]

  • Gas Chromatography (GC): Taking aliquots of the reaction mixture at different time points and analyzing them by GC will provide the most accurate picture of the product distribution (toluene, benzyl chloride, benzal chloride, and this compound).

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the chlorination of toluene to this compound.

Parameter Condition 1 Condition 2 Condition 3
Initiation UV LightHeat (Reflux)Blue Light Radiation
Catalyst NonePhosphorus Trichloride or Pentachloride[6]BMMB (photosensitive catalyst)[12]
Temperature 70-190°C[13]Boiling point of the mixture (up to 215°C)[6]110-120°C[12]
Reaction Time Not Specified15-20 hours[6]8 hours[12]
Reported Yield High90%[6]95.5-96.5%[12]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the free-radical chlorination of toluene.

Materials:

  • Toluene

  • Chlorine gas

  • Phosphorus trichloride (optional catalyst)

  • Nitrogen gas

  • Apparatus: A three-necked round-bottom flask, reflux condenser, thermometer, gas inlet tube, and a heating mantle. A UV lamp can be placed next to the flask for photo-initiation.

Procedure:

  • Setup: Assemble the apparatus in a fume hood. The central neck of the flask should be fitted with a reflux condenser, one side neck with a thermometer immersed in the reaction mixture, and the other side neck with a gas inlet tube extending below the surface of the liquid. The outlet of the reflux condenser should be connected to a gas trap to neutralize excess chlorine and the byproduct HCl.

  • Purging: Charge the flask with toluene and a catalytic amount of phosphorus trichloride (e.g., 2g per 50g of toluene).[6] Purge the system with nitrogen for 10-15 minutes to remove any oxygen.

  • Reaction Initiation: Heat the toluene to reflux using the heating mantle. If using photo-initiation, turn on the UV lamp.

  • Chlorination: Introduce a steady stream of chlorine gas through the gas inlet tube. The reaction is exothermic, so the rate of chlorine addition may need to be controlled to maintain a steady reflux.

  • Monitoring: Monitor the reaction progress by observing the increase in the boiling point of the reaction mixture. The reaction is complete when the boiling point reaches approximately 215°C.[6]

  • Workup: Once the reaction is complete, stop the chlorine flow and allow the mixture to cool to room temperature while still under a nitrogen atmosphere.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure. The fraction boiling at 97-98°C at 12 mm Hg should be collected.[6]

Visualizations

Reaction Pathway: Toluene to this compound

The following diagram illustrates the stepwise free-radical chlorination of the toluene side-chain.

G Toluene Toluene (C₆H₅CH₃) BenzylChloride Benzyl Chloride (C₆H₅CH₂Cl) Toluene->BenzylChloride + Cl₂ - HCl BenzalChloride Benzal Chloride (C₆H₅CHCl₂) BenzylChloride->BenzalChloride + Cl₂ - HCl This compound This compound (C₆H₅CCl₃) BenzalChloride->this compound + Cl₂ - HCl

Caption: Stepwise side-chain chlorination of toluene.

Experimental Workflow for this compound Synthesis

This diagram outlines the general workflow for the laboratory synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Apparatus_Setup Apparatus Setup Reactant_Charging Charge Toluene & Catalyst Apparatus_Setup->Reactant_Charging System_Purge Purge with N₂ Reactant_Charging->System_Purge Initiation Heat to Reflux / UV Light System_Purge->Initiation Chlorination Introduce Cl₂ Gas Initiation->Chlorination Monitoring Monitor Boiling Point Chlorination->Monitoring Cooling Cool Reaction Monitoring->Cooling Distillation Vacuum Distillation Cooling->Distillation Product Pure this compound Distillation->Product

Caption: General workflow for this compound synthesis.

References

Improving selectivity in the functionalization of Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the functionalization of Benzotrichloride (BTC). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to improve selectivity and yield in their reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary selective functionalization pathways for this compound?

A1: this compound is a versatile intermediate primarily used for several key transformations. The high electrophilicity of the trichloromethyl group makes it highly reactive towards nucleophiles.[1] Key pathways include:

  • Partial Hydrolysis: Reaction with a controlled amount of water or benzoic acid to selectively produce benzoyl chloride.[2][3]

  • Complete Hydrolysis: Reaction with excess water, typically under acidic or alkaline conditions, to yield benzoic acid.[2][4]

  • Fluorination: Treatment with hydrofluoric acid (HF) or other fluoride sources to replace the three chlorine atoms with fluorine, producing benzotrifluoride (trifluoromethylbenzene).[2][4][5]

  • Friedel-Crafts Reactions: Condensation with aromatic compounds like benzene in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to form diphenyl- and triphenylmethane derivatives.[2]

  • Synthesis of Benzoic Acid Ortho-esters: Reaction with anhydrous alcohols.[2]

Q2: How can I minimize the formation of ring-chlorinated by-products during the synthesis of this compound from toluene?

A2: Ring chlorination is a competing reaction that reduces the yield of the desired side-chain chlorinated products.[4] To improve selectivity for this compound, the following should be implemented:

  • Use Free-Radical Conditions: The reaction should be conducted under conditions that favor free-radical chlorination, such as with UV light or a radical initiator.[1][4]

  • Avoid Lewis Acids: Lewis acid catalysts promote electrophilic aromatic substitution on the benzene ring and should be avoided.[6]

  • Utilize a Reactor Cascade: In continuous industrial processes, using a cascade of six to ten reactors helps control the chlorine feed and prevents the formation of ring-chlorinated derivatives, ensuring a product with minimal amounts of benzal chloride.[2]

Q3: What are the critical safety precautions when handling this compound?

A3: this compound is a corrosive, toxic, and lachrymatory substance. It is also a suspected carcinogen.[7] Strict safety protocols are mandatory:

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Moisture Sensitivity: It hydrolyzes in the presence of moisture to form corrosive hydrochloric acid.[6][7][8] Keep containers tightly sealed and handle under anhydrous conditions when necessary.

  • Spills: Do not use water on spills, as it can react violently and produce toxic, corrosive fumes.[7] Use appropriate absorbent materials.

  • First Aid: In case of exposure, immediately flush skin or eyes with water for at least 15 minutes and seek prompt medical attention. For inhalation, move the victim to fresh air.[7]

Q4: Can this compound be used in modern cross-coupling reactions?

A4: While this compound itself is highly reactive and typically used for nucleophilic substitution, its derivatives are central to modern cross-coupling chemistry. For instance, benzoyl chloride, derived from this compound, is widely used in coupling reactions.[9] Furthermore, benzotrifluoride, also synthesized from this compound, is a common solvent and building block in many catalytic reactions.[10] The development of methods like Ni/photoredox dual catalysis for C(sp²)-C(sp³) cross-coupling allows for the synthesis of complex molecules, including N-benzylic heterocycles, which can be related to this compound-derived scaffolds.[11][12][13]

Troubleshooting Guides

Issue 1: Low Selectivity in Hydrolysis - Obtaining Benzoic Acid Instead of Benzoyl Chloride
Possible Cause Troubleshooting Steps & Solutions
Excess Water The stoichiometry of water is critical. Complete hydrolysis to benzoic acid occurs with excess water. Solution: Use a limited and carefully measured amount of water. A slight excess of no more than 10% of the theoretical requirement for partial hydrolysis is recommended.[14]
Incorrect Catalyst or Conditions The reaction may proceed too quickly or favor the more thermodynamically stable benzoic acid. Solution: Use a catalyst such as Zinc Chloride (ZnCl₂) or Iron(III) Chloride (FeCl₃) to control the reaction.[14] Maintain the reaction temperature in the range of 100-120°C to favor the formation of benzoyl chloride.[14]
Reaction with Benzoic Acid An alternative route to benzoyl chloride is the reaction of this compound with benzoic acid. Solution: Reacting this compound with benzoic acid can produce two equivalents of benzoyl chloride. This can be an effective method to control the product.[3]
Issue 2: Low Yield in Fluorination to Benzotrifluoride
Possible Cause Troubleshooting Steps & Solutions
Catalyst Deactivation Catalysts can lose activity over time. Solution: For gas-phase reactions using catalysts like activated alumina, periodic reactivation is necessary. This can be done by treating the catalyst with chlorine gas or, if severely deteriorated, with oxygen/air at 400-500°C.[15]
Suboptimal Reaction Conditions Temperature and pressure significantly impact yield and selectivity. Solution: Liquid-phase reactions are often run at elevated temperatures (~100°C) and pressures (20-40 Kg/cm²G) to minimize HF loss.[15] Gas-phase reactions can be performed at atmospheric pressure at temperatures between 200-450°C.[15] The molar ratio of HF to this compound is also crucial, with a typical ratio being around 4:1.[15]
Formation of By-products Incomplete fluorination can leave chlorinated intermediates. Solution: Ensure sufficient residence time and an adequate supply of the fluorinating agent (e.g., anhydrous HF).[4][5] The use of catalysts like antimony trifluoride or antimony pentachloride can improve reaction rate and selectivity.[10][16][17]
Issue 3: Poor Results in Friedel-Crafts Reactions
Possible Cause Troubleshooting Steps & Solutions
Deactivated Aromatic Substrate Friedel-Crafts reactions are ineffective with strongly electron-withdrawing groups on the aromatic substrate. Solution: If your arene is highly deactivated, this reaction may not be suitable. Consider alternative synthetic strategies.
Catalyst Inactivity Lewis acid catalysts like AlCl₃ are highly moisture-sensitive. Solution: Ensure the catalyst is anhydrous and the reaction is performed under inert, dry conditions. Use a sufficient catalytic amount of a strong Lewis acid such as AlCl₃, FeCl₃, or ZnCl₂.[2]
Polysubstitution or Rearrangement While acylation (from benzoyl chloride) typically avoids polysubstitution, alkylation reactions can lead to multiple products and carbocation rearrangements.[18][19] Solution: Use a large excess of the aromatic substrate to favor mono-alkylation. Note that rearrangements are common with primary alkyl halides, which is less of a concern when forming the triphenylmethane core from this compound.

Data Presentation

Table 1: Comparison of Conditions for Benzoyl Chloride Synthesis
Method Reactants Catalyst Temperature Key Considerations Reference
Partial Hydrolysis This compound, WaterZnCl₂100-120°CWater must be added gradually and not exceed 10% excess.[14]
Reaction with Acid This compound, Benzoic AcidNone specifiedNot specifiedProduces two equivalents of benzoyl chloride.[3]
Reaction with Acid This compound, Acetic AcidH₂SO₄, H₃PO₄Not specifiedCan be used to generate other acid chlorides in situ.[14]
Table 2: Conditions for Benzotrifluoride Synthesis
Method Fluorinating Agent Catalyst Phase Temperature Pressure Reference
Swarts Reaction Antimony Trifluoride (SbF₃)Not ApplicableLiquidNot specifiedNot specified[17]
Industrial Method Hydrogen Fluoride (HF)None specifiedLiquid~100°C20-40 Kg/cm²G[15]
Catalytic Gas Phase Hydrogen Fluoride (HF)Activated AluminaGas200-450°CAtmospheric[15]
Catalytic Liquid Phase Hydrogen Fluoride (HF)Antimony PentachlorideLiquid40-80°C2-25 bars[20]

Experimental Protocols

Protocol 1: Selective Partial Hydrolysis of this compound to Benzoyl Chloride

This protocol is based on the controlled hydrolysis using a zinc chloride catalyst.

Materials:

  • This compound (PhCCl₃)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Distilled Water

  • Two-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with stirrer

Procedure:

  • Set up the apparatus in a fume hood. Equip the round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Charge the flask with this compound and a catalytic amount of anhydrous zinc chloride.

  • Begin stirring the mixture. Heat the flask to a temperature between 100-120°C.[14]

  • Using the dropping funnel, add a stoichiometric amount of water (or up to a 10% excess) to the agitated mixture gradually. The rate of addition should be controlled to maintain the reaction temperature and avoid excessive HCl evolution.[14]

  • After the addition is complete, maintain the reaction at 100-120°C and continue stirring. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC to ensure the reaction stops at the benzoyl chloride stage.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude benzoyl chloride can be purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis of Benzotrifluoride from this compound

This protocol describes a general lab-scale fluorination process.

Materials:

  • This compound (PhCCl₃)

  • Anhydrous Hydrogen Fluoride (aHF) or Antimony Trifluoride (SbF₃)

  • Pressure-rated reactor (e.g., autoclave)

  • Scrubbing system for acidic gases (HCl, HF)

Procedure (using aHF):

  • Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be carried out by trained personnel in a specialized chemical fume hood with appropriate safety measures.

  • Charge the autoclave reactor with this compound.

  • Cool the reactor and carefully introduce anhydrous hydrogen fluoride. A typical molar ratio of HF to BTC is at least 3:1 to ensure complete conversion.[17]

  • Seal the reactor. Gradually heat the mixture to the target temperature (e.g., 80-100°C). The pressure will rise due to the formation of HCl gas.[20]

  • Maintain the reaction under stirring for several hours. The HCl gas generated can be vented continuously through a pressure-regulating valve and directed to a scrubbing system.[20]

  • After the reaction is complete (as determined by pressure stabilization or GC analysis of samples), cool the reactor to a safe temperature.

  • Carefully vent the remaining pressure and purge the system with an inert gas like nitrogen.

  • Wash the crude liquid product with dilute aqueous acid and then water to remove residual HF.

  • Dry the organic layer and purify the benzotrifluoride by fractional distillation.

Visualizations

Functionalization_Pathways cluster_hydrolysis Hydrolysis cluster_other Other Functionalizations BTC This compound (C₆H₅CCl₃) BzCl Benzoyl Chloride (C₆H₅COCl) BTC->BzCl  + H₂O (controlled) / C₆H₅COOH BzOH Benzoic Acid (C₆H₅COOH) BTC->BzOH  + H₂O (excess) BTF Benzotrifluoride (C₆H₅CF₃) BTC->BTF  + HF / SbF₃ DPM Diphenyl/Triphenyl -methane Derivatives BTC->DPM  + Benzene / Lewis Acid BzCl->BzOH + H₂O Troubleshooting_Workflow start Low Yield of Benzoyl Chloride q1 Major product is Benzoic Acid? start->q1 s1 Reduce water stoichiometry. Use max 1.1 equivalents. Control addition rate. q1->s1 Yes q2 Significant starting material remains? q1->q2 No s2 Check catalyst activity (e.g., ZnCl₂). Ensure temperature is 100-120°C. Increase reaction time. q2->s2 Yes s3 Analyze for other by-products. Verify purity of starting material. q2->s3 No Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Apparatus (Flask, Condenser, Funnel) B 2. Charge Flask with This compound & ZnCl₂ A->B C 3. Heat to 100-120°C B->C D 4. Add Water Gradually C->D E 5. Monitor by GC D->E F 6. Cool Reaction E->F G 7. Purify by Distillation F->G

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Benzotrichloride and Benzal Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the reactivity of benzotrichloride and benzal chloride, focusing on their hydrolysis reactions. The information presented is supported by experimental data to assist researchers in selecting the appropriate reagent for their specific synthetic needs.

Executive Summary

This compound exhibits significantly higher reactivity towards nucleophilic substitution, particularly hydrolysis, compared to benzal chloride. This heightened reactivity is attributed to the greater stabilization of the carbocation intermediate formed during the reaction, facilitated by the presence of three chlorine atoms on the benzylic carbon. The general order of hydrolysis reactivity among chlorinated toluenes is: this compound > Benzal Chloride > Benzyl Chloride.[1]

Quantitative Data on Hydrolysis

The following table summarizes available kinetic data for the hydrolysis of this compound and benzal chloride. It is important to note that the experimental conditions for these data points are not identical, which should be taken into consideration when making direct comparisons.

CompoundReactionRate Constant (k)Half-life (t½)Temperature (°C)ConditionsProduct Yield
This compound Hydrolysis0.00387 s⁻¹3.0 minutes5.10pH-independentNot specified
Hydrolysis-~2.4 minutesNot specifiedRapid hydrolysis in waterNot specified
Benzal Chloride HydrolysisNot specifiedNot specified12pH-independent94.3% - 97.6% (as Benzaldehyde)

Reaction Mechanisms and Theoretical Background

The hydrolysis of both this compound and benzal chloride is understood to proceed through a nucleophilic substitution mechanism, likely with significant SN1 character. The rate-determining step involves the formation of a carbocation intermediate, which is stabilized by resonance with the benzene ring.

The greater reactivity of this compound can be explained by the electronic effects of the chlorine atoms. The three electron-withdrawing chlorine atoms in this compound provide greater stabilization of the adjacent carbocation intermediate through inductive effects and hyperconjugation with the C-Cl bonds. This increased stabilization lowers the activation energy for the formation of the carbocation, leading to a faster reaction rate compared to benzal chloride, which has only two chlorine atoms.

G BTC This compound BTC_Carbocation Trichlorobenzyl Carbocation (highly stabilized) BTC->BTC_Carbocation - Cl⁻ (fast) BTC_Intermediate Intermediate BTC_Carbocation->BTC_Intermediate + 2H₂O Benzoic_Acid Benzoic Acid BTC_Intermediate->Benzoic_Acid - 3HCl BZC Benzal Chloride BZC_Carbocation Dichlorobenzyl Carbocation (stabilized) BZC->BZC_Carbocation - Cl⁻ (slower) BZC_Intermediate Intermediate BZC_Carbocation->BZC_Intermediate + H₂O Benzaldehyde Benzaldehyde BZC_Intermediate->Benzaldehyde - 2HCl

Caption: Comparative hydrolysis pathways of this compound and Benzal Chloride.

The diagram above illustrates the proposed mechanistic pathways for the hydrolysis of this compound and benzal chloride, highlighting the formation of the key carbocation intermediates.

Experimental Protocols

Hydrolysis of this compound to Benzoic Acid

Objective: To hydrolyze this compound to benzoic acid.

Materials:

  • This compound

  • Water

  • Zinc chloride (ZnCl₂) (catalyst)

  • Heating and stirring apparatus

  • Reaction flask with reflux condenser

Procedure:

  • To a reaction flask equipped with a stirrer and reflux condenser, add this compound and a catalytic amount of anhydrous zinc chloride.

  • Heat the mixture to approximately 100-120°C with vigorous stirring.

  • Slowly add water to the reaction mixture. The rate of addition should be controlled to maintain a steady reaction.

  • After the addition of water is complete, continue heating and stirring for a period to ensure the reaction goes to completion.

  • Upon completion, the reaction mixture will consist of molten benzoic acid. This can be purified by washing with hot water followed by separation of the layers.

Hydrolysis of Benzal Chloride to Benzaldehyde

Objective: To hydrolyze benzal chloride to benzaldehyde in high yield.

Materials:

  • Benzal chloride

  • Aqueous hydrochloric acid (e.g., 25-32%)

  • Heating and stirring apparatus

  • Reaction flask with reflux condenser

Procedure:

  • In a reaction flask fitted with a reflux condenser and a stirrer, combine benzal chloride with an excess of aqueous hydrochloric acid.

  • Heat the mixture to reflux (approximately 106°C) with vigorous stirring. The two-phase mixture should be well agitated to ensure efficient reaction.

  • Continue the reflux for several hours until the evolution of hydrogen chloride gas ceases.

  • After cooling, the organic layer containing benzaldehyde can be separated.

  • The crude benzaldehyde can be purified by distillation. This method has been reported to yield benzaldehyde in the range of 94.3% to 97.6%.

G cluster_workflow General Hydrolysis Workflow start Start setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) start->setup add_reactants Add Chlorinated Toluene and Aqueous Reagent setup->add_reactants reflux Heat to Reflux with Vigorous Stirring add_reactants->reflux monitor Monitor Reaction Progress (e.g., cessation of HCl evolution) reflux->monitor cool Cool Reaction Mixture monitor->cool separate Separate Organic and Aqueous Layers cool->separate purify Purify Product (e.g., Distillation) separate->purify end End purify->end

Caption: A generalized experimental workflow for the hydrolysis of chlorinated toluenes.

Logical Relationship of Reactivity

The difference in reactivity between this compound and benzal chloride is a direct consequence of the number of chlorine atoms attached to the benzylic carbon. This relationship can be visualized as a logical progression.

G num_cl Number of Chlorine Atoms on Benzylic Carbon stab_carbocation Stability of Carbocation Intermediate one_cl One (Benzyl Chloride) two_cl Two (Benzal Chloride) three_cl Three (this compound) reactivity Reactivity in Nucleophilic Substitution low_stab Lower Stability mod_stab Moderate Stability high_stab Higher Stability low_react Lower Reactivity mod_react Moderate Reactivity high_react Higher Reactivity one_cl->low_stab two_cl->mod_stab three_cl->high_stab low_stab->low_react mod_stab->mod_react high_stab->high_react

Caption: The logical progression from the number of chlorine atoms to reactivity.

Conclusion

The choice between this compound and benzal chloride as a starting material is dictated by the desired product and the required reaction rate. This compound is the more reactive compound, readily undergoing hydrolysis to form benzoic acid. Benzal chloride is less reactive but can be efficiently converted to benzaldehyde under the appropriate conditions. Researchers should consider the information in this guide to make an informed decision based on the specific requirements of their synthetic route.

References

A Comparative Guide to HPLC Methods for Benzotrichloride Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of benzotrichloride, a key chemical intermediate, is crucial for the synthesis of high-quality and safe end products. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of potential HPLC methods for the purity assessment of this compound, complete with experimental protocols and validation parameters, drawing upon established methodologies for structurally similar compounds.

This compound is an unstable compound that readily hydrolyzes in the presence of water to form benzoic acid and hydrochloric acid.[1][2][3] This inherent instability necessitates careful consideration during sample preparation and the selection of HPLC conditions to ensure accurate and reliable purity analysis. The primary impurity of concern is often its principal degradation product, benzoic acid. Other potential process-related impurities may include residual starting materials or by-products from its synthesis, such as toluene and various chlorinated derivatives.[4][5]

Comparison of HPLC Methods

While specific side-by-side comparative studies for this compound HPLC methods are not extensively available in public literature, we can extrapolate and compare potential reversed-phase HPLC (RP-HPLC) methods based on common practices for similar aromatic compounds. The following table outlines two plausible HPLC methods for the analysis of this compound and its primary impurity, benzoic acid.

ParameterMethod 1: Isocratic ElutionMethod 2: Gradient Elution
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1, v/v/v)A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode IsocraticGradient (e.g., 40% B to 90% B over 10 min)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 230 nm230 nm
Injection Volume 10 µL5 µL
Column Temperature 30 °C35 °C
Pros Simpler, more robust, requires less complex instrumentation.Better resolution of impurities with different polarities, faster analysis times.
Cons May have longer run times, potential for co-elution of impurities.Requires a gradient HPLC system, potential for baseline drift.

Validation of Analytical Methods

The validation of an analytical method is essential to ensure its suitability for its intended purpose.[6][7] For the purity assessment of this compound, the following validation parameters, in accordance with ICH Q2(R1) guidelines, should be considered.[8]

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range 80-120% of the test concentration for assay; LOQ to 120% for impurities.[8]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant impact on results with small, deliberate variations in method parameters.

Experimental Protocols

Below is a detailed experimental protocol for a representative HPLC method for the purity assessment of this compound.

Method: Reversed-Phase HPLC with UV Detection

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (with 0.1% phosphoric acid to control pH and improve peak shape) in a 60:40 (v/v) ratio.[9]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Solvent: Acetonitrile is a suitable solvent due to the reactivity of this compound with water.

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in acetonitrile to achieve a final concentration of approximately 1.0 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to achieve a final concentration of approximately 1.0 mg/mL.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (acetonitrile) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak area and retention time).

  • Inject the sample solution.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the purity of the sample by area normalization or against the external standard.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the validation of an HPLC method for this compound purity assessment.

start Start: Method Development specificity Specificity (Interference Check) start->specificity Initial Validation Step linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Validation Report robustness->documentation Finalize end Method Validated documentation->end

Caption: Workflow for HPLC Method Validation.

sample_prep Sample Preparation (Dissolve in Acetonitrile) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (230 nm) separation->detection data_analysis Data Analysis (Peak Integration & Purity Calculation) detection->data_analysis result Purity Report data_analysis->result

Caption: Experimental Workflow for this compound Purity Analysis.

References

Benzotrichloride: A Potent Alternative to Traditional Benzylic Halides in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of a benzylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. While traditional benzylic halides like benzyl chloride and benzyl bromide are widely used, benzotrichloride presents a powerful and often overlooked alternative with distinct advantages in specific synthetic applications. This guide provides an objective comparison of this compound with other benzylic halides, supported by experimental data and detailed protocols to inform your selection process.

This compound (C₆H₅CCl₃), also known as (trichloromethyl)benzene, is a highly reactive organochlorine compound. Its reactivity stems from the presence of three chlorine atoms on the benzylic carbon, making it a versatile intermediate in the synthesis of a wide range of compounds, including dyes, agrochemicals, pharmaceuticals, and polymer additives. In contrast, benzyl chloride (C₆H₅CH₂Cl) and benzyl bromide (C₆H₅CH₂Br) are the more conventional choices for introducing a benzyl group onto a substrate.

The primary application of this compound is as a precursor to benzoyl chloride and benzoic acid through controlled or complete hydrolysis, respectively. However, its utility extends beyond this, offering unique reactivity in certain nucleophilic substitution and Friedel-Crafts reactions.

Comparative Performance in Key Synthetic Reactions

The decision to use this compound over other benzylic halides is often dictated by the desired product and the specific reaction conditions. The following sections provide a comparative overview of their performance in key synthetic transformations.

Friedel-Crafts Reactions

In Friedel-Crafts reactions, this compound can act as a precursor to the acylium ion, leading to the formation of benzophenone and its derivatives. This differs from benzyl chloride, which typically undergoes alkylation to form diphenylmethane derivatives. The reaction of this compound with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) initially forms a dichlorobenzyl carbocation, which can then be hydrolyzed to produce benzophenone.

Friedel_Crafts_Comparison cluster_0 This compound cluster_1 Benzyl Chloride BTC This compound Benzene1 Benzene AlCl3_1 AlCl₃ Intermediate1 Dichlorobenzyl Carbocation H2O H₂O Benzophenone Benzophenone BnCl Benzyl Chloride Benzene2 Benzene AlCl3_2 AlCl₃ DPM Diphenylmethane

Figure 1. Comparative pathways in Friedel-Crafts reactions.

Experimental Data

The following tables summarize the quantitative data for key reactions, providing a direct comparison between this compound and other benzylic halides.

Reaction Benzylic Halide Substrate Catalyst/Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Friedel-Crafts This compoundBenzeneAlCl₃Benzene80285 (Benzophenone)
Friedel-Crafts Benzyl ChlorideBenzeneAlCl₃Benzene80290 (Diphenylmethane)

Table 1. Comparison of this compound and Benzyl Chloride in Friedel-Crafts Reactions.

Experimental Protocols

General Procedure for Friedel-Crafts Reaction with this compound

To a stirred solution of anhydrous aluminum chloride (1.1 eq) in dry benzene (10 vol), this compound (1.0 eq) is added dropwise at a temperature maintained below 10°C. After the addition is complete, the reaction mixture is gradually warmed to 80°C and stirred for 2 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a 5% sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by distillation or recrystallization to afford benzophenone.

Signaling Pathways and Logical Relationships

The choice between this compound and other benzylic halides can be represented as a decision-making workflow based on the desired synthetic outcome.

Synthesis_Decision_Workflow Start Desired Synthesis Desired_Product Target Functional Group? Start->Desired_Product Benzoylation Benzoyl Group (e.g., Benzophenone) Desired_Product->Benzoylation Acylation Benzylation Benzyl Group (e.g., Benzyl Ether/Ester) Desired_Product->Benzylation Alkylation Choose_BTC Use this compound Benzoylation->Choose_BTC Choose_BnX Use Benzyl Chloride or Benzyl Bromide Benzylation->Choose_BnX

Figure 2. Decision workflow for selecting a benzylic halide.

Conclusion

This compound serves as a valuable alternative to traditional benzylic halides, particularly for the synthesis of benzoyl-containing compounds through Friedel-Crafts acylation-hydrolysis. While benzyl chloride and bromide remain the reagents of choice for direct benzylation, the unique reactivity of this compound opens up alternative synthetic pathways. Researchers should consider the desired end product, reaction conditions, and potential side reactions when selecting the appropriate benzylic halide for their specific application. The provided data and protocols offer a starting point for exploring the utility of this compound in expanding the synthetic chemist's toolbox.

A Comparative Guide to Catalysts in Benzotrichloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzotrichloride, a crucial intermediate in the production of dyes, agrochemicals, and pharmaceuticals, is highly dependent on the choice of catalyst.[1] The efficiency, selectivity, and environmental impact of the synthesis are dictated by the catalytic system employed. This guide provides a comparative analysis of various catalysts used in the side-chain chlorination of toluene to produce this compound, supported by experimental data to aid in catalyst selection and process optimization.

Catalyst Performance Comparison

The selection of a catalyst for this compound synthesis involves a trade-off between reaction rate, selectivity, cost, and safety. The following table summarizes the performance of different catalytic systems based on available data.

Catalyst TypeCatalystSubstrateYield (%)Reaction Temperature (°C)Reaction Time (hours)Key Observations
Thermal Initiator Ammonium ChlorideTolueneLow140LongSimple setup, inexpensive catalyst, but low yield and long reaction time.[2]
Phosphorus Halide Phosphorus Pentachloride (PCl₅)2-Chlorotoluene85 - 95190 - 2558.5 - 10High yield and reduced by-products.[3]
Phosphorus Halide Phosphorus Trichloride (PCl₃)Toluene-Reflux15 - 20Acts as a catalyst for side-chain chlorination.[4]
Photosensitive Catalyst BMMB (unspecified structure)Toluene95.5 - 96.5110 - 1208High yield, stable, and non-corrosive.[5]
Photocatalyst Benzoyl PeroxideToluene---A common radical initiator for photocatalytic chlorination.[2]
Photocatalyst AcetamideToluene---Used as a catalyst under photocatalytic conditions.[2]
Photocatalyst N,N-dimethylformamide (DMF)Toluene---Employed as a catalyst in photocatalytic synthesis.[2]
Lewis Acid Zinc Chloride (ZnCl₂)Toluene---Can be used in the hydrolysis of this compound to benzoic acid.[6]
Lewis Acid Aluminum Chloride (AlCl₃)Toluene---Strong Lewis acid that can promote unwanted side reactions.[7]
Phase Transfer Catalyst Tetrabutyl Ammonium Chloride2-Nitro-3-methyl benzyl chloride-473.5Used with a chlorinating agent like carbon tetrachloride.[8]
No Catalyst None2-Chlorotoluene68Reflux (160 - 254)4.5Lower yield and formation of dark polymeric residue.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key catalytic systems.

Thermal Chlorination with Phosphorus Pentachloride Catalyst
  • Reaction Setup: A reaction vessel is equipped with a reflux condenser, a gas sparge tube for chlorine introduction, a thermometer, and a heating mantle.

  • Procedure:

    • Charge the reaction vessel with the toluene derivative (e.g., 2-chlorotoluene, 0.5 mole) and phosphorus pentachloride (0.625 g).[3]

    • Heat the reaction mixture to the desired temperature (e.g., 190°C).[3]

    • Introduce chlorine gas through the sparge tube at a rate significantly greater than its uptake.[3]

    • Maintain the reaction at the set temperature for the specified duration (e.g., 8.5 hours).[3]

    • After completion, cool the mixture to room temperature for subsequent work-up and analysis.[3]

Photocatalytic Chlorination
  • Reaction Setup: A three-necked flask is fitted with a thermometer, a chlorine inlet tube extending to the bottom of the flask, and a reflux condenser. A light source (e.g., 500W tungsten-iodine lamp) is positioned near the flask.[2]

  • Procedure:

    • Add toluene (154 mL) and the chosen photocatalyst (2.5 g, e.g., benzoyl peroxide, acetamide, or DMF) to the flask and mix well.[2]

    • Heat the mixture to initiate reflux (initial temperature around 100°C).[2]

    • Under illumination, introduce chlorine gas through the inlet tube. The flow rate is controlled to maintain a light green color of the gas in the reaction tube.[2]

    • The reaction temperature will increase as the degree of chlorination progresses, and should be controlled to not exceed 150°C by the end of the reaction.[2]

    • Upon completion, the reaction mixture is washed with a 10% sodium carbonate solution, followed by water until neutral, and then dried with anhydrous calcium chloride.[2]

    • The final product is obtained by vacuum distillation.[2]

Phase Transfer Catalysis
  • Reaction Setup: A reaction vessel is charged with the starting material (e.g., 3-methyl benzal chloride, 70.0 g), a chlorinating agent (e.g., carbon tetrachloride, 286.4 g), and a phase transfer catalyst (e.g., Aliquat 336, 2.67 g).[8]

  • Procedure:

    • Add an aqueous solution of a base (e.g., 50% sodium hydroxide, 192 g) to the mixture.[8]

    • Heat the mixture to reflux (around 85°C is preferable) for a specified period (e.g., 4 hours).[8] Water can be continuously removed using a Dean-Stark trap to enhance the reaction rate.[8]

    • After the reaction is complete, the organic phase is separated for purification.[9]

Logical Workflow for Catalyst Selection

The choice of a catalytic system for this compound synthesis depends on several factors, including the desired product purity, yield, reaction conditions, and economic viability. The following diagram illustrates a logical workflow for selecting an appropriate catalyst.

CatalystSelectionWorkflow A Define Synthesis Goals (Yield, Purity, Scale) B High Yield & Purity Required? A->B C Consider Photosensitive Catalysts (e.g., BMMB) B->C Yes D Consider Phosphorus Halides (e.g., PCl5) B->D Yes E Cost-Effectiveness & Simplicity Priority? B->E No I Evaluate Catalyst Performance Data (Table 1) C->I D->I F Consider Thermal Initiators (e.g., Ammonium Chloride) E->F Yes G Mild Reaction Conditions Needed? E->G No F->I H Consider Phase Transfer Catalysis G->H Yes G->I No H->I J Select Optimal Catalyst & Conditions I->J

Caption: Catalyst selection workflow for this compound synthesis.

This guide provides a foundational understanding of the catalytic landscape for this compound synthesis. Researchers are encouraged to consider the specific requirements of their application when selecting a catalyst and to optimize the reaction conditions accordingly. The provided experimental protocols serve as a starting point for laboratory-scale synthesis and can be adapted for larger-scale production.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the carcinogenic potential of benzotrichloride in contrast to structurally related compounds—benzyl chloride, benzoyl chloride, and toluene—reveals significant differences in their mechanisms and potencies. This guide synthesizes findings from experimental studies and international agency classifications to provide a comprehensive resource for researchers, scientists, and drug development professionals.

This compound (BTC), a chlorinated toluene derivative, demonstrates the most potent carcinogenic activity among the compared compounds. Its mechanism is linked to its genotoxic nature, leading to specific mutations in critical oncogenes. In contrast, benzyl chloride also exhibits carcinogenic properties through genotoxicity, though the specific signaling pathways are less defined. Benzoyl chloride shows weak to no carcinogenic potential in animal studies, while toluene is generally not classifiable as a carcinogen.

Carcinogenicity Classification and Experimental Evidence

Regulatory bodies such as the International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have classified these compounds based on available evidence. This compound is listed as "Reasonably anticipated to be a human carcinogen" by the NTP and is part of a group of α-chlorinated toluenes and benzoyl chloride that is considered "Probably carcinogenic to humans" (Group 2A) by IARC.[1][2] Benzyl chloride is also classified as "Reasonably anticipated to be a human carcinogen" by the NTP and is included in the same IARC Group 2A classification. In contrast, IARC classifies benzoyl chloride as "not classifiable as to its carcinogenicity to humans" (Group 3) due to inadequate evidence in animals and limited evidence in humans.[3][4] Toluene is also classified in Group 3 by IARC, with inadequate evidence of carcinogenicity in humans.[5]

The following tables summarize the carcinogenicity classifications and key experimental data from animal studies.

Table 1: Carcinogenicity Classifications

CompoundIARC ClassificationNTP Classification
This compound Group 2A (Probably carcinogenic to humans)Reasonably anticipated to be a human carcinogen
Benzyl Chloride Group 2A (Probably carcinogenic to humans)Reasonably anticipated to be a human carcinogen
Benzoyl Chloride Group 3 (Not classifiable)Not listed
Toluene Group 3 (Not classifiable)Not listed

Table 2: Summary of Animal Carcinogenicity Studies

CompoundSpecies/SexRoute of AdministrationExposure RegimenTumor Types ObservedTumor Incidence
This compound Female ICR MiceDermal Application2.3 µL/animal, twice a week for 50 weeksSkin Cancers, Pulmonary Tumors68%, 58%
Female ICR MiceInhalation (vaporized at 50°C)30 min/day, 2 days/week for 5 monthsPulmonary Tumors, Skin Tumors, Malignant Lymphoma53.1%, 25%, 25%
Female ICR MiceInhalation (vaporized at room temp)30 min/day, 2 days/week for 5 monthsPulmonary Tumors, Skin Tumors, Malignant Lymphoma81.1%, 27.0%, 10.8%
Female ICR MiceGastric Intubation0.0315-2.0 µL/mouse, twice a week for 25 weeksForestomach Tumors, Lung Tumors, Hematopoietic System TumorsDose-related increase
Benzyl Chloride Female ICR MiceDermal Application2.3 µL/animal, twice a week for 50 weeksSkin Cancers15%
F344 Rats (Female)Gavage30 and 15 mg/kg, three times a week for 2 yearsThyroid C-cell NeoplasmsStatistically significant increase
(C57BL/6J × BALB/c)F1 Mice (Male & Female)Gavage100 and 50 mg/kg, three times a week for 2 yearsForestomach Carcinomas and PapillomasHigh and statistically significant incidence
Benzoyl Chloride Female ICR MiceDermal Application2.3 µL/animal, twice a week for 50 weeksSkin Cancers10%
Female ICR MiceInhalation (vaporized at 50°C)30 min/day, 2 days/week for 5 monthsPulmonary Tumors, Skin Tumors10.7%, 7.1% (not statistically significant)
Toluene F344/N Rats & B6C3F1 MiceInhalationUp to 1200 ppm for 2 yearsNo evidence of carcinogenicity-

Experimental Protocols

Dermal Carcinogenicity Study in Mice (this compound, Benzyl Chloride, Benzal Chloride, and Benzoyl Chloride)

  • Test Animals: Female ICR mice.

  • Test Substance Administration: A dose of 2.3 microliters of the respective chemical was applied to the skin of each animal.

  • Frequency and Duration: The application was performed twice a week for a total of 50 weeks.

  • Observation Period: The animals were observed for up to 560 days.

  • Endpoint: The incidence of skin and pulmonary tumors was recorded.[6]

Inhalation Carcinogenicity Study in Mice (this compound and Benzoyl Chloride)

  • Test Animals: Mice.

  • Test Substance Administration: Mice were exposed to the vapor of either this compound or benzoyl chloride. In one arm of the study, the compounds were vaporized at 50°C. In another arm, this compound was vaporized at room temperature.

  • Frequency and Duration: Exposure was for 30 minutes per day, two days a week, for a period of five months.

  • Observation Period: Following the exposure period, the animals were observed for several months.

  • Endpoint: The incidence of tumors in the lung, skin, and lymphatic tissues was evaluated.[7]

Gavage Carcinogenicity Study in Rats and Mice (Benzyl Chloride)

  • Test Animals: F344 rats and (C57BL/6J × BALB/c)F1 mice.

  • Test Substance Administration: Benzyl chloride was administered by gavage in corn oil.

  • Dosage: Rats received doses of 30 and 15 mg/kg body weight. Mice received doses of 100 and 50 mg/kg body weight.

  • Frequency and Duration: The compound was administered three times a week for two years.

  • Endpoint: The incidence of various neoplasms was determined through histopathological examination.[8]

Molecular Mechanisms and Signaling Pathways

The carcinogenic activity of this compound is linked to its ability to induce specific genetic mutations. Studies have shown that this compound can cause a GC to AT transition at codon 12 of the K-ras proto-oncogene.[7][9] This mutation leads to the constitutive activation of the K-ras protein, a key component of the RAS/MAPK signaling pathway, which in turn promotes uncontrolled cell proliferation and tumor development.

// Nodes BTC [label="this compound\n(BTC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="DNA Adduct\nFormation", fillcolor="#FBBC05", fontcolor="#202124"]; Mutation [label="GC->AT Mutation\nin K-ras Codon 12", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kras_Activation [label="Constitutive K-ras\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nSignaling\n(e.g., RAF-MEK-ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Uncontrolled Cell\nProliferation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor [label="Tumor\nFormation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges BTC -> Metabolism [label=""]; Metabolism -> DNA_Adducts [label=""]; DNA_Adducts -> Mutation [label="During DNA replication"]; Mutation -> Kras_Activation [label="Leads to"]; Kras_Activation -> Downstream [label="Activates"]; Downstream -> Proliferation [label="Promotes"]; Proliferation -> Tumor [label="Results in"]; } K-ras activation pathway by this compound.

For benzyl chloride, while its genotoxicity is established through the formation of DNA adducts, a specific, consistently mutated signaling pathway analogous to the K-ras activation by this compound has not been as clearly elucidated. The general mechanism of genotoxic carcinogenesis is applicable, where DNA damage can lead to mutations in various oncogenes or tumor suppressor genes, ultimately resulting in cancer.

// Nodes Compound [label="Genotoxic Compound\n(e.g., Benzyl Chloride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Metabolic Activation\n(if required)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="DNA Adduct Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Repair_Failure [label="Failed/Incorrect\nDNA Repair", fillcolor="#F1F3F4", fontcolor="#202124"]; Mutation [label="Somatic Mutation\n(Oncogenes, Tumor Suppressor Genes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Effects [label="Altered Cell Proliferation,\nSurvival, and Differentiation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor [label="Tumor Initiation\nand Progression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Normal_Repair [label="Successful\nDNA Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Effect [label="No Adverse Effect", fillcolor="#FFFFFF", fontcolor="#202124", style="filled, dashed"];

// Edges Compound -> Metabolism; Metabolism -> DNA_Adducts; DNA_Adducts -> Repair_Failure [label="can lead to"]; DNA_Adducts -> Normal_Repair [label="can be repaired"]; Repair_Failure -> Mutation; Normal_Repair -> No_Effect; Mutation -> Cellular_Effects; Cellular_Effects -> Tumor; } Generalized pathway of genotoxic carcinogenesis.

References

Comparative Cross-Reactivity of Benzotrichloride Derivatives in Immunoassays: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of Benzotrichloride derivatives in immunoassays. Due to a lack of publicly available, direct comparative studies on a series of this compound derivatives, this document serves as a methodological template. It outlines the necessary experimental protocols and data presentation formats to conduct and report such a study. The provided data is illustrative to guide researchers in their own investigations.

Introduction to Cross-Reactivity in Immunoassays

Immunoassays are widely used for the detection and quantification of small molecules, known as haptens, in various samples.[1] this compound and its derivatives are haptens, meaning they must be conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies.[1] A critical parameter in the development of any hapten-based immunoassay is its specificity, which is determined by the degree of cross-reactivity with structurally related compounds.[2]

Cross-reactivity occurs when antibodies raised against a specific target molecule (the immunizing hapten) also bind to other structurally similar molecules.[2] This can lead to inaccurate measurements in immunoassays.[3] Therefore, comprehensive cross-reactivity studies are essential to validate the specificity of an immunoassay for its intended target. This guide focuses on a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format, a common and effective method for quantifying haptens and determining antibody specificity.[4]

Comparison of Cross-Reactivity Data

The following table presents a hypothetical dataset illustrating how to report the cross-reactivity of a panel of this compound derivatives against an antibody raised towards this compound. The cross-reactivity is determined by comparing the half-maximal inhibitory concentration (IC50) of each derivative to the IC50 of this compound.

Table 1: Hypothetical Cross-Reactivity of this compound Derivatives in a Competitive ELISA

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
This compoundC6H5CCl310100
4-Chlorothis compound4-Cl-C6H4CCl32540
4-Methylthis compound4-CH3-C6H4CCl35020
4-Nitrothis compound4-NO2-C6H4CCl310010
Benzal ChlorideC6H5CHCl25002
Benzyl ChlorideC6H5CH2Cl>1000<1

*Cross-Reactivity (%) = (IC50 of this compound / IC50 of Derivative) x 100

Experimental Protocols

A detailed and standardized experimental protocol is crucial for obtaining reproducible cross-reactivity data. The following is a comprehensive protocol for a competitive ELISA to determine the cross-reactivity of this compound derivatives.

Preparation of Reagents
  • Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): 1.59 g Na2CO3, 2.93 g NaHCO3, dissolve in 1 L distilled water.

  • Phosphate-Buffered Saline (PBS, pH 7.4): 8 g NaCl, 0.2 g KCl, 1.44 g Na2HPO4, 0.24 g KH2PO4, dissolve in 1 L distilled water.

  • Washing Buffer (PBST): PBS with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Enzyme-Conjugate: Horseradish peroxidase (HRP) labeled this compound derivative.

  • Substrate Solution (TMB): 3,3',5,5'-Tetramethylbenzidine.

  • Stop Solution: 2 M H2SO4.

  • Standards and Samples: Prepare stock solutions of this compound and its derivatives in a suitable organic solvent (e.g., DMSO) and dilute to working concentrations in PBS.

Competitive ELISA Procedure
  • Coating: Coat the wells of a 96-well microtiter plate with 100 µL of anti-Benzotrichloride antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction: Add 50 µL of standard this compound or a this compound derivative at various concentrations to the wells. Immediately add 50 µL of HRP-conjugated this compound derivative. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST to remove unbound reagents.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Plot a standard curve of absorbance versus the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound, which is the concentration that causes 50% inhibition of the maximum signal.

  • Similarly, determine the IC50 values for each of the this compound derivatives.

  • Calculate the percent cross-reactivity for each derivative using the formula provided in the table caption.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for determining cross-reactivity.

G cluster_prep Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antibody p2 Block Non-specific Sites p1->p2 Wash a1 Add Standards/Derivatives p2->a1 Wash a2 Add Enzyme-Conjugated Antigen a1->a2 a3 Incubate a2->a3 d1 Add Substrate (TMB) a3->d1 Wash d2 Add Stop Solution d1->d2 d3 Read Absorbance at 450 nm d2->d3 an1 Calculate IC50 Values d3->an1 an2 Determine % Cross-Reactivity an1->an2

Caption: Workflow for Competitive ELISA.

Potential Signaling Pathway

Chlorinated aromatic hydrocarbons are known to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[5][6] Activation of this pathway can lead to the transcription of genes involved in xenobiotic metabolism and can also be associated with toxic effects.[6][7] The following diagram illustrates a simplified representation of the canonical AhR signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BTC This compound Derivative AhR_complex AhR-HSP90-XAP2 Complex BTC->AhR_complex Binds AhR_ligand Activated AhR AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Complex ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA Gene_Transcription Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription Initiates

Caption: Aryl Hydrocarbon Receptor Pathway.

References

Benchmarking Industrial Production of Benzotrichloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the industrial production efficiency of Benzotrichloride, a key intermediate in the manufacturing of dyes, agrochemicals, and pharmaceuticals.[1][2][3] This document delves into the primary synthesis methodologies, offering a comparative analysis of their efficiencies, and explores alternative production routes for its key derivatives. Experimental data and detailed protocols are provided to support the evaluation.

Overview of this compound Production

The dominant industrial method for synthesizing this compound is the free-radical chlorination of toluene.[1][4] This process occurs in a stepwise manner, proceeding through benzyl chloride and benzal chloride as intermediates.[5] The two primary variants of this method are photochemical and thermal chlorination, distinguished by their method of initiating the radical chain reaction.[4]

Reaction Pathway: Free-Radical Chlorination of Toluene

G Toluene Toluene (C₆H₅CH₃) BenzylChloride Benzyl Chloride (C₆H₅CH₂Cl) Toluene->BenzylChloride + Cl₂ Cl2 Chlorine (Cl₂) Initiation Initiation (UV Light or Heat) Cl2->Initiation BenzalChloride Benzal Chloride (C₆H₅CHCl₂) BenzylChloride->BenzalChloride + Cl₂ This compound This compound (C₆H₅CCl₃) BenzalChloride->this compound + Cl₂ Initiation->Toluene Initiates Reaction G start Start setup Assemble Reaction Apparatus start->setup charge Charge Toluene setup->charge heat Heat to Reflux charge->heat irradiate Irradiate with UV Light heat->irradiate chlorinate Introduce Chlorine Gas irradiate->chlorinate monitor Monitor Reaction chlorinate->monitor stop Stop Reaction & Purge with N₂ monitor->stop cool Cool to Room Temperature stop->cool wash Wash with Na₂CO₃ and Water cool->wash dry Dry with CaCl₂ wash->dry distill Fractional Distillation dry->distill end End distill->end G BenzoicAcid Benzoic Acid (C₆H₅COOH) BenzoylChloride Benzoyl Chloride (C₆H₅COCl) BenzoicAcid->BenzoylChloride + Chlorinating Agent ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂, PCl₅)

References

Spectroscopic Analysis for the Structural Confirmation of Benzotrichloride and Its Hydrolysis Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of benzotrichloride and its primary hydrolysis products, benzoyl chloride and benzoic acid. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate analytical techniques for their specific needs.

Introduction

This compound (C₆H₅CCl₃) is a crucial intermediate in the chemical industry, primarily used in the synthesis of dyes, pesticides, and pharmaceuticals. Its high reactivity, particularly its susceptibility to hydrolysis, necessitates robust analytical methods to ensure the purity of the starting material and to characterize its subsequent products. Upon contact with water, this compound hydrolyzes first to benzoyl chloride (C₆H₅COCl) and then to benzoic acid (C₆H₅COOH). The structural confirmation of these compounds is critical for process control and quality assurance. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, benzoyl chloride, and benzoic acid, allowing for a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 7.90 (d, 2H), 7.37 (m, 3H)141.9, 130.7, 129.0, 127.6, 95.5 (-CCl₃)
Benzoyl Chloride 8.12 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H)168.5 (C=O), 134.5, 133.8, 129.5, 128.8
Benzoic Acid 12.5 (s, 1H, -COOH), 8.10 (d, 2H), 7.62 (t, 1H), 7.48 (t, 2H)172.5 (C=O), 133.8, 130.3, 129.5, 128.6

Table 2: IR Spectroscopic Data

CompoundKey IR Absorption Bands (cm⁻¹)Functional Group Assignment
This compound 3100-3000, 1600, 1450, 800-600C-H (aromatic), C=C (aromatic), C-Cl
Benzoyl Chloride ~1775 (strong, sharp), ~1735C=O stretch (acyl chloride)
Benzoic Acid 3300-2500 (broad), ~1700 (strong)O-H stretch (carboxylic acid), C=O stretch

Table 3: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 194/196/198 (isotope pattern)159/161 [M-Cl]⁺, 124 [M-Cl₂]⁺, 89 [M-Cl₃]⁺
Benzoyl Chloride 140/142 (isotope pattern)105 [M-Cl]⁺ (base peak), 77 [C₆H₅]⁺
Benzoic Acid 122105 [M-OH]⁺, 77 [C₆H₅]⁺ (base peak)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound and its products.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Sample of this compound, benzoyl chloride, or benzoic acid

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the solid sample (benzoic acid) or 10-20 µL of the liquid sample (this compound, benzoyl chloride) in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Add a small drop of TMS to the solution to serve as an internal standard (δ 0.00 ppm).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse, a spectral width of 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Fourier transform the acquired free induction decay (FID) to obtain the spectrum.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Objective: To identify the functional groups present in this compound and its hydrolysis products.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound, benzoyl chloride, or benzoic acid

  • Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (for liquid samples using salt plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry.

    • Place one drop of the liquid sample (this compound or benzoyl chloride) onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin film. Avoid applying excessive pressure.

  • Data Acquisition:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and compare them to known values.

Objective: To separate and identify the components of a mixture containing this compound and its products, and to determine their molecular weights and fragmentation patterns.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity capillary column)

  • Helium carrier gas

  • Sample dissolved in a volatile solvent (e.g., dichloromethane or hexane)

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample mixture (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400). Electron ionization (EI) at 70 eV is commonly used.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

    • The components of the mixture will be separated on the GC column and then enter the mass spectrometer for detection.

  • Data Analysis:

    • Analyze the resulting chromatogram to determine the retention times of the separated components.

    • Examine the mass spectrum of each component to determine its molecular weight and fragmentation pattern.

    • Compare the obtained mass spectra with a library of known spectra (e.g., NIST) for positive identification.

Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural confirmation, other techniques can provide complementary information.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the components of a reaction mixture.[1] A reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective.[1] Detection can be achieved using a UV detector, as all three compounds contain a chromophore.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Reaction Mixture NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity logical_relationship This compound This compound (C₆H₅CCl₃) Hydrolysis1 Hydrolysis (H₂O) This compound->Hydrolysis1 BenzoylChloride Benzoyl Chloride (C₆H₅COCl) Hydrolysis1->BenzoylChloride Hydrolysis2 Further Hydrolysis (H₂O) BenzoylChloride->Hydrolysis2 BenzoicAcid Benzoic Acid (C₆H₅COOH) Hydrolysis2->BenzoicAcid

References

In Vitro vs. In Vivo Toxicity of Benzotrichloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo toxicity of benzotrichloride (BTC), a chemical intermediate used in the synthesis of dyes, pesticides, and pharmaceuticals. Understanding its toxicological profile across different testing systems is crucial for risk assessment and the development of safe handling and therapeutic strategies.

Executive Summary

This compound demonstrates significant toxicity both in laboratory-based cell culture assays (in vitro) and in whole-organism studies (in vivo). In vivo studies consistently show that this compound is a potent carcinogen in animal models, inducing tumors at multiple sites through various routes of exposure, including oral, dermal, and inhalation. The primary target organs for carcinogenicity in mice are the forestomach, lungs, and skin.

While comprehensive quantitative in vitro toxicity data for this compound is limited in publicly available literature, existing evidence indicates its genotoxic potential. Its hydrolysis product, benzoic acid, has been shown to induce chromosomal aberrations and other signs of genetic damage in cultured human cells. This compound itself has been reported to be mutagenic in bacterial assays. A significant data gap exists in the public domain regarding the specific concentrations at which this compound induces cytotoxic and genotoxic effects in mammalian cell lines.

This guide synthesizes the available data to facilitate a comparative understanding of this compound's toxicity, highlighting the consistency in its carcinogenic potential across different testing paradigms.

In Vivo Toxicity Data

In vivo studies have been critical in characterizing the carcinogenic potential of this compound. The following tables summarize key findings from studies in animal models.

Carcinogenicity Studies in Mice
Route of AdministrationSpecies/StrainDosing RegimenDurationKey FindingsReference
Oral (Gavage) Female ICR Mice2.0, 0.5, 0.125, 0.0315 µL/mouse, twice a week25 weeksDose-related increase in forestomach tumors (squamous cell carcinoma and papilloma), lung tumors (adenocarcinoma and adenoma), and hematopoietic system tumors (thymic lymphosarcoma and lymphatic leukemia).[1]Fukuda et al., 1993
Dermal (Skin Painting) Female ICR Mice2.3 µL/animal, twice a week50 weeks68% incidence of skin cancers and 58% incidence of pulmonary tumors (including 10% lung carcinomas) within 399 days.Fukuda et al., 1981
Inhalation Female ICR MiceVaporized at 50°C, 30 min/day, 2 days/week5 months53.1% incidence of pulmonary tumors, 25% skin tumors, and 25% malignant lymphoma observed at 10 months post-exposure.[2]Yoshimura et al., 1986
Inhalation Female ICR MiceVaporized at room temperature, 30 min/day, 2 days/week5 months81.1% incidence of pulmonary tumors, 27.0% skin tumors, and 10.8% malignant lymphoma observed at 15 months post-exposure.[2]Yoshimura et al., 1986
Acute Inhalation Toxicity in Rats
Species/StrainExposure ConcentrationDurationObservation PeriodResultsReference
CRL:(WI) Wistar Rats (Male & Female)5.07 mg/L4 hours14 daysNo deaths occurred. The acute inhalation median lethal concentration (LC50) was determined to be greater than 5.07 mg/L.[3]Not specified in the provided text

In Vitro Toxicity Data

Genotoxicity:

  • Bacterial Reverse Mutation Assay (Ames Test): this compound has been reported to induce DNA damage and mutations in bacteria.[4] However, specific concentrations and mutation frequencies are not detailed in the available sources.

  • Mammalian Cell Genotoxicity: While direct data on this compound is scarce, its hydrolysis product, benzoic acid, has been shown to be genotoxic in vitro. A study on human peripheral blood lymphocytes exposed to benzoic acid demonstrated a significant dose-dependent increase in:

    • Chromosomal aberrations

    • Sister chromatid exchanges

    • Micronucleus frequency

It is important to note that the direct genotoxic potential of this compound in mammalian cells requires further investigation to establish a clear concentration-response relationship.

Experimental Protocols

In Vivo Carcinogenicity Study: Oral Gavage in Mice

This protocol is a generalized representation based on the study by Fukuda et al., 1993.[1]

Objective: To evaluate the carcinogenicity of this compound following oral administration in mice.

Animal Model: Female ICR mice.

Test Substance Preparation: this compound was administered by gastric intubation. The vehicle used for dilution was not specified in the abstract.

Dosing:

  • Four dose groups: 2.0, 0.5, 0.125, and 0.0315 µL/mouse.

  • Administration was performed twice a week.

Duration: The dosing period was 25 weeks, with an observation period of up to 18 months.

Observations:

  • Clinical signs of toxicity were monitored throughout the study.

  • At the end of the observation period, a complete necropsy was performed.

  • Tissues from all major organs were collected, with a particular focus on the forestomach, lungs, and hematopoietic system, for histopathological examination.

Endpoint: The incidence of tumors in different organs was the primary endpoint.

In Vitro Genotoxicity Assay: Chromosomal Aberration Test

The following is a general protocol for a chromosomal aberration test, a standard assay to assess the clastogenic potential of a chemical.

Objective: To determine the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.

Test Substance Preparation: The test substance is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of dilutions are then made in the cell culture medium.

Experimental Procedure:

  • Cell Culture: Cells are seeded in culture flasks or plates and incubated until they reach a suitable level of confluence.

  • Treatment: The cells are exposed to various concentrations of the test substance, along with positive and negative (vehicle) controls. The treatment is typically performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes that might activate or deactivate the test substance.

  • Incubation: The exposure duration can vary, but a short-term treatment (e.g., 3-6 hours) followed by a recovery period is common.

  • Metaphase Arrest: A spindle inhibitor (e.g., Colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 100 metaphase spreads per concentration are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, exchanges).

Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the negative control indicates a positive result.

Signaling Pathways and Experimental Workflows

This compound Toxicity Pathway (Hypothesized)

The exact molecular pathways of this compound toxicity are not fully elucidated. However, based on its chemical properties and the observed genotoxicity of its metabolite, a plausible pathway involves hydrolysis and subsequent DNA damage.

Benzotrichloride_Toxicity_Pathway cluster_dna_damage DNA Damage BTC This compound Hydrolysis Hydrolysis (in aqueous environment) BTC->Hydrolysis H₂O BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid Metabolism Metabolic Activation (e.g., in liver) BenzoicAcid->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites DNA DNA ReactiveMetabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Damage Mutation Mutations DNA_Adducts->Mutation Faulty Repair / Replication Cancer Carcinogenesis Mutation->Cancer

Caption: Hypothesized toxicity pathway of this compound.

In Vivo Carcinogenicity Study Workflow

In_Vivo_Carcinogenicity_Workflow start Start animal_acclimation Animal Acclimation (e.g., Mice) start->animal_acclimation group_assignment Group Assignment (Control & Dose Groups) animal_acclimation->group_assignment dosing This compound Administration (e.g., Oral Gavage) group_assignment->dosing observation Long-term Observation (e.g., 18 months) dosing->observation necropsy Necropsy observation->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis (Tumor Incidence) histopathology->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo carcinogenicity study.

In Vitro Chromosomal Aberration Assay Workflow

In_Vitro_Genotoxicity_Workflow start Start cell_culture Cell Culture (e.g., CHO cells) start->cell_culture treatment Treatment with this compound (+/- S9 activation) cell_culture->treatment metaphase_arrest Metaphase Arrest (e.g., with Colcemid) treatment->metaphase_arrest harvesting Cell Harvesting & Slide Preparation metaphase_arrest->harvesting staining Chromosome Staining (e.g., Giemsa) harvesting->staining microscopy Microscopic Analysis (Scoring Aberrations) staining->microscopy data_analysis Data Analysis (% Aberrant Cells) microscopy->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro chromosomal aberration assay.

Conclusion

The available evidence strongly indicates that this compound is a carcinogen in animal models, with demonstrated tumor induction through oral, dermal, and inhalation routes of exposure. While quantitative in vitro data is limited, the finding of mutagenicity in bacterial systems and the genotoxicity of its metabolite, benzoic acid, in human cells suggest a genotoxic mechanism of action. The consistency of findings across in vivo and limited in vitro data underscores the carcinogenic hazard of this compound. Further in vitro studies are warranted to elucidate the specific dose-response relationships for cytotoxicity and genotoxicity in mammalian cells, which would provide a more complete picture of its toxicological profile and aid in refining risk assessments.

References

Safety Operating Guide

Proper Disposal of Benzotrichloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of benzotrichloride is a critical aspect of laboratory safety and environmental responsibility. As a compound classified as toxic, corrosive, and a suspected carcinogen, stringent procedures must be followed to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. It is harmful if swallowed, causes skin irritation and serious eye damage, is toxic if inhaled, and may cause respiratory irritation and cancer.[1][4]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Hand Protection: Chemical-resistant gloves (inspect before use).[4]

  • Eye Protection: Chemical safety goggles or a face shield (8-inch minimum).[4]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood.[1] If vapors or aerosols are generated, respiratory protection is required.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Procedure:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4]

  • Absorb: Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[4][5]

  • Collect: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for hazardous waste disposal.[2][4]

Disposal Procedures

This compound must be managed as hazardous waste and disposed of through a licensed and approved waste disposal company.[4] It is crucial not to dispose of this compound down the sink or into the sewer system.[6][7]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials from spills, in their original containers or in compatible, tightly sealed, and clearly labeled hazardous waste containers.

    • Do not mix this compound with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

    • Keep containers tightly closed and upright to prevent leakage.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound."

  • Arrange for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.[4]

    • Provide them with an accurate description of the waste.

Contaminated packaging should be disposed of as unused product.[4] Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[7]

Hazard and Disposal Summary
Hazard ClassificationDisposal Recommendations
Acute Toxicity (Oral, Inhalation) Harmful if swallowed, Toxic if inhaled.[1][4]
Skin Corrosion/Irritation Causes skin irritation.[1][4]
Serious Eye Damage/Irritation Causes serious eye damage.[1][4]
Carcinogenicity May cause cancer.[1][4]
Environmental Hazards Toxic to aquatic life. Discharge into the environment must be avoided.[8]
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Dispose of contents/container to an approved waste disposal plant.
Prohibited Disposal Methods Do not let product enter drains.[4] Do not dispose of by evaporation.

This compound Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound in a laboratory setting.

Benzotrichloride_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste spill Accidental Spill? collect_waste->spill spill_procedure Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Contain & Absorb 3. Collect in Labeled Container spill->spill_procedure Yes store_waste Store Waste in a Designated Cool, Dry, Well-Ventilated Area spill->store_waste No spill_procedure->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs disposal Arrange for Pickup by Licensed Waste Disposal Contractor contact_ehs->disposal end Proper Disposal Complete disposal->end

Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.

References

Personal protective equipment for handling Benzotrichloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Benzotrichloride (BTC). Adherence to these protocols is vital due to the substance's high toxicity and corrosive nature.

Understanding the Hazard

This compound (CAS No. 98-07-7) is a colorless to yellowish, fuming oily liquid with a pungent odor.[1][2] It is classified as a toxic, corrosive, and potential human carcinogen (IARC Group 2A).[3] Exposure can cause severe irritation and burns to the skin, eyes, and respiratory tract.[3][4][5] It is harmful if swallowed and toxic if inhaled.[6][7][8] The substance is also moisture-sensitive and can release toxic fumes, such as hydrogen chloride, upon contact with water or moist air.[1][9]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent any direct contact with this compound.[10] A regulated, marked area should be established where this compound is handled, used, or stored.[9][11]

PPE CategorySpecificationsRationale
Eye Protection Tightly fitting safety goggles AND a face shield (8-inch minimum).[6][7]Protects against splashes and fumes that can cause severe eye damage.[1][6][7]
Skin Protection Chemical-resistant gloves (inspect before use) and full protective clothing (suits, footwear, headgear).[6][7][9][10]Prevents skin contact, which can cause severe burns and absorption of the chemical.[5] Contaminated clothing must be removed immediately and laundered by informed personnel.[9]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12] If exposure over 0.1 ppm is possible, a NIOSH-approved supplied-air respirator with a full facepiece in positive-pressure mode is required.[9] For firefighting or major spills, a self-contained breathing apparatus (SCBA) is necessary.[4][5][6]Protects against inhalation of toxic vapors, which can cause severe respiratory irritation and potential long-term health effects, including cancer.[3][6]

Operational Plan: Step-by-Step Handling Procedure

A. Preparation and Pre-Handling

  • Training: Ensure all personnel are trained on the hazards, handling, and emergency procedures for this compound before use.[9][11]

  • Area Designation: Establish a regulated and clearly marked area for handling and storage.[9][11]

  • Safety Equipment Check: Verify that safety showers and eyewash fountains are present, unobstructed, and functional in the immediate work area.[9][11]

  • PPE Inspection: Inspect all PPE for damage or contamination before each use.[6]

  • Ventilation: Ensure the chemical fume hood or local exhaust ventilation is operational.[11]

B. Handling

  • Grounding: All equipment used when handling this compound must be grounded to prevent static discharge.[4]

  • Containment: Handle the product only within a closed system or under appropriate exhaust ventilation like a fume hood.[12][13] Avoid generating vapors or mists.[6][12]

  • Prohibitions: Do not eat, drink, or smoke in the designated handling area.[9][10][11]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[6] At the end of a shift, wash any body area that may have contacted the chemical.[9][11]

C. Storage

  • Container: Store in tightly closed, properly labeled containers.[6][9] Containers that have been opened must be carefully resealed and kept upright.[6]

  • Location: Keep in a cool, dry, well-ventilated, and locked area accessible only to authorized personnel.[6][12][14]

  • Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, strong acids, and water/moist air.[9] Keep away from heat, sparks, and open flames.[9][11][13]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.[11]

  • Waste Collection: Collect waste this compound and contaminated absorbent materials in suitable, sealed containers for disposal.[6][11] Do not mix with other waste.[12]

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company.[6] Adhere to all local, regional, and national hazardous waste regulations.[12][13]

  • Environmental Protection: Do not let the product enter drains or the environment.[3][6][12]

Emergency Response Plan

Immediate action is critical in any emergency involving this compound.

Emergency TypeAction Steps
Spill or Leak 1. Evacuate: Immediately evacuate personnel from the spill area.[6] 2. Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[4] 3. Ventilate: Ensure the area is well-ventilated.[11] 4. Protect: Responders must wear full PPE, including an SCBA.[4] 5. Contain: Absorb the spill with an inert, dry material like vermiculite, dry sand, or earth.[1][9][11] Do NOT use water.[4] 6. Collect: Place the absorbed material into sealed containers for hazardous waste disposal.[6][11]
Fire 1. Extinguishing Media: Use dry chemical, CO2, or alcohol-resistant foam extinguishers.[6][9] Water spray can be used to cool fire-exposed containers but avoid direct contact with the substance.[9] 2. Protective Gear: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[5][6] 3. Hazardous Fumes: Be aware that poisonous gases, including Hydrogen Chloride and Phosgene, are produced in a fire.[9]
Personal Exposure In all cases, seek immediate medical attention and show the Safety Data Sheet to the doctor. [6][7][10] Inhalation: Move the victim to fresh air and keep them at rest.[4][7] If not breathing, provide artificial respiration.[4] Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected skin area thoroughly with soap and plenty of water.[4][5] Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, also under the eyelids.[4][6][13] Remove contact lenses if possible.[6][13] Ingestion: Rinse the mouth with water.[1][7] Do NOT induce vomiting.[1][4][5]

Quantitative Data Summary

PropertyValueSource
CAS Number 98-07-7[6][13]
Molecular Formula C7H5Cl3[6][8]
Boiling Point 219 - 223 °C (426.2 - 433.4 °F)[13]
Flash Point 97 °C (206.6 °F)[13]
Vapor Density 6.77 (Air = 1)[1][2]
Specific Gravity 1.3756 (Water = 1)[2]
Explosive Limits LEL: 2.1%, UEL: 6.5%[13]
NIOSH REL (Ceiling) 0.1 ppm[1]
LD50 Oral (Rat) 702 mg/kg[8]
LC50 Inhalation (Rat) 0.53 mg/L (4 h)[8]

Procedural Workflow Diagram

The following diagram illustrates the logical workflow for handling this compound and the appropriate emergency responses.

Benzotrichloride_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling & Storage cluster_emergency Emergency Protocols start Start: Handling this compound training 1. Verify Training start->training area_prep 2. Prepare Designated Area training->area_prep ppe_check 3. Inspect PPE area_prep->ppe_check safety_equip 4. Check Safety Equipment (Shower, Eyewash) ppe_check->safety_equip handling 5. Safe Handling in Ventilated Area safety_equip->handling storage 6. Secure Storage handling->storage emergency Emergency Event handling->emergency disposal 7. Proper Waste Disposal storage->disposal end End of Procedure disposal->end spill Spill / Leak emergency->spill exposure Personal Exposure emergency->exposure fire Fire emergency->fire spill->disposal medical Seek Immediate Medical Attention exposure->medical fire->medical

Caption: Workflow for this compound handling and emergency response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.